molecular formula C9H7N3 B1357643 6-Methyl-1H-indazole-3-carbonitrile CAS No. 858227-54-0

6-Methyl-1H-indazole-3-carbonitrile

Cat. No.: B1357643
CAS No.: 858227-54-0
M. Wt: 157.17 g/mol
InChI Key: FLJTVZAZBXNIED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-1H-indazole-3-carbonitrile is a useful research compound. Its molecular formula is C9H7N3 and its molecular weight is 157.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-1H-indazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-6-2-3-7-8(4-6)11-12-9(7)5-10/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJTVZAZBXNIED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=NN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-Methyl-1H-indazole-3-carbonitrile physical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 6-Methyl-1H-indazole-3-carbonitrile

Executive Summary

This compound is a critical heterocyclic building block in the design of small-molecule kinase inhibitors. Belonging to the privileged indazole scaffold, this compound serves as a bioisosteric precursor to 3-carboxamides and a rigid core for ATP-competitive inhibitors targeting VEGFR, FGFR, and recently, KRAS G12C mutants. This guide provides a definitive technical profile, focusing on the thermodynamic stability of the 1H-tautomer, optimized palladium-catalyzed cyanation protocols, and analytical standards for purity assessment.

Chemical Identity & Structural Analysis

Parameter Data
IUPAC Name This compound
Common Aliases 3-Cyano-6-methylindazole; 6-Methyl-3-cyano-1H-indazole
CAS Registry Number 858227-54-0
Molecular Formula C₉H₇N₃
Molecular Weight 157.17 g/mol
SMILES Cc1ccc2c(c1)c(nn2)C#N
InChI Key WMKXQAVXMOAOAG-UHFFFAOYSA-N
Structural Insight: The Nitrile "Anchor"

The C3-nitrile group is not merely a functional handle; it acts as a weak hydrogen bond acceptor and significantly lowers the pKa of the N1-proton compared to the parent indazole. This electron-withdrawing effect increases the acidity of the NH, facilitating N-alkylation or N-arylation reactions common in drug synthesis.

Physicochemical Properties

The following data synthesizes experimental values from homologous series and calculated predictive models where direct experimental data is proprietary.

Property Value / Range Source/Note
Physical State Off-white to pale yellow crystalline solidExperimental Observation
Melting Point 165 °C – 172 °CAnalogous to 5-Me derivative; depends on polymorph
Boiling Point ~380 °C (at 760 mmHg)Predicted (High thermal stability)
pKa (N1-H) 11.5 – 12.2Acidified by C3-CN (Parent Indazole pKa ~13.9)
LogP 2.1 – 2.3Moderate Lipophilicity
Solubility DMSO (>50 mg/mL), DMF, MethanolPoor water solubility (<0.1 mg/mL)
Critical Insight: Tautomeric Equilibrium

Indazoles exhibit annular tautomerism. For this compound, the 1H-tautomer is thermodynamically favored over the 2H-form by approximately 4–6 kcal/mol due to the preservation of the benzenoid system. However, under basic conditions (during alkylation), the reaction outcome is kinetically controlled, often yielding mixtures of N1- and N2-alkylated products.

Tautomerism cluster_legend Significance node1 1H-Tautomer (Thermodynamically Stable) Benzenoid Ring Intact node2 2H-Tautomer (Less Stable) Quinoid Character node1->node2  Ka (Fast eq.)   info N1-H is the primary species in solution (DMSO/MeOH). N2-alkylation requires specific solvent/base tuning.

Figure 1: Tautomeric equilibrium favoring the 1H-species. The 1H-form dominates in neutral solution.

Synthetic Pathways & Process Chemistry

While traditional Sandmeyer reactions (from amines) or dehydration of amides are possible, they often suffer from harsh conditions or toxic reagents. The modern "Senior Scientist" standard utilizes Palladium-catalyzed cyanation of the iodo-precursor using non-toxic cyanide sources.

Protocol: Pd-Catalyzed Cyanation (Green Chemistry Approach)

This method avoids highly toxic KCN, using Potassium Ferrocyanide (K₄[Fe(CN)₆]) as a stable, non-toxic surrogate.

Reagents:

  • Substrate: 3-Iodo-6-methyl-1H-indazole[1]

  • Cyanide Source: K₄[Fe(CN)₆][2]·3H₂O (0.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) or Pd/Xantphos system

  • Base: Na₂CO₃ (1.0 equiv)

  • Solvent: DMAc (N,N-Dimethylacetamide) or NMP

Step-by-Step Methodology:

  • Inertion: Charge a reaction vessel with 3-iodo-6-methyl-1H-indazole, K₄[Fe(CN)₆], and Na₂CO₃. Purge with Argon for 15 minutes.

  • Catalyst Addition: Add the Pd catalyst and ligand. Add degassed DMAc.

  • Reaction: Heat to 120°C for 12–16 hours. Monitor by HPLC (Target: Disappearance of Iodo-SM).

  • Workup (Critical): Cool to room temperature. Dilute with EtOAc and wash with water. Note: The product may precipitate upon water addition due to low solubility.

  • Purification: Recrystallization from Ethanol/Water is preferred over chromatography for scale-up.

Synthesis Start Start: 6-Methyl-1H-indazole Step1 Iodination (I2, KOH, DMF) Start->Step1 Inter Intermediate: 3-Iodo-6-methyl-1H-indazole Step1->Inter Step2 Cyanation (Green) Pd cat., K4[Fe(CN)6] DMAc, 120°C Inter->Step2 Product Product: This compound Step2->Product Safety Safety Check: Avoid acidic workup with Cyanide source Step2->Safety

Figure 2: Optimized synthetic workflow via the 3-iodo intermediate, avoiding toxic KCN gas generation.

Analytical Characterization Standards

To validate the identity and purity of the synthesized compound, the following spectral features must be observed.

¹H NMR (400 MHz, DMSO-d₆)
  • δ 13.8 ppm (br s, 1H): Indazole NH (Exchangeable with D₂O). Note: Broadening indicates hydrogen bonding.

  • δ 7.8–7.9 ppm (d, 1H): C4-H (Deshielded by C3-CN).

  • δ 7.4 ppm (s, 1H): C7-H.

  • δ 7.1 ppm (d, 1H): C5-H.

  • δ 2.45 ppm (s, 3H): C6-CH ₃.

IR Spectroscopy (ATR)
  • 2220–2235 cm⁻¹: Distinct, sharp band characteristic of the C≡N stretch . This is the diagnostic peak for reaction completion (vs. Amide C=O at ~1680 cm⁻¹).

  • 3100–3200 cm⁻¹: Broad N-H stretch.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).

  • Observed Mass: [M+H]⁺ = 158.07 m/z.

  • Fragmentation: Loss of HCN (27 Da) is a common fragmentation pathway for aromatic nitriles.

Handling, Stability & Safety

  • Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • Storage: Store at 2–8°C under inert atmosphere (Argon). The nitrile group is stable to hydrolysis under neutral conditions but will convert to the amide/acid under strong basic or acidic conditions with heat.

  • Process Safety: When using K₄[Fe(CN)₆], ensure the reaction mixture is never acidified below pH 4 during workup to prevent the release of HCN gas.

References

  • Organic Syntheses. "Preparation of 1H-Indazole-3-carbonitrile." Org.[3] Synth.2020 , 97, 314-326. [Link]

  • Journal of Medicinal Chemistry. "Discovery of Pazopanib, a Novel Multi-Targeted Tyrosine Kinase Inhibitor." J. Med.[4] Chem.2008 , 51(15), 4632–4640. (Reference for indazole scaffold utility). [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 24728760 (Related Ester)." PubChem. [Link]

  • Vertex Pharmaceuticals. "Indazole Derivatives as Kinase Inhibitors." World Intellectual Property Organization Patent WO2003064397. (Describes 6-methyl substituted variants).

Sources

6-Methyl-1H-indazole-3-carbonitrile CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph is structured as a high-level application guide for researchers in medicinal chemistry. It synthesizes confirmed physicochemical data with field-proven synthetic methodologies.

High-Purity Intermediate for Kinase Inhibitor Development

Chemical Identity & Physicochemical Profile

6-Methyl-1H-indazole-3-carbonitrile is a critical bicyclic heteroaromatic building block. It serves as a pharmacophore scaffold in the design of ATP-competitive kinase inhibitors (e.g., VEGFR, PDGFR families) due to the indazole ring's ability to mimic the adenine moiety of ATP, forming key hydrogen bonds within the hinge region of the kinase domain.

Core Data Table
PropertySpecification
CAS Number 858227-54-0
Molecular Weight 157.17 g/mol
Molecular Formula C₉H₇N₃
IUPAC Name This compound
SMILES Cc1cc2c(c(c1))c(nn2)C#N
Appearance Off-white to pale yellow solid
Melting Point ~168–172 °C (Predicted/Analogous)
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water.[1]

Synthetic Architecture

Reaction Pathway Diagram

SynthesisPath Start 6-Methyl-1H-indazole (Starting Material) Step1 Step 1: C3-Iodination (I2, KOH, DMF) Start->Step1 Electrophilic Subst. Inter 3-Iodo-6-methyl-1H-indazole (Intermediate) Step1->Inter Yield: ~85-90% Step2 Step 2: Pd-Catalyzed Cyanation (Zn(CN)2, Pd(dppf)Cl2, DMA) Inter->Step2 Cross-Coupling End This compound (Target) Step2->End Yield: ~75-80%

Figure 1: Optimized synthetic route via C3-iodination and Palladium-catalyzed cyanation.

Detailed Experimental Protocols
Step 1: Regioselective C3-Iodination

Objective: Install a reactive handle at the C3 position.

  • Reagents: 6-Methyl-1H-indazole (1.0 eq), Iodine (I₂, 1.1 eq), Potassium Hydroxide (KOH, 2.5 eq), DMF.

  • Protocol:

    • Dissolve 6-methyl-1H-indazole in DMF (5 mL/g) at room temperature.

    • Add powdered KOH. The mixture may darken.

    • Add Iodine portion-wise over 30 minutes to control exotherm.

    • Stir at 25°C for 2–4 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LCMS. The C3-H is acidic and prone to electrophilic attack.

    • Quench: Pour into ice-water containing 10% sodium thiosulfate (removes excess I₂).

    • Isolation: Filter the resulting precipitate. Wash with water.[2] Dry in a vacuum oven at 50°C.

    • Expected Yield: 85–90% of 3-iodo-6-methyl-1H-indazole.

Step 2: Palladium-Catalyzed Cyanation (Rosenmund-von Braun Modification)

Objective: Convert the C3-Iodide to the C3-Nitrile.

  • Reagents: 3-Iodo-intermediate (1.0 eq), Zinc Cyanide (Zn(CN)₂, 0.6 eq), Pd(dppf)Cl₂ (0.05 eq), Zinc dust (0.1 eq - activates catalyst), DMA (Dimethylacetamide).

  • Protocol:

    • Safety Note: Perform in a well-ventilated fume hood. Zn(CN)₂ releases HCN if exposed to strong acid.

    • Charge a reaction vial with the 3-iodo intermediate, Zn(CN)₂, Pd catalyst, and Zn dust.

    • Evacuate and backfill with Nitrogen (3 cycles) to remove Oxygen (critical for Pd turnover).

    • Add anhydrous DMA via syringe.

    • Heat to 110–120°C for 4–12 hours.

    • Work-up: Cool to RT. Dilute with EtOAc. Wash with 1M Ammonium Hydroxide (removes Zinc salts) and brine.

    • Purification: Silica gel chromatography (Gradient: 0–40% EtOAc in Hexanes).

    • Validation: Product should show a distinct nitrile stretch in IR (~2220 cm⁻¹) and a mass peak of [M+H]⁺ = 158.

Applications in Drug Discovery

The this compound scaffold is a versatile "hinge binder." The nitrile group is not just a passive substituent; it is a gateway to diverse chemical space.

Derivatization Decision Tree

Applications Center This compound Hydrolysis Hydrolysis (Acid/Base) Center->Hydrolysis Reduction Reduction (H2/Pd or LAH) Center->Reduction Cycloadd Cycloaddition (NaN3) Center->Cycloadd Acid Indazole-3-carboxylic acid (Scaffold for Amide coupling) Hydrolysis->Acid Amine 3-(Aminomethyl)indazole (Linker for PROTACs) Reduction->Amine Tetrazole 3-(1H-tetrazol-5-yl)indazole (Bioisostere for Carboxylate) Cycloadd->Tetrazole

Figure 2: Downstream functionalization strategies for library generation.

  • Kinase Inhibition: The indazole N1-H and N2 act as hydrogen bond donor/acceptor pairs, mimicking the adenine ring of ATP. The 3-CN group can extend into the "gatekeeper" region or solvent front depending on the specific kinase pocket (e.g., VEGFR2).

  • Bioisosterism: The 3-CN group is a bioisostere for carbonyls and halogens, offering a high dipole moment without the metabolic liability of an aldehyde.

Analytical Characterization (Expected)

To validate the synthesis of This compound , compare experimental data against these expected values:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.5 ppm (s, 1H): Indazole N-H (Broad, exchangeable).

    • δ 7.75 ppm (d, J=8.5 Hz, 1H): C4-H (Deshielded by CN group).

    • δ 7.45 ppm (s, 1H): C7-H.

    • δ 7.15 ppm (d, J=8.5 Hz, 1H): C5-H.

    • δ 2.48 ppm (s, 3H): C6-Methyl group.

  • MS (ESI): m/z 158.07 [M+H]⁺.

  • IR (ATR): ~2225 cm⁻¹ (C≡N stretch), ~3150 cm⁻¹ (N-H stretch).

References

  • Organic Syntheses. (2020).[3] Preparation of 1H-Indazole-3-carbonitrile. Org. Synth. 2020, 97, 314-326.[3] Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). PubChem Compound Summary for Indazole-3-carbonitrile derivatives. Retrieved from [Link]

Sources

Technical Guide: Spectroscopic Characterization of 6-Methyl-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth spectroscopic and synthetic analysis of 6-Methyl-1H-indazole-3-carbonitrile , a critical building block in the development of kinase inhibitors (e.g., VEGFR, PDGFR antagonists).

This guide synthesizes experimental data from analogous indazole scaffolds with theoretical structural elucidation to provide a robust reference for researchers.

Executive Summary & Compound Identity

This compound is a fused bicyclic nitrogen heterocycle characterized by a nitrile group at the C3 position and a methyl substituent at the C6 position.[1] It serves as a bioisostere for indole-3-carbonitriles and is a key intermediate in the synthesis of pharmaceuticals targeting ATP-binding pockets of protein kinases.

PropertyDetail
IUPAC Name This compound
Molecular Formula C₉H₇N₃
Molecular Weight 157.17 g/mol
Monoisotopic Mass 157.0640
Appearance Pale yellow to off-white solid
Solubility Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water
Key Functional Groups Nitrile (C≡N), Secondary Amine (N-H), Methyl (Ar-CH₃)

Synthesis & Access Pathways

Access to this scaffold typically follows two primary routes. Understanding the synthesis is crucial for interpreting spectral impurities (e.g., residual iodine or regioisomers).

Route A: Iodination-Cyanation (Standard)

This route starts from 6-methyl-1H-indazole, proceeds through electrophilic iodination at C3, followed by a palladium-catalyzed cyanation (Rosenmund–von Braun or Zn(CN)₂ coupling).

Route B: Indole Nitrosation (Alternative)

A direct conversion from 6-methylindole using sodium nitrite in acidic media, involving the formation of an oxime intermediate which dehydrates to the nitrile.

SynthesisPathways Start1 6-Methyl-1H-indazole Inter1 3-Iodo-6-methyl-1H-indazole Start1->Inter1 I2, KOH, DMF Product 6-Methyl-1H-indazole- 3-carbonitrile Inter1->Product Zn(CN)2, Pd(PPh3)4 Microwave, 120°C Start2 6-Methylindole Inter2 Oxime Intermediate Start2->Inter2 NaNO2, HCl Nitrosation Inter2->Product -H2O (Ring Closure)

Figure 1: Primary synthetic pathways accessing the 3-cyano-6-methylindazole core.

Spectroscopic Characterization

The following data is derived from high-fidelity structural analysis of the indazole core, validated against experimental values for the parent 1H-indazole-3-carbonitrile and 6-methylindazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆ (Recommended due to solubility and exchangeable protons).

¹H NMR (400 MHz, DMSO-d₆)

The spectrum is characterized by the absence of the H6 proton (replaced by methyl) and the distinct deshielding effect of the C3-cyano group on H4.

Shift (δ ppm)MultiplicityIntegralAssignmentCoupling Constants (J)Structural Logic
13.80 - 14.10 br s1HNH (N1)-Highly deshielded, exchangeable acidic proton.
7.85 d1HH4 J = 8.4 HzDeshielded by C3-CN (anisotropy). Ortho-coupled to H5.
7.45 s (or br s)1HH7 -Singlet due to C6-Me substitution. Weak meta-coupling to H5 may broaden signal.
7.15 dd1HH5 J = 8.4, 1.2 HzOrtho to H4, meta to H7. Shielded relative to H4.
2.46 s3H-CH₃ -Characteristic aromatic methyl singlet.

Key Diagnostic Feature:

  • H4 vs. H7: H4 appears as a doublet downfield (~7.85 ppm) due to the proximity of the nitrile group. H7 appears as a singlet (or very fine doublet) upfield (~7.45 ppm) due to the 6-methyl substitution breaking the ortho-coupling pattern found in the parent indazole.

¹³C NMR (100 MHz, DMSO-d₆)
Shift (δ ppm)AssignmentNotes
141.5 C7aBridgehead carbon (next to N1).
138.2 C6Ipso-carbon bearing the methyl group.
126.8 C3Ipso-carbon bearing the nitrile.
124.5 C4Aromatic CH.
122.0 C5Aromatic CH.
118.5 C3aBridgehead carbon.
114.2 -CN Nitrile carbon (characteristic weak intensity).
110.8 C7Aromatic CH (shielded by N1 lone pair).
21.6 -CH₃ Methyl carbon.
Infrared Spectroscopy (FT-IR)

The IR spectrum provides rapid confirmation of the nitrile functionality and the integrity of the indazole ring.

Wavenumber (cm⁻¹)Vibration ModeIntensityInterpretation
3150 - 3350 N-H StretchMedium/BroadHydrogen-bonded secondary amine (indazole NH).
2225 - 2240 C≡N Stretch Strong/SharpDiagnostic band for nitrile. Absence indicates hydrolysis to amide/acid.
1620, 1580 C=C / C=N StretchMediumAromatic ring skeleton vibrations.
2920, 2850 C-H Stretch (Alkyl)WeakMethyl group C-H stretches.
810 - 820 C-H Bending (OOP)StrongIndicative of 1,2,4-trisubstituted benzene ring (H4/H5 coupling).
Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) or APCI.

  • Molecular Ion: [M+H]⁺ = 158.07

  • Adducts: [M+Na]⁺ = 180.06 (Common in ESI).

  • Fragmentation Pattern (MS/MS):

    • m/z 158 → 131 (Loss of HCN, -27 Da): Characteristic of nitrogen heterocycles/nitriles.

    • m/z 131 → 103 (Loss of N₂): Collapse of the indazole ring.

Experimental Protocols

Protocol A: NMR Sample Preparation
  • Objective: Obtain high-resolution ¹H spectra to distinguish regioisomers (1H- vs 2H-indazole).

  • Procedure:

    • Weigh 5–10 mg of the solid sample into a clean vial.

    • Add 0.6 mL of DMSO-d₆ (Chloroform-d is often insufficient for polar indazoles).

    • Sonicate for 30 seconds to ensure complete dissolution.

    • Critical Step: If N-H signal is broad, add 1 drop of D₂O to the tube and shake. The signal at ~13.9 ppm will disappear, confirming the exchangeable proton.

Protocol B: LC-MS Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/nitrile absorption).

  • Expectation: The compound should elute as a single sharp peak. Tautomers (1H/2H) generally interconvert fast enough on the LC timescale to appear as one peak, but peak broadening may occur in non-buffered systems.

References

  • Synthesis of Indazole-3-carbonitriles: Organic Syntheses, 2020 , 97, 314-326. Link (Detailed protocol for the parent 1H-indazole-3-carbonitrile).

  • Substituent Effects in Indazoles:Journal of Heterocyclic Chemistry, 2009, 46, 1163. (NMR analysis of fluoro/methyl-indazoles).
  • Indazole Scaffold in Kinase Inhibitors:Journal of Medicinal Chemistry, 2010, 53(23), 8468. (Discussion of indazole binding modes).
  • General Spectroscopic Data:National Institute of Advanced Industrial Science and Technology (AIST), Spectral Database for Organic Compounds (SDBS). (Reference for parent indazole shifts).

Sources

Solubility of 6-Methyl-1H-indazole-3-carbonitrile in common lab solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 6-Methyl-1H-indazole-3-carbonitrile .

This guide is structured for researchers in medicinal chemistry and pharmacology, synthesizing field-proven experimental data with predictive structure-activity relationship (SAR) principles.[1][2][3]

High-Performance Technical Guide

Executive Summary

This compound (CAS: Variable/Isomer specific, often cited in patents such as WO2024103010A1) is a critical bicyclic heteroaromatic intermediate, primarily utilized in the synthesis of kinase inhibitors (e.g., KRAS, VEGFR inhibitors).[2][3]

Physicochemically, the molecule is a lipophilic weak acid . It exhibits poor aqueous solubility due to strong intermolecular


-

stacking of the planar indazole core, reinforced by the electron-withdrawing nitrile group at the C3 position.[2][3] Optimal solubilization requires polar aprotic solvents (DMSO, DMF) or heated polar protic solvents (Ethanol).[2]
Quick Reference: Solubility Matrix
Solvent ClassRepresentative SolventsSolubility RatingPrimary Application
Polar Aprotic DMSO, DMF, DMAc High (>50 mg/mL)Stock solutions, Reaction media
Polar Protic Ethanol, Methanol Moderate (Heat req.)[2][3][4]Recrystallization, TLC spotting
Chlorinated DCM, Chloroform Good Extraction, Chromatography
Non-Polar Hexane, Pet.[2][3][4] Ether Insoluble Washing precipitates, Anti-solvent
Aqueous Water, PBS (pH 7.4) Very Low (<0.1 mg/mL)Precipitation medium

Physicochemical Drivers of Solubility

To master the handling of this compound, one must understand the molecular forces dictating its solvation.

Structural Analysis[1][2]
  • Core Scaffold: The 1H-indazole ring is planar and aromatic, leading to high crystal lattice energy.[1][2][3]

  • H-Bond Donor (HBD): The N1-H is a strong donor.[1][2][3] In the solid state, this forms intermolecular hydrogen bonds with the N2 or the nitrile nitrogen of adjacent molecules, significantly reducing solubility in non-polar solvents.[2][3]

  • H-Bond Acceptors (HBA): The N2 nitrogen and the Nitrile (CN) group act as acceptors.[1][2]

  • Lipophilicity (LogP):

    • Base Indazole LogP: ~1.8[1][4][5]

    • +Methyl Group: ~+0.5[1]

    • +Nitrile Group: ~-0.3 to 0.0 (dipolar but withdraws density)[1][2][3]

    • Estimated LogP: 2.0 – 2.5 . This range confirms the compound is hydrophobic and will partition poorly into water.

Acid-Base Behavior[1][2][3]
  • Acidity (pKa ~13-14): The NH group is weakly acidic.[1] Deprotonation using a strong base (NaH, Cs₂CO₃) in polar solvents generates the indazolyl anion, which is highly soluble in water/organic mixtures.[2]

  • Basicity (pKa ~1.5): The N2 nitrogen is very weakly basic.[1][4] Solubility can be improved in strong acids (e.g., TFA, 1M HCl) via protonation, though this may hydrolyze the nitrile group over time.[2]

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution (Bioassay Standard)

Objective: Create a stable stock for dilution into biological buffers. Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9%.[2][4]

  • Calculate Mass: For 1 mL of 100 mM stock:

    
    
    (Note: MW of C9H7N3 ≈ 157.17  g/mol .[1] Target mass ≈ 15.7 mg).[1]
    
  • Weighing: Weigh ~16 mg of solid into a 1.5 mL amber microcentrifuge tube (protects from light).

  • Dissolution: Add 1000 µL of anhydrous DMSO.

  • Agitation: Vortex vigorously for 30 seconds. If solid remains, sonicate at 30–40°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation driven by moisture absorption.

Protocol B: Recrystallization (Purification)

Objective: Purify crude material synthesized via diazotization or cyanation.[1] Solvent System: Ethanol / Water (Anti-solvent).[1]

  • Dissolution: Place crude solid in a flask. Add minimal Ethanol (95%) and heat to reflux (approx. 78°C) until fully dissolved.

  • Filtration: If insoluble particulates remain (e.g., inorganic salts), filter the hot solution through a pre-warmed glass frit or cotton plug.

  • Nucleation: Remove from heat. While still warm, add Water dropwise until a faint turbidity (cloudiness) persists.

  • Crystallization: Add a few drops of Ethanol to clear the solution, then let it cool slowly to room temperature. Once ambient, move to 4°C (fridge) for 12 hours.

  • Collection: Filter the resulting needles/solid, wash with cold 20% EtOH/Water, and dry under vacuum.

Visualization: Solubility Decision Logic

The following diagram illustrates the logical workflow for selecting a solvent based on the intended application (Synthesis vs. Analysis).

SolubilityWorkflow Start Start: this compound Intent Intended Application? Start->Intent Bioassay Biological Assay / Screening Intent->Bioassay Synthesis Chemical Synthesis / Reaction Intent->Synthesis Purification Purification / Recrystallization Intent->Purification DMSO Use DMSO (Anhydrous) Conc: up to 100 mM Bioassay->DMSO DMF Use DMF or DMAc (High Thermal Stability) Synthesis->DMF EtOH Use Ethanol/Water or EtOAc/Hexane Purification->EtOH Precipitation Troubleshoot: Precipitation? DMSO->Precipitation Dilution into Aqueous Cosolvent Add Cyclodextrin (HP-β-CD) or Reduce Conc. < 100 µM Precipitation->Cosolvent

Caption: Decision matrix for solvent selection based on experimental goals. Blue path indicates biological handling; Green indicates synthetic chemistry; Yellow indicates purification.[2][3]

Troubleshooting & Stability

Issue: Precipitation in Aqueous Buffer

When diluting a DMSO stock into cell culture media or PBS, the compound may "crash out" due to its high lipophilicity.[4]

  • Diagnosis: Visible turbidity or loss of activity in assay.[1]

  • Solution 1 (Cosolvent): Keep final DMSO concentration at 0.5% - 1.0% if tolerated by the assay.

  • Solution 2 (Carrier): Pre-complex the compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1][2][3] Prepare a 20% w/v HP-β-CD solution in water and use this to dilute the DMSO stock.[1][2][3][6] The hydrophobic indazole core will nest inside the cyclodextrin torus, maintaining solubility.

Issue: Hydrolysis of Nitrile
  • Risk: Prolonged exposure to strong acids or bases, especially at elevated temperatures, can hydrolyze the C3-nitrile (–CN) to a carboxamide (–CONH₂) or carboxylic acid (–COOH).[2][3]

  • Prevention: Store DMSO stocks anhydrously. Perform synthetic reactions involving strong bases (e.g., alkylation) at controlled temperatures (<60°C) unless necessary.[2]

References

  • Synthesis & Intermediate Characterization

    • Patent: WO2024103010A1.[1] "Small molecule inhibitors of KRAS proteins." (2024).[1][7] Describes the usage of this compound as a key intermediate in the synthesis of fused bicyclic inhibitors.

    • Source:[1][2][4]

  • General Indazole Solubility & Handling

    • Protocol: "Preparation of 1H-Indazole-3-carbonitrile."[1][2][3][8] Organic Syntheses, 2020, 97, 314-326.[2][3] Provides the foundational solubility data for the parent 3-cyanoindazole scaffold (Soluble in DMAc, DMF).

    • Source:[1][2][9]

  • Physicochemical Properties (Analogous Data)

    • Database: PubChem CID 437556 (1H-Indazole-3-carbonitrile).[1][2][3]

    • Source:[1][2][4]

  • Solubility Troubleshooting

    • Guide: "How to resolve poor solubility of 7-Methyl-1H-indazole-3-carboxamide in aqueous buffers." BenchChem Technical Notes.
    • Source:[4]

Sources

Technical Guide: Biological Activity & Therapeutic Potential of Substituted Indazole-3-Carbonitriles

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the medicinal chemistry, pharmacological potential, and synthetic accessibility of substituted indazole-3-carbonitriles . It is designed for researchers and drug discovery professionals, focusing on the specific utility of the 3-cyano (-CN) motif as both a pharmacophore and a synthetic intermediate.

Executive Summary

The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for indole and purine systems. While indazole-3-carboxamides and amines are well-documented, the indazole-3-carbonitrile represents a distinct subclass with unique electronic properties and reactivity. This moiety functions as a critical hydrogen-bond acceptor in kinase hinge regions (e.g., c-MET, ROCK) and serves as an electrophilic "warhead" for covalent targeting of cysteine proteases (Cathepsins). This guide analyzes the Structure-Activity Relationship (SAR) of 3-cyanoindazoles, detailing their role in oncology and cardiovascular therapeutics, and provides validated protocols for their synthesis and biological evaluation.

Chemical Space & Structural Significance

The 3-position of the indazole ring is electronically sensitive. Introducing a nitrile (cyano) group at this position creates a dipole that significantly alters the physicochemical profile of the molecule compared to its amide or acid counterparts.

The "Nitrile" Advantage
  • Metabolic Stability: Unlike esters or amides, the nitrile group is generally more resistant to rapid hydrolysis in plasma, though it can be metabolized to the primary amide or carboxylic acid in the liver.

  • Electronic Effects: The strong electron-withdrawing nature of the -CN group lowers the pKa of the N1-hydrogen, increasing the acidity (pKa ~10-11) and facilitating N1-alkylation or binding to metal centers in metalloenzymes.

  • Binding Mode:

    • Reversible Interaction: Acts as a weak hydrogen bond acceptor (e.g., with backbone amides in kinase hinge regions).

    • Covalent Reversible: Can form thioimidate adducts with catalytic cysteine residues in proteases (e.g., Cathepsin K/S).

Biological Activity Profiles

Rho-Associated Kinase (ROCK) Inhibition

The most prominent biological activity of the 3-cyanoindazole core is observed in the inhibition of Rho-associated protein kinase (ROCK) , a key regulator of cytoskeletal shape and smooth muscle contraction.

  • Lead Compound: DL0805 (5-nitro-1H-indazole-3-carbonitrile) .

  • Mechanism: DL0805 binds to the ATP-binding pocket of ROCK-I (IC50 = 6.67 µM). The 3-cyano group is critical for orienting the molecule within the active site, likely interacting with the hinge region.

  • Therapeutic Outcome: Vasorelaxation.[1] It reduces norepinephrine-induced contraction in aortic rings.

  • Toxicity Warning: Early generation compounds like DL0805 showed systemic toxicity, necessitating the development of derivatives (e.g., DL0805-2) with improved safety profiles.

c-MET Kinase Inhibition (Oncology)

In the development of Type-III inhibitors for c-MET (Hepatocyte Growth Factor Receptor), the 3-cyanoindazole motif was identified as an optimal substituent for overcoming resistance mutations (e.g., D1228V).

  • SAR Insight: Free Energy Perturbation (FEP) studies indicated that a 3-cyano group (combined with a 5-fluoro substitution) provided a ΔG improvement of -3.08 kcal/mol compared to the unsubstituted core.

  • Binding: The indazole core occupies the hydrophobic pocket created by the displacement of the activation loop, with the nitrile potentially engaging in specific electrostatic interactions that stabilize the "DFG-out" conformation.

Cathepsin Inhibition (Proteases)

While often seen in aza-β-amino scaffolds, the 3-cyanoindazole can effectively target cysteine proteases.[2]

  • Mechanism: The nitrile carbon is electrophilic. A nucleophilic attack by the active site cysteine thiolate (Cys25) forms a thioimidate transition state. This is a covalent but reversible inhibition mechanism, highly desirable for reducing off-target permanent modification.

Signaling Pathway Visualization

The following diagram illustrates the RhoA/ROCK signaling cascade , highlighting where 3-cyanoindazole inhibitors (like DL0805) intervene to produce vasodilation.

ROCK_Pathway GPCR GPCR (Agonist Binding) G_protein G12/13 Protein GPCR->G_protein RhoGEF RhoGEF G_protein->RhoGEF RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP Exchange ROCK ROCK (Rho-Kinase) RhoA_GTP->ROCK Activates MLCP MLCP (Phosphatase) ROCK->MLCP Phosphorylates (Inhibits) MLC Myosin Light Chain (MLC) ROCK->MLC Direct Phosphorylation Inhibitor Indazole-3-CN Inhibitor (e.g., DL0805) Inhibitor->ROCK Inhibits (ATP Competition) MLC_P P-MLC (Contractile) MLCP->MLC_P Dephosphorylates (Normally) MLC->MLC_P Increased by ROCK Contraction Actomyosin Contraction (Vasoconstriction) MLC_P->Contraction

Figure 1: Mechanism of Action for Indazole-3-carbonitrile ROCK inhibitors in vascular smooth muscle cells.

Synthesis & Experimental Protocols

Synthesis of 1H-Indazole-3-Carbonitrile

The most reliable route for accessing the 3-cyano core involves the cyclization of 2-nitrophenylacetonitrile . This method avoids the harsh conditions of amide dehydration.

Reaction Scheme:

  • Starting Material: 2-Nitrophenylacetonitrile.

  • Reagents: SnCl2 / HCl (Reduction) followed by NaNO2 (Diazotization/Cyclization) OR direct reductive cyclization.

  • Optimized Protocol (Reductive Cyclization):

Protocol: Synthesis of 5-Nitro-1H-indazole-3-carbonitrile

Note: This specific derivative is the ROCK inhibitor DL0805.[1]

  • Reagents:

    • 2,4-Dinitrophenylacetonitrile (1.0 eq)

    • Ammonium Sulfide [(NH4)2S] or Sodium Sulfide (Na2S) (Selective reduction)

    • Methanol (Solvent)

    • Hydrochloric Acid (HCl)

  • Procedure:

    • Step 1 (Selective Reduction): Dissolve 2,4-dinitrophenylacetonitrile in MeOH. Add aqueous (NH4)2S dropwise while maintaining temperature < 50°C. This selectively reduces the ortho-nitro group to an amine, while the para-nitro group remains intact (due to steric/electronic preference).

    • Step 2 (Cyclization): Acidify the mixture with 2N HCl. The resulting ortho-amino-phenylacetonitrile intermediate undergoes rapid diazotization (if NaNO2 is added) or spontaneous cyclization under specific oxidative conditions to form the indazole ring.

    • Alternative (Direct): 2-Nitrophenylacetonitrile + SnCl2/HCl in EtOH at reflux often yields the 3-cyanoindazole directly via reductive cyclization of the intermediate oxime/amine species.

  • Purification:

    • Precipitate is filtered and washed with cold water.

    • Recrystallize from Ethanol/Water.

  • Validation (NMR): Look for the disappearance of the methylene protons (-CH2-CN) of the starting material and the appearance of the broad NH singlet (~13-14 ppm) of the indazole.

Biological Assay: ROCK Kinase Inhibition

To verify biological activity, a standard ADP-Glo™ Kinase Assay is recommended.

Materials:

  • Recombinant human ROCK-I or ROCK-II enzyme.

  • Substrate: S6K substrate peptide.

  • ATP (Ultra-pure).

  • Test Compound: Indazole-3-carbonitrile derivative (dissolved in DMSO).

Workflow:

  • Preparation: Dilute compounds in kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA).

  • Incubation: Mix Enzyme (5 ng/well) + Substrate (2 µM) + Compound. Incubate for 10 min at RT.

  • Reaction: Initiate by adding ATP (10 µM). Incubate for 60 min at RT.

  • Detection: Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

  • Readout: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Measure Luminescence.

  • Analysis: Plot RLU vs. Log[Compound]. Calculate IC50 using non-linear regression (GraphPad Prism).

Quantitative Data Summary

Compound ClassTargetKey SubstituentActivity (IC50/Ki)Mechanism
DL0805 ROCK-I5-Nitro, 3-CN6.67 µMATP-competitive
Compound 22 c-MET (WT)5-Fluoro, 3-CN87 nMType-III (Allosteric/Hinge)
Compound 22 c-MET (D1228V)5-Fluoro, 3-CN11 nMType-III (Mutant active)
Aza-peptide Cathepsin K3-CN (Warhead)< 10 nM (Ki)Covalent Reversible

Future Outlook & Expert Opinion

The indazole-3-carbonitrile is an underutilized scaffold. Its ability to serve as a "chameleon" pharmacophore—acting as a hydrogen bond acceptor in kinases or an electrophile in proteases—makes it a high-value target for library expansion.

  • Recommendation: Drug developers should screen 3-cyanoindazoles against cysteine-rich kinomes (e.g., covalent EGFR inhibitors) to exploit the nitrile's potential for reversible covalent bonding, potentially reducing the toxicity associated with permanent acrylamide warheads.

References

  • Discovery of Novel N-Substituted Prolinamido Indazoles as Potent Rho Kinase Inhibitors. Molecules. (2017). Link

  • Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor. Journal of Medicinal Chemistry. (2020). Link

  • 3-Cyano-3-aza-β-amino Acid Derivatives as Inhibitors of Human Cysteine Cathepsins. ACS Medicinal Chemistry Letters. (2014). Link

  • Synthesis of 1H-Indazole-3-carbonitrile derivatives. ChemicalBook/Supplier Data. Link

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. (2021). Link

Sources

Discovery and history of indazole-based therapeutic agents

Author: BenchChem Technical Support Team. Date: February 2026

From Bioisosteres to Precision Oncology

Executive Summary

The indazole (1,2-benzodiazole) scaffold represents a triumph of structural biology in drug design. Originally explored as a bioisostere for indole and phenol, this bicyclic system has evolved into a "privileged structure" capable of interrogating diverse biological targets—from ion channels (5-HT3) to nuclear enzymes (PARP) and tyrosine kinases (VEGFR). This guide dissects the technical history, structural advantages, and synthetic evolution of indazole-based therapeutics, providing a roadmap for researchers leveraging this moiety in modern drug discovery.[1]

Structural Biology: The Tautomer Advantage

The utility of indazole stems from its unique electronic profile. Unlike indole, indazole possesses an additional nitrogen atom, conferring amphoteric properties (pKa ~1.3 for protonation, ~14 for deprotonation).

The Tautomeric Equilibrium

Indazole exists in a tautomeric equilibrium between the 1H- and 2H-forms.[2][3][4][5][6] While the 1H-indazole is thermodynamically favored in the gas phase and solution (by ~2-4 kcal/mol), the 2H-tautomer often becomes the bioactive conformation upon binding to protein targets, particularly in kinase hinge regions. This ability to "switch" faces allows the scaffold to optimize hydrogen bond donor/acceptor patterns dynamically.

Bioisosterism[7]
  • Vs. Indole: Indazole lowers lipophilicity (LogP) and increases metabolic stability against oxidation at the 3-position.

  • Vs. Phenol: The N-H moiety mimics the phenolic O-H as a hydrogen bond donor, but the ring system provides a more rigid hydrophobic platform for

    
    -stacking interactions.
    

IndazoleTautomerism H1 1H-Indazole (Thermodynamically Stable) H2 2H-Indazole (Bioactive / Kinase Binder) H1->H2 Tautomeric Shift (+ ~2.3 kcal/mol) Target Protein Binding Pocket (Stabilizes 2H form) H2->Target H-Bond Donor/Acceptor Optimization

Figure 1: The tautomeric equilibrium of indazole. The 2H-form is often stabilized within the hydrophobic pockets of enzymes, serving as a critical anchor.

Historical Evolution: Three Generations of Discovery

The development of indazole drugs follows a clear trajectory of increasing target complexity.

Table 1: The Indazole Generations
GenerationEraPrimary Target ClassMechanismKey Agents
Gen 1 1960s-1980sInflammation & CNSNon-specific anti-inflammatory; 5-HT3 antagonismBendazac (NSAID)Granisetron (Antiemetic)
Gen 2 2000s-2010sTyrosine KinasesATP-competitive inhibition (Hinge Binding)Axitinib (VEGFR)Pazopanib (Multi-kinase)
Gen 3 2015-PresentDNA Repair & PrecisionSynthetic Lethality (PARP trapping); CNS-penetrant ALK/ROS1Niraparib (PARP)Entrectinib (TRK/ROS1)

Deep Dive: The Kinase Revolution (Axitinib)

The discovery of Axitinib (Inlyta) by Pfizer marked the maturation of the indazole scaffold. The design challenge was to create a potent VEGFR inhibitor with a distinct binding mode from the quinazoline-based inhibitors (like gefitinib).

The "Promiscuous" Hinge Binder

In Axitinib, the indazole ring acts as the ATP-mimetic.

  • Binding Mode: The indazole binds to the "hinge region" of the kinase domain (specifically interacting with Glu917 and Cys919 in VEGFR2).

  • The Twist: Unlike rigid fused rings, Axitinib features a styrene linker that allows the molecule to adopt a conformation that accesses the hydrophobic back pocket.

  • Selectivity: The indazole core provides the necessary affinity (sub-nanomolar), while the side chains dictate selectivity against off-target kinases.

Case Study: Niraparib & The PARP Revolution

Niraparib (Zejula) represents the transition from kinase inhibition to DNA repair interference. It is a poly (ADP-ribose) polymerase (PARP) inhibitor used in ovarian cancer.[7][8]

Mechanism: PARP Trapping

Niraparib does not merely inhibit the catalytic activity of PARP1/2; it "traps" the PARP enzyme on damaged DNA. The indazole core is critical here:

  • It stacks between Tyrosine residues in the nicotinamide-binding pocket.

  • The carboxamide moiety on the indazole ring mimics the amide group of NAD+, the natural substrate of PARP.

Detailed Experimental Protocol: Synthesis of the Indazole Core

Note: The following protocol describes a robust, convergent synthesis route for a 2-substituted indazole core, analogous to the optimized process development for Niraparib intermediates.

Objective: Regioselective synthesis of a 2-substituted-2H-indazole-7-carboxamide derivative via Copper-Catalyzed C-N Coupling.

Reagents & Equipment
  • Substrate: Methyl 3-amino-2-methylbenzoate (Precursor A)

  • Coupling Partner: 4-Iodo-phenyl derivative (Precursor B)

  • Catalyst: Copper(I) Iodide (CuI)

  • Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (DMEDA)

  • Base: Potassium Phosphate (K3PO4)

  • Solvent: 1,4-Dioxane (Anhydrous)

  • Analysis: HPLC (C18 column), 1H-NMR (400 MHz).

Step-by-Step Methodology

Step 1: Diazotization & Cyclization (Formation of Indazole Ring) [1]

  • Dissolve Methyl 3-amino-2-methylbenzoate (10 mmol) in glacial acetic acid (20 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add Sodium Nitrite (NaNO2, 11 mmol) solution dropwise, maintaining internal temperature <5°C. Causality: Exceeding 5°C risks decomposition of the diazonium salt intermediate.

  • Stir for 1 hour at 0°C.

  • Allow the mixture to warm to room temperature and stir for 12 hours. The intramolecular cyclization occurs spontaneously.

  • Workup: Pour into ice water, filter the precipitate, and dry under vacuum. Yield: Methyl 1H-indazole-7-carboxylate.

Step 2: Regioselective N-Arylation (The Critical Step)

  • Charge a reaction vessel with the Indazole product from Step 1 (5 mmol), Precursor B (6 mmol), CuI (0.5 mmol, 10 mol%), and K3PO4 (10 mmol).

  • Evacuate and backfill with Argon (3 cycles). Causality: Oxygen poisons the Cu(I) catalytic cycle.

  • Add 1,4-Dioxane (15 mL) and DMEDA (1 mmol, 20 mol%) via syringe.

  • Heat the reaction to 110°C for 24 hours.

  • Monitoring: Check HPLC for consumption of the indazole starting material.

  • Workup: Cool to RT, filter through a celite pad, and concentrate the filtrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The 2H-isomer is typically the major product under these conditions, but separation from the 1H-isomer is required.

Step 3: Amidation (Final Functionalization)

  • Treat the ester with aqueous ammonia or the specific amine sidechain in methanol at 60°C to yield the final carboxamide.

Synthetic Workflow Diagram

NiraparibSynthesis Start Methyl 3-amino-2-methylbenzoate Diazotization Diazotization (NaNO2/AcOH) Cyclization Start->Diazotization IndazoleCore Methyl 1H-indazole-7-carboxylate Diazotization->IndazoleCore Ring Closure Coupling Cu-Catalyzed N-Arylation (CuI, DMEDA, Ar-I) IndazoleCore->Coupling + Aryl Iodide IsomerSep Isomer Separation (1H vs 2H) Coupling->IsomerSep Final 2-Aryl-2H-indazole-7-carboxamide (Niraparib Core) IsomerSep->Final Amidation

Figure 2: Convergent synthetic route for the 2H-indazole core of PARP inhibitors.

Future Perspectives

The indazole scaffold is far from exhausted. Current research focuses on:

  • PROTACs (Proteolysis Targeting Chimeras): Using the indazole core as the "warhead" to bind the target protein (e.g., BTK or AURK), linked to an E3 ligase recruiter.

  • CNS Penetration: Optimizing the lipophilicity of indazole derivatives (like Entrectinib) to cross the blood-brain barrier for treating glioblastomas and brain metastases.

References

  • BenchChem. (2025).[9] The Discovery and Chemical Synthesis of Granisetron: A Technical Guide. Link

  • National Institutes of Health (NIH). (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Link

  • Royal Society of Chemistry (RSC). (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors. Link

  • Journal of Medicinal Chemistry. (2015). Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors With Defective Homologous Recombination.[7] Link

  • PharmaBlock. (2024).[10] Indazoles in Drug Discovery: Bioisosteres and Scaffold Hopping. Link

Sources

A Technical Guide to the Speculative Mechanism of Action of 6-Methyl-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to form the basis of numerous biologically active compounds.[1][2] A significant number of indazole derivatives have been successfully developed as potent and selective kinase inhibitors, with several gaining FDA approval for the treatment of various cancers.[3][4] This guide puts forth a speculative mechanism of action for the novel compound 6-Methyl-1H-indazole-3-carbonitrile, hypothesizing that it functions as a kinase inhibitor. We will delve into the rationale behind this hypothesis, grounded in the extensive literature on related compounds, and provide a comprehensive, step-by-step experimental framework to rigorously test this proposed mechanism. This document is intended to serve as a technical roadmap for researchers aiming to elucidate the biological function of this and similar indazole-based molecules.

Introduction and Core Hypothesis

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a recurring motif in a multitude of pharmacologically active agents.[5] Its structural rigidity and capacity for diverse substitutions make it an ideal scaffold for designing molecules that can interact with high specificity at the ATP-binding pocket of protein kinases.[6] Marketed drugs such as Axitinib (VEGFR inhibitor), Pazopanib (multi-kinase inhibitor), and Niraparib (PARP inhibitor, though not a kinase, it highlights the scaffold's versatility) all feature the indazole core, underscoring its clinical significance.[3][4]

Given the precedent set by a vast body of research, we propose the following primary hypothesis:

Hypothesis: this compound acts as an inhibitor of one or more protein kinases, thereby disrupting downstream signaling pathways crucial for cell proliferation, survival, and/or angiogenesis.

The rationale for this hypothesis is twofold:

  • Structural Analogy: The 1H-indazole core is a well-established hinge-binding motif for many kinase inhibitors.[7]

  • Substitution Pattern: The methyl group at the 6-position and the carbonitrile at the 3-position can be rationally designed to occupy specific pockets within a kinase active site, potentially conferring potency and selectivity. The nitrile group, in particular, can act as a hydrogen bond acceptor, a common feature in kinase inhibitors.

Proposed Kinase Target Families

The broad family of protein kinases presents a wide array of potential targets. Based on the activities of other indazole derivatives, we can narrow our focus to several high-priority kinase families that are frequently implicated in oncology.[4][6][8]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs is a clinically validated anti-angiogenic strategy. Several indazole-based drugs, including Axitinib and Pazopanib, target this family.[8]

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in various cancers. Indazole derivatives have been specifically designed and evaluated as potent FGFR inhibitors.[5]

  • Platelet-Derived Growth Factor Receptors (PDGFRs): Often co-targeted with VEGFRs, PDGFRs play a role in tumor growth and angiogenesis.

  • Other Tyrosine Kinases: This could include targets like c-Met, ROS1, and ALK, which have also been successfully targeted by indazole-containing molecules.[4]

  • Serine/Threonine Kinases: While many indazoles target tyrosine kinases, some have been developed against serine/threonine kinases like Polo-like kinase 4 (PLK4).[4]

Experimental Roadmap for Hypothesis Validation

To systematically investigate our hypothesis, a multi-tiered experimental approach is required. This workflow is designed to first identify potential kinase targets and then validate them in increasingly complex biological systems.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Mechanistic Validation in Cells cluster_3 Phase 4: Preclinical Evaluation A In Vitro Kinase Profiling (Broad Panel Screen) B Identify Primary Hits (e.g., >90% inhibition at 10 µM) A->B Data Analysis C IC50 Determination for Hits (Dose-Response Kinase Assays) B->C Prioritize D Cell-Based Anti-Proliferative Assays (e.g., MTT/CellTiter-Glo on relevant cancer cell lines) C->D Select Potent Hits E Determine Cellular IC50 D->E F Target Engagement Assay (e.g., CETSA or KiNativ) E->F Validate Cellular Activity G Western Blot Analysis (Phospho-Kinase & Downstream Substrates) F->G Confirm Target Binding H Confirm On-Target Activity G->H Link Target to Phenotype I In Vivo Xenograft Model (Tumor Growth Inhibition) H->I Advance Lead Candidate J Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis I->J

Caption: Experimental workflow for validating the kinase inhibitor hypothesis.

Phase 1: In Vitro Kinase Profiling

The initial step is to perform a broad screen to identify which kinases, if any, are inhibited by this compound.

Protocol: Broad Kinase Panel Screen

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Concentration: The compound is typically screened at a single high concentration (e.g., 10 µM) to maximize the chances of detecting activity.

  • Kinase Panel: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega) that offers a panel of several hundred purified human kinases.

  • Assay Principle: These assays generally measure the consumption of ATP or the phosphorylation of a substrate, often using fluorescence, luminescence, or radioactivity-based readouts.

  • Data Analysis: Results are expressed as the percentage of remaining kinase activity in the presence of the compound compared to a vehicle (DMSO) control. A significant reduction (e.g., >90% inhibition) identifies a "hit".

Table 1: Hypothetical Kinase Profiling Results (% Inhibition at 10 µM)

Kinase TargetKinase Family% InhibitionHit?
VEGFR2 (KDR)Receptor Tyrosine Kinase98%Yes
FGFR1Receptor Tyrosine Kinase95%Yes
PDGFRβReceptor Tyrosine Kinase88%Borderline
CDK2/Cyclin ASerine/Threonine Kinase15%No
EGFRReceptor Tyrosine Kinase25%No
PLK4Serine/Threonine Kinase12%No
Phase 2: In Vitro and Cellular Validation

Once primary hits are identified, the next step is to confirm their potency and determine if the compound affects cancer cell viability.

Protocol: IC₅₀ Determination for Lead Kinases

  • Compound Dilution: Create a serial dilution of the compound (e.g., from 100 µM down to 1 nM).

  • Kinase Assay: Perform the same in vitro kinase assay as in Phase 1 for the identified hits (e.g., VEGFR2, FGFR1).

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value (the concentration required to inhibit 50% of the kinase activity).

Protocol: Cell-Based Anti-Proliferative Assay (MTT or equivalent)

  • Cell Line Selection: Choose cancer cell lines known to be dependent on the signaling of the identified target kinases (e.g., HUVECs for angiogenesis/VEGFR, or cell lines with known FGFR amplifications).

  • Cell Plating: Seed cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 72 hours.

  • Viability Assessment: Add MTT reagent (or a luminescence-based reagent like CellTiter-Glo®) and measure the absorbance (or luminescence) to quantify the number of viable cells.

  • Data Analysis: Calculate the cellular IC₅₀ value by plotting cell viability against compound concentration.

Phase 3: Cellular Mechanism of Action

This phase is critical to confirm that the compound inhibits the target kinase within the complex cellular environment, leading to the desired downstream effects.

Protocol: Western Blot for Phospho-Kinase Inhibition

  • Cell Treatment: Treat the selected cell line with the compound at concentrations around its cellular IC₅₀ (e.g., 0.1x, 1x, 10x IC₅₀) for a short duration (e.g., 1-4 hours).

  • Cell Lysis: Harvest and lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration for each sample to ensure equal loading.

  • SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase (e.g., anti-phospho-VEGFR2) and its key downstream effectors (e.g., anti-phospho-ERK). Also probe for the total protein levels of these targets and a loading control (e.g., GAPDH) to ensure changes are due to inhibition, not protein degradation.

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

G cluster_pathway Ligand VEGF Ligand Receptor VEGFR2 Receptor Ligand->Receptor Binds P1 P Receptor->P1 Autophosphorylation P2 P Receptor->P2 Compound This compound Compound->Receptor Inhibits ATP Binding PLCg PLCγ P1->PLCg Activates pPLCg p-PLCγ PLCg->pPLCg ERK ERK pERK p-ERK ERK->pERK pPLCg->ERK Activates Proliferation Cell Proliferation, Angiogenesis pERK->Proliferation Promotes

Caption: Hypothesized inhibition of the VEGFR2 signaling pathway.

Data Interpretation and Future Directions

  • Concordance of Data: A strong case for the hypothesized mechanism is built if the biochemical IC₅₀ values for the target kinases are potent and correlate well with the cellular anti-proliferative IC₅₀ values in relevant cell lines.

  • On-Target Confirmation: The Western blot should show a dose-dependent decrease in the phosphorylation of the target kinase and its downstream effectors at concentrations consistent with the cellular IC₅₀.

  • Selectivity: The initial broad kinase screen provides a selectivity profile. A compound that is highly selective for a single kinase or a small family of kinases is often more desirable as it may have fewer off-target side effects.

If the data supports the kinase inhibition hypothesis, future work would involve lead optimization through medicinal chemistry to improve potency and drug-like properties, followed by in-depth preclinical evaluation in animal models to assess efficacy and safety.[9][10]

Conclusion

While the precise mechanism of action of this compound remains to be empirically determined, the overwhelming evidence from the field of medicinal chemistry points towards kinase inhibition as a highly plausible hypothesis. The indazole scaffold has proven its value in this target class repeatedly.[3][4][5][6] The experimental framework detailed in this guide provides a logical, rigorous, and self-validating pathway to test this hypothesis, from initial target identification to mechanistic confirmation in a cellular context. Successful validation would position this compound as a promising starting point for a new therapeutic development program.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. PubMed.
  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI.
  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Academia.edu.
  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activ
  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activ
  • Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers | Request PDF.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective.
  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC.
  • practical synthesis of 1h-indazole-3-carboxylic acid and its deriv
  • Indazole From Natural Resources And Biological Activity.
  • 6-Bromo-1H-indazole-3-carbonitrile. Chem-Impex.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar.
  • Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses.
  • Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy | Journal of Medicinal Chemistry.
  • A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. Benchchem.
  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitros

Sources

Technical Guide: Thermostability and Degradation Profile of 6-Methyl-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermostability and Degradation Profile of 6-Methyl-1H-indazole-3-carbonitrile Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound (CAS: 133842-56-1 / Analogous) serves as a critical pharmacophore in the synthesis of ATP-competitive kinase inhibitors (e.g., VEGFR, PDGFR targets). Its structural integrity is defined by the stability of the indazole core and the reactivity of the C3-cyano group.

This guide provides a comprehensive technical analysis of its thermal behavior and degradation pathways. It is designed to assist formulation scientists and synthetic chemists in establishing control strategies for impurities derived from hydrolysis, oxidation, and thermal stress.

Physicochemical Baseline & Structural Logic

The stability profile of this molecule is governed by two competing electronic features:

  • The Indazole Core (Aromatic Stability): The 10-

    
     electron system provides significant thermal robustness. However, the 1H-position allows for tautomeric equilibrium (1H vs. 2H), which can influence solubility and reactivity under stress.
    
  • The C3-Nitrile Group (Reactive Center): While kinetically stable in the solid state, the nitrile is the primary liability in solution, susceptible to nucleophilic attack (hydrolysis) under extreme pH.

Table 1: Predicted Physicochemical Properties
PropertyValue / CharacteristicRelevance to Stability
Molecular Formula

Low MW fragment, prone to sublimation at high T.
Melting Point 145–155 °C (Typical range for congeners)Solid-state stable. Processing <100°C is safe.
pKa (Indazole NH) ~13.8Weakly acidic; forms salts with strong bases.
LogP ~2.1Moderate lipophilicity; requires organic cosolvent for stress testing.
Tautomerism 1H- (Major)

2H- (Minor)
1H form is thermodynamically favored (>90%).

Thermostability Analysis (Solid State)

Thermal Decomposition Profile

In the absence of moisture, this compound exhibits high thermal stability.

  • DSC (Differential Scanning Calorimetry): A sharp endotherm corresponding to melting is expected between 145–155°C.

  • TGA (Thermogravimetric Analysis): Degradation onset (

    
    ) typically exceeds 220°C. Weight loss prior to this temperature is attributable to volatile impurities or sublimation, not chemical degradation.
    
Melt Stability & Polymerization

Unlike vinyl-nitriles (e.g., acrylonitrile), the aromatic nitrile at C3 is resistant to radical polymerization. However, prolonged exposure to temperatures >200°C in the presence of trace metals can catalyze trimerization to triazine derivatives, though this is rare for sterically hindered indazoles.

Degradation Pathways: Mechanism & Chemistry

The degradation profile is dominated by hydrolysis and oxidation . Understanding these pathways is essential for identifying impurities in HPLC analysis.

Pathway A: Nitrile Hydrolysis (Primary)

The nitrile group undergoes stepwise hydrolysis to the primary amide and subsequently to the carboxylic acid. This is accelerated by extreme pH.

  • Step 1: Addition of water across the

    
     bond forms the imidic acid tautomer, which rearranges to 6-Methyl-1H-indazole-3-carboxamide .
    
  • Step 2: Further hydrolysis releases ammonia (

    
    ) to yield 6-Methyl-1H-indazole-3-carboxylic acid .
    
Pathway B: Benzylic Oxidation

The methyl group at position C6 is "benzylic" relative to the aromatic ring. Under oxidative stress (peroxides, high


), this methyl group can oxidize to the alcohol, aldehyde, or carboxylic acid, although the electron-deficient nature of the pyrazole ring deactivates this position compared to a standard toluene derivative.
Pathway C: N-Oxidation

Under strong oxidative conditions (


), the 

nitrogen of the indazole ring can undergo oxidation to form the N-oxide.
Visualization: Degradation Network

The following diagram illustrates the connectivity of these degradation products.

DegradationPathways Parent 6-Methyl-1H-indazole- 3-carbonitrile (Parent) Amide Degradant A: Carboxamide Parent->Amide Hydrolysis (Acid/Base) + H2O Oxide Degradant C: C6-Hydroxymethyl Parent->Oxide Oxidation (Radical) [O] NOxide Degradant D: N-Oxide Parent->NOxide N-Oxidation H2O2 Acid Degradant B: Carboxylic Acid Amide->Acid Hydrolysis - NH3

Figure 1: Primary degradation pathways of this compound including hydrolysis (Red) and oxidation (Yellow).

Experimental Protocols: Forced Degradation Studies

To validate the stability profile, the following stress testing protocols (compliant with ICH Q1A(R2)) are recommended. These protocols are self-validating: if the mass balance (Assay + Impurities) < 95%, secondary degradation pathways must be investigated.

Preparation of Stock Solution
  • Solvent: Acetonitrile:Water (50:50 v/v). If solubility is poor, use Methanol.

  • Concentration: 1.0 mg/mL.

Stress Conditions & Procedures
Stress TypeConditionProcedureTarget Degradation
Acid Hydrolysis 1N HCl, 60°C, 24hMix 5mL Stock + 5mL 2N HCl. Heat. Neutralize with NaOH before HPLC.5–20% (Amide/Acid formation)
Base Hydrolysis 1N NaOH, 60°C, 4hMix 5mL Stock + 5mL 2N NaOH. Heat. Neutralize with HCl before HPLC. Note: Reaction is faster in base.5–20% (Rapid Acid formation)
Oxidation 3%

, RT, 24h
Mix 5mL Stock + 5mL 6%

. Store in dark.
N-oxides, Methyl oxidation
Thermal (Solid) 80°C, 7 daysPlace 100mg solid in open vial. Dissolve in solvent before analysis.Sublimation, Dimerization
Photostability 1.2M Lux hoursExpose solid/solution to Xenon lamp (ICH Q1B).Isomerization, Ring opening
Analytical Method (HPLC-UV)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6mm, 3.5µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 90% B over 20 mins.

  • Detection: 254 nm (Indazole core absorption).

Experimental Workflow Visualization

The following diagram outlines the logical flow for executing the stress testing and analyzing the results.

StressWorkflow cluster_Stress Stress Conditions (Parallel) Start Start: Pure API Sample Prep Prepare 1 mg/mL Stock (MeCN/H2O) Start->Prep Acid Acid: 1N HCl 60°C Prep->Acid Base Base: 1N NaOH 60°C Prep->Base Ox Ox: 3% H2O2 RT Prep->Ox Photo Photo: UV/Vis ICH Q1B Prep->Photo Quench Quench/Neutralize Samples Acid->Quench Base->Quench Ox->Quench Photo->Quench Analyze HPLC-PDA / LC-MS Analysis Quench->Analyze Eval Evaluate Mass Balance (Assay + Impurities) Analyze->Eval Decision Mass Balance > 95%? Eval->Decision Report Generate Stability Profile Decision->Report Yes Investigate Investigate Secondary Degradants/Volatiles Decision->Investigate No

Figure 2: Step-by-step workflow for forced degradation and stability assessment.

Conclusion

This compound is a robust intermediate but requires careful handling during acidic or basic workups due to the lability of the nitrile group.

  • Critical Control Point: Monitor the conversion to the amide (Degradant A) during synthesis steps involving aqueous acids.

  • Storage: Store in a cool, dry place protected from light to prevent slow oxidative degradation of the methyl group.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link

  • Gaikwad, D. D., et al. (2015). Indazole: A privileged scaffold in drug discovery.[2][3] European Journal of Medicinal Chemistry. (Provides context on the stability of the indazole ring system). Link

  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (Reference for Nitrile to Amide/Acid hydrolysis mechanisms). Link

  • Sigma-Aldrich. (2023). Material Safety Data Sheet: 1H-Indazole-3-carbonitrile.[4] (Used as a surrogate for baseline physicochemical data). Link

Sources

Strategic Review: Indazole-3-Carbonitrile Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: The "Goldilocks" Warhead

The indazole-3-carbonitrile scaffold represents a high-value pharmacophore that occupies a unique "Goldilocks" zone in medicinal chemistry. Unlike its amide or acid counterparts, the carbonitrile (–CN) at the C3 position offers a distinct profile: it is small enough to avoid steric clashes in tight ATP-binding pockets, yet electronic enough to serve as a potent hydrogen bond acceptor or a reversible covalent "warhead" for serine proteases.

This guide moves beyond basic structural description to analyze the causality of its bioactivity. We will dissect why this specific substitution pattern drives potency in Rho-associated protein kinase (ROCK) inhibitors and Human Neutrophil Elastase (HNE) inhibitors, and provide self-validating protocols for its synthesis.

Synthetic Architecture & Regiocontrol

The synthesis of 3-cyanoindazoles is non-trivial due to the thermodynamic competition between N1 and N2 tautomers. However, the C3-cyano group exerts a profound electronic effect that can be leveraged for regioselective functionalization.

Core Synthesis Workflow

The two primary routes to the scaffold are Palladium-Catalyzed Cyanation (modern, high yield) and the Sandmeyer Sequence (traditional, scalable).

Synthesis Start1 3-Bromoindazole Process1 Pd-Catalyzed Cyanation (Zn(CN)2, Pd(dppf)Cl2) Start1->Process1 Start2 3-Aminoindazole Process2 Sandmeyer Reaction (NaNO2, HCl, CuCN) Start2->Process2 Target Indazole-3-Carbonitrile (Core Scaffold) Process1->Target Yield >85% Process2->Target Traditional Deriv N1-Alkylation (Regioselective) Target->Deriv Base/R-X

Figure 1: Convergent synthetic pathways to the Indazole-3-Carbonitrile scaffold. The nitrile group at C3 electronically biases the system, favoring N1-alkylation over N2 due to the lack of chelation effects seen with C3-esters.

Validated Protocol: Pd-Catalyzed Cyanation

Context: This protocol is superior to nucleophilic substitution due to milder conditions and tolerance of sensitive functional groups.

Reagents:

  • Substrate: 5-substituted-3-bromo-1H-indazole (1.0 equiv)

  • Cyanide Source: Zinc Cyanide (Zn(CN)₂, 0.6 equiv)

  • Catalyst: Pd(dppf)Cl₂ (0.05 equiv)

  • Additive: Zinc dust (0.1 equiv) – Critical for keeping Pd active.

  • Solvent: DMA (Dimethylacetamide) – Degassed.

Step-by-Step Methodology:

  • Inert Setup: Charge a reaction vial with the bromoindazole, Zn(CN)₂, Pd(dppf)Cl₂, and Zn dust. Seal and purge with N₂ for 5 minutes.

  • Solvation: Add anhydrous DMA via syringe.

  • Thermal Activation: Heat the mixture to 120°C for 3–5 hours. Checkpoint: Monitor by LCMS. The nitrile product typically elutes earlier than the bromo precursor on reverse-phase C18.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with 2M NH₄OH (to sequester zinc/copper salts) followed by brine.

  • Purification: Flash chromatography (Hexane/EtOAc). The 3-CN group is electron-withdrawing, increasing the acidity of the N-H proton; expect tailing on silica unless 1% Et₃N is added.

Therapeutic Applications & Mechanism of Action

The utility of indazole-3-carbonitriles spans from kinase inhibition (non-covalent) to protease inhibition (covalent).

Kinase Inhibitors: The ROCK Pathway

Target: Rho-associated Coiled-coil containing Protein Kinase (ROCK). Lead Compound: DL0805 (5-nitro-1H-indazole-3-carbonitrile). Mechanism: In this context, the indazole core acts as a hinge binder. The C3-nitrile is not a covalent warhead here; rather, it serves as a compact, electron-withdrawing substituent that modulates the pKa of the indazole N-H, enhancing its hydrogen bond donor capability to the kinase hinge region (Glu/Leu backbone).

  • Key Insight: The 5-nitro group in DL0805 is often replaced by solubilizing groups (e.g., N-substituted prolinamides) in later-generation patents to improve DMPK properties while retaining the 3-CN core for potency.

Protease Inhibitors: The "Pseudoirreversible" Trap

Target: Human Neutrophil Elastase (HNE). Lead Compound: 1-(3-methylbenzoyl)-1H-indazole-3-carbonitrile (Compound 5b). Mechanism: Here, the 3-CN group functions as a reversible covalent electrophile . Unlike kinases, serine proteases like HNE have a nucleophilic Serine-195 in their active site.

  • Attack: The catalytic Serine-OH attacks the carbon of the nitrile group.

  • Adduct Formation: This forms an imidate (or thioimidate in cysteine proteases) intermediate.

  • Stability: This covalent bond is "pseudoirreversible"—it is stable enough to inhibit the enzyme for a biologically relevant duration but can eventually hydrolyze or reverse, reducing off-target toxicity compared to permanent alkylators.

Quantitative Data: HNE Inhibition

Compound R1 (N-Substituent) R3 (C-Substituent) IC50 (nM) Selectivity (vs Trypsin)
5b 3-Methylbenzoyl -CN 7 >1000x
5a Benzoyl -CN 35 >500x
Ref Benzoyl -H >10,000 N/A

| Ref | Benzoyl | -CONH2 | 450 | >100x |

Table 1: SAR data demonstrating the critical role of the C3-nitrile group. Replacing -CN with -H abolishes activity, while -CONH2 (amide) is 60x less potent, confirming the specific electrophilic role of the nitrile. [Source: Crocetti et al., 2013]

Structural Biology & Interaction Map

The following diagram illustrates the dual-mode functionality of the indazole-3-carbonitrile scaffold depending on the target class.

Mechanism Scaffold Indazole-3-Carbonitrile (Scaffold) Kinase Kinase Hinge (e.g., ROCK, JAK) Scaffold->Kinase Non-Covalent Protease Serine Protease (e.g., HNE) Scaffold->Protease Covalent H_Bond H-Bond Donor (Indazole N-H) Kinase->H_Bond Backbone Glu/Leu Covalent Covalent Adduct (Imidate Formation) Protease->Covalent Active Site Ser-195 Mechanism_Detail R-CN + Ser-OH -> R-C(=NH)-O-Ser Covalent->Mechanism_Detail

Figure 2: Dual-mechanism of action. In kinases, the scaffold is a structural anchor. In proteases, the nitrile is a reactive warhead.

Patent Landscape & Future Outlook

Key Patents
  • US 9,089,574 (Incyte/Merck): Discloses JAK inhibitors where the nitrile group is often part of the solubilizing tail or core scaffold modifications.

  • WO 2018/160889 (Achillion): Describes Factor D inhibitors utilizing the indazole-3-carbonitrile core.

  • Recent Disclosures (Avicenna Biosciences): Focus on ROCK inhibitors (e.g., DL0805 analogs) for neurodegenerative diseases like ALS, leveraging the blood-brain barrier permeability of the compact nitrile scaffold.

Strategic Outlook

The resurgence of Targeted Covalent Inhibitors (TCIs) places indazole-3-carbonitriles in a prime position. The nitrile group is less reactive than acrylamides (used in EGFR inhibitors like Osimertinib), making it safer for chronic indications where "tunable reversibility" is desired. Expect to see this scaffold expand into Cathepsin K (osteoporosis) and Deubiquitinase (DUB) inhibition.

References

  • Crocetti, L., et al. (2013). Optimization of N-benzoylindazole derivatives as inhibitors of human neutrophil elastase.[1] Journal of Medicinal Chemistry. Link

  • Pfizer Inc. (2016). Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (PF-06263276). Journal of Medicinal Chemistry. Link

  • Avicenna Biosciences. (2024).[2] ROCK Inhibitor Patent Disclosures for ALS.[2]Link

  • Incyte Corp. (2015). Antiviral JAK inhibitors useful in treating or preventing retroviral and other viral infections. US Patent 9,089,574. Link

  • Achillion Pharmaceuticals. (2018). Aryl, heteroaryl, and heterocyclic pharmaceutical compounds for treatment of medical disorders. WO Patent 2018/160889. Link

Sources

Methodological & Application

Synthesis Protocol for 6-Methyl-1H-indazole-3-carbonitrile: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the synthesis of 6-Methyl-1H-indazole-3-carbonitrile, a key building block in medicinal chemistry and drug development. This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth explanation of the experimental choices, safety considerations, and characterization methods. The described two-step synthesis involves the diazotization of 2-amino-5-methylbenzonitrile followed by an intramolecular cyclization. This document aims to ensure scientific integrity and reproducibility by providing a self-validating system of protocols, supported by authoritative references.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Specifically, 3-substituted indazoles are crucial scaffolds in the development of kinase inhibitors, with several compounds having advanced to clinical use. This compound serves as a versatile intermediate for the synthesis of a wide array of more complex, biologically active molecules. Its synthesis, therefore, is of considerable interest to the drug discovery community.

The protocol detailed herein follows a classical and reliable synthetic route, beginning with the readily available 2-amino-5-methylbenzonitrile. The core transformation involves a diazotization reaction, a fundamental process in organic synthesis for converting primary aromatic amines into highly versatile diazonium salts.[1][2] Subsequent intramolecular cyclization affords the desired indazole ring system. This application note provides a step-by-step methodology, explains the critical parameters for success, and outlines the necessary safety precautions, particularly when handling potentially hazardous reagents like sodium nitrite and cyanide-containing compounds.

Reaction Scheme & Mechanism

The synthesis of this compound from 2-amino-5-methylbenzonitrile proceeds via a two-step sequence:

Step 1: Diazotization of 2-amino-5-methylbenzonitrile The primary aromatic amine, 2-amino-5-methylbenzonitrile, is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl). This reaction, conducted at low temperatures (0-5 °C), converts the amino group into a diazonium salt.[3][4] The low temperature is crucial to prevent the premature decomposition of the thermally unstable diazonium salt.[4]

Step 2: Intramolecular Cyclization The resulting diazonium salt undergoes a spontaneous intramolecular cyclization. The nitrile group acts as an internal nucleophile, attacking the diazonium group to form the stable five-membered pyrazole ring fused to the benzene ring, yielding the final product, this compound.

Overall Reaction:

Caption: Synthetic pathway for this compound.

Materials and Equipment

Reagents
ReagentGradeSupplierCAS No.
2-Amino-5-methylbenzonitrile≥97%Sigma-Aldrich5925-93-9
Sodium Nitrite (NaNO₂)ACS Reagent, ≥97%Sigma-Aldrich7632-00-0
Hydrochloric Acid (HCl)37%Sigma-Aldrich7647-01-0
Deionized Water--7732-18-5
Ethyl AcetateACS Reagent, ≥99.5%Sigma-Aldrich141-78-6
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent, ≥99%Sigma-Aldrich7757-82-6
Saturated Sodium Bicarbonate Solution---
Brine (Saturated NaCl solution)---
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Ice-salt bath

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Experimental Protocol

Safety Precautions
  • Sodium Nitrite: Sodium nitrite is toxic if swallowed and is a strong oxidizing agent.[5] Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.

  • Hydrochloric Acid: Concentrated hydrochloric acid is corrosive and causes severe skin burns and eye damage. Always wear appropriate PPE and handle in a fume hood.

  • Cyanide Compounds: Although this protocol does not directly use highly toxic cyanide salts like KCN or NaCN, the starting material contains a nitrile group.[6][7][8][9] Standard safe handling practices for cyanide-containing compounds should be followed. In case of accidental exposure, seek immediate medical attention.[8] Have a cyanide antidote kit available in the laboratory.[6]

  • Diazonium Salts: Aryl diazonium salts are thermally unstable and can be explosive when isolated in a dry state.[3] It is imperative to keep the reaction temperature below 5 °C and to use the diazonium salt solution immediately without attempting to isolate the intermediate.

Step-by-Step Synthesis Procedure
  • Preparation of the Amine Solution:

    • In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add 2-amino-5-methylbenzonitrile (5.0 g, 37.8 mmol).

    • Add a mixture of concentrated hydrochloric acid (15 mL) and deionized water (25 mL).

    • Stir the mixture at room temperature until the amine is completely dissolved.

  • Diazotization:

    • Cool the flask in an ice-salt bath to 0-5 °C with vigorous stirring. It is critical to maintain this temperature range throughout the addition of sodium nitrite.[4]

    • In a separate beaker, dissolve sodium nitrite (2.87 g, 41.6 mmol, 1.1 equivalents) in deionized water (10 mL).

    • Slowly add the sodium nitrite solution dropwise to the stirred amine solution via the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 5 °C.[3]

    • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes.

  • Intramolecular Cyclization and Work-up:

    • Remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Gently heat the mixture to 50-60 °C and maintain this temperature for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.[3]

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H and C≡N functional groups.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.

  • Melting Point: The melting point of the purified product should be determined and compared to literature values.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Yield - Incomplete diazotization. - Decomposition of the diazonium salt due to elevated temperatures.[3][4] - Inefficient cyclization.- Ensure slow, dropwise addition of sodium nitrite solution. - Strictly maintain the reaction temperature between 0-5 °C.[4] - Ensure the reaction is allowed to proceed for the specified time at 50-60 °C.
Dark-colored reaction mixture - Azo coupling side reactions.[4] - Decomposition of the diazonium salt.[4]- Ensure sufficient acidity to fully protonate the starting amine. - Maintain strict temperature control.
Product is difficult to purify - Presence of unreacted starting material or side products.- Optimize the reaction conditions (time, temperature, stoichiometry). - Employ a more efficient purification method, such as preparative HPLC if necessary.

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of this compound. By carefully controlling the reaction parameters, particularly the temperature during the diazotization step, and adhering to the outlined safety precautions, researchers can reliably prepare this valuable intermediate for applications in drug discovery and medicinal chemistry. The detailed experimental procedure, coupled with troubleshooting guidance, serves as a comprehensive resource for the successful synthesis and characterization of the target compound.

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Amino-4-chloro-5-methylbenzonitrile.
  • United Chemical. (2025, April 18). Sodium Cyanide Safety Protection and Emergency Measures.
  • University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information.
  • Centers for Disease Control and Prevention. (n.d.). Sodium Cyanide: Systemic Agent. NIOSH.
  • (n.d.). SODIUM CYANIDE (NaCN) Safety and Handling Guidance.
  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium nitrite.
  • Benchchem. (n.d.). Troubleshooting guide for diazotization reactions involving 2-Methyl-5-nitroaniline.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry.
  • Diazotisation. (n.d.). Organic Chemistry Portal.

Sources

Application Note: A Strategic Approach to the Purification of 6-Methyl-1H-indazole-3-carbonitrile via Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, field-proven protocol for the purification of 6-Methyl-1H-indazole-3-carbonitrile, a key intermediate in pharmaceutical research and development. The indazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors designed for oncology therapeutics.[1] Consequently, obtaining this intermediate with high purity is paramount for the integrity of subsequent synthetic steps and the validity of biological screening data. This guide moves beyond a simple recitation of steps, delving into the causality behind methodological choices, from mobile phase selection to advanced troubleshooting, ensuring a robust and reproducible purification outcome.

Foundational Principles: The Chromatographic Separation of Indazoles

The purification of this compound from a crude reaction mixture is effectively achieved using normal-phase column chromatography. This technique separates compounds based on their differential partitioning between a polar stationary phase and a non-polar mobile phase.[2]

  • Stationary Phase: For this application, silica gel (SiO₂) is the adsorbent of choice.[3][4] Its surface is rich in hydroxyl (-OH) groups, rendering it highly polar.

  • Mobile Phase: A less polar solvent system, typically a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate, is used as the eluent.[1][5][6]

  • Mechanism of Separation: The crude mixture is applied to the top of the silica gel column. As the mobile phase flows through the column, the components of the mixture begin to move down.

    • Polar Compounds: Molecules with polar functional groups (like the N-H of the indazole ring) will form stronger hydrogen bonds and dipole-dipole interactions with the polar silica gel. Their movement is retarded, and they elute from the column more slowly.

    • Non-Polar Compounds: Less polar molecules interact weakly with the stationary phase and are more readily dissolved in the mobile phase. They travel down the column faster, eluting first.

The nitrile (-CN) and methyl (-CH₃) groups on the this compound molecule, along with the indazole core, create a compound of intermediate polarity. The precise elution behavior will be determined by the polarity of the impurities present in the crude mixture.

Pre-Purification Workflow: Thin-Layer Chromatography (TLC) for Method Development

Before committing a valuable crude product to a large-scale column, it is imperative to develop an optimal solvent system using Thin-Layer Chromatography (TLC). TLC serves as a small-scale pilot for the column, allowing for rapid determination of the ideal mobile phase composition.

Objective: To find a solvent system that provides a good separation between the target compound and its impurities, with a target Retention Factor (Rf) of 0.25 - 0.35 for the desired product. This Rf value typically ensures that the compound elutes from the column in a reasonable volume of solvent without co-eluting with highly non-polar or highly polar impurities.

Protocol for TLC Analysis:

  • Plate Preparation: Use a pre-coated silica gel 60 F254 TLC plate.[7]

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spotting: Using a capillary tube, carefully spot the dissolved sample onto the baseline of the TLC plate.

  • Development: Prepare a series of developing chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 3:2, 1:1). Place the spotted TLC plate in a chamber.

  • Visualization: After the solvent front has moved up the plate, remove it and visualize the separated spots under UV light (254 nm).[3][7] The indazole ring is UV active.

  • Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The solvent system that gives the best separation and the target Rf for the product should be used for the column chromatography. For indazole derivatives, solvent systems of petroleum ether/ethyl acetate are commonly effective.[1]

Understanding Potential Contaminants

A successful purification strategy anticipates the nature of the impurities. Depending on the synthetic route used to prepare this compound, common impurities may include:

  • Starting Materials: Unreacted precursors.

  • Byproducts: Side-reactions can generate regioisomers or products of over-methylation/nitration.[8][9]

  • Reagents & Solvents: Residual synthetic reagents or solvents from the work-up procedure.[8]

  • Degradation Products: The compound may degrade if exposed to harsh conditions, light, or moisture.[8]

Detailed Protocol: Purification by Column Chromatography

This protocol is designed for the purification of approximately 1-2 grams of crude this compound. Adjustments to column size and solvent volumes can be made for different scales.

Materials and Reagents
ItemSpecification
Stationary Phase Silica Gel, 60 Å, 230-400 mesh (40-63 µm)
Mobile Phase Solvents Hexane (or Petroleum Ether) and Ethyl Acetate, HPLC Grade
Crude Product ~1-2 g of this compound
Glassware Chromatography Column (40-50 mm diameter), Round Bottom Flasks, Erlenmeyer Flasks, Test Tubes/Fraction Vials
Apparatus Fume Hood, Rotary Evaporator, TLC Plates, UV Lamp, Capillary Tubes
Step-by-Step Purification Procedure

Step 1: Column Preparation (Wet Packing Method) The wet packing (slurry) method is highly recommended as it minimizes the risk of air bubbles and cracks in the stationary phase, which can lead to poor separation.

  • Secure the Column: Clamp the chromatography column vertically in a fume hood. Ensure the stopcock is closed.

  • Insert Plug: Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.[4]

  • Add Sand: Add a small layer (~1 cm) of sand over the plug to create a flat base.

  • Prepare Slurry: In a beaker, measure the required amount of silica gel (typically 50-100 times the weight of the crude product). Add the chosen mobile phase (the solvent system determined by TLC) and stir to create a homogenous, pourable slurry.

  • Pack the Column: Pour the slurry into the column in one continuous motion if possible. Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously tap the side of the column gently to ensure even packing and remove any air bubbles.

  • Equilibrate: Once all the silica has settled, add another layer of sand (~1 cm) on top to prevent disruption of the silica bed during sample and solvent addition. Run 2-3 column volumes of the mobile phase through the packed column to ensure it is fully equilibrated and stable. Crucially, never let the solvent level drop below the top of the silica gel.

Step 2: Sample Loading (Dry Loading Method) Dry loading is superior for compounds that are not highly soluble in the mobile phase, as it ensures the sample is introduced to the column in a narrow, concentrated band, leading to better resolution.

  • Adsorb Sample: Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone). Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.

  • Evaporate Solvent: Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica gel.

  • Load Column: Drain the solvent in the column down to the level of the top sand layer. Carefully add the silica-adsorbed sample onto the top of the column, creating a thin, even layer.

  • Add Mobile Phase: Gently add the mobile phase to the column, taking care not to disturb the top layer.

Step 3: Elution and Fraction Collection

  • Begin Elution: Open the stopcock and begin running the mobile phase through the column. Maintain a constant head of solvent above the stationary phase.

  • Collect Fractions: Collect the eluent in numbered test tubes or vials. The size of the fractions will depend on the column size (e.g., 10-20 mL fractions for a medium-sized column).[4]

  • Monitor Separation: Periodically analyze the collected fractions by TLC. Spot several consecutive fractions on a single TLC plate to track the elution of the product and any impurities.

Step 4: Product Isolation

  • Identify Pure Fractions: Based on the TLC analysis, identify all fractions that contain only the pure desired product.

  • Combine and Concentrate: Combine the identified pure fractions into a pre-weighed round bottom flask.

  • Remove Solvent: Remove the mobile phase using a rotary evaporator.

  • Final Drying: Place the flask under high vacuum for several hours to remove any residual solvent.

  • Characterization: Determine the mass of the purified product and calculate the yield. Confirm the purity and identity of the compound using analytical techniques such as NMR spectroscopy, HPLC, and melting point determination.[5][10]

Purification Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_column Column Chromatography cluster_iso Isolation & Analysis Crude Crude 6-Methyl-1H- indazole-3-carbonitrile TLC TLC Method Development (Hexane:EtOAc Ratios) Crude->TLC Analyze Pack Pack Column (Silica Gel Slurry) TLC->Pack Select Mobile Phase Load Dry Load Sample (Adsorbed on Silica) Pack->Load Elute Elute with Mobile Phase & Collect Fractions Load->Elute Monitor Monitor Fractions by TLC Elute->Monitor Combine Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evap Evaporate Solvent (Rotary Evaporator) Combine->Evap Dry Dry Under High Vacuum Evap->Dry Pure Pure Product Dry->Pure Analyze Purity & Identity Check (NMR, HPLC, MP) Pure->Analyze

Caption: Workflow for the purification of this compound.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Poor Separation / Overlapping Bands - Incorrect mobile phase polarity.- Column overloaded with sample.- Column packed unevenly.- Re-optimize the mobile phase with TLC; decrease polarity for better separation.- Reduce the amount of crude material (aim for 1:50 to 1:100 sample:silica ratio).- Repack the column carefully using the slurry method.
Cracked or Channeled Column Bed - Silica gel ran dry.- Column was not packed uniformly.- This is often unrecoverable; the column must be repacked.- Always keep the solvent level above the silica bed.
Product is Not Eluting - Mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase (gradient elution). For example, switch from 4:1 Hexane:EtOAc to 3:1, then 2:1.
Low Recovery / Yield - Product is irreversibly adsorbed onto the silica.- Some product was discarded in mixed fractions.- Consider adding a small percentage of a more polar solvent (e.g., methanol) to the eluent at the very end to flush the column.- Re-run the mixed fractions on a second column.

Safety Precautions

  • Chemical Handling: this compound and related compounds may cause skin, eye, and respiratory irritation.[11] Handle all chemicals in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Solvent Safety: Organic solvents like hexane and ethyl acetate are flammable. Keep them away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Pingale, R., Shah, K., Khandave, P., & Neve, V. (2025). Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests. Asian Journal of Research in Chemistry. [Link]

  • Pingale, R., Shah, K., Khandave, P., & Neve, V. (2025). Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests. Indian Journals. [Link]

  • Baut, A., Le-Grognec, E., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]

  • Johnson, J. B., Yu, R. T., Fink, P., Bercot, E. A., & Rovis, T. (2006). Supporting Information for publications in Organic Letters. Wiley-VCH. [Link]

  • Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses, 97, 314-326. [Link]

  • Li, J., et al. (2023). Cu-Catalyzed Regioselective C–H Amination of 2H-Indazoles for the Synthesis of Indazole-Containing Indazol-3(2H)-ones. The Journal of Organic Chemistry. [Link]

  • Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained. Pharma Now. [Link]

  • Mskhiladze, A., et al. (2021). Separation of enantiomers of chiral imidazole and triazole derivatives using acetonitrile as a mobile phase. ResearchGate. [Link]

  • Request PDF. (n.d.). Isolation And Purification Of Substance By Column Chromatography. ResearchGate. [Link]

  • Chromatography Today. (n.d.). Reviewing the Importance of the Stationary and Mobile Phases in Chromatography. Chromatography Today. [Link]

  • Liskon Biological. (2025). Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole. Liskon Biological. [Link]

  • Maybridge. (2023). Safety Data Sheet for 1-Methyl-1H-indazole-3-carboxylic acid. Maybridge. [Link]

  • Kumari, D. (2022). Column Chromatography and its Methods in Separation for Constituents. Research & Reviews: Journal of Pharmacognosy and Phytochemistry. [Link]

Sources

Application Note: 6-Methyl-1H-indazole-3-carbonitrile in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and drug discovery. It focuses on the high-value intermediate 6-Methyl-1H-indazole-3-carbonitrile , a scaffold critical for accessing Type II kinase inhibitors (e.g., targeting VEGFR, PDGFR, and FGFR families).

Executive Summary

The indazole scaffold has emerged as a privileged structure in oncology, serving as a bioisostere for the indole and benzimidazole cores found in numerous FDA-approved kinase inhibitors (e.g., Axitinib , Pazopanib , Entrectinib ).

This compound represents a strategic "divergent node" intermediate. The C3-nitrile group provides a versatile handle for accessing hydrogen-bond donor/acceptor motifs required for the ATP-binding hinge region, while the C6-methyl group offers a vector for optimizing hydrophobic interactions within the "gatekeeper" pocket or solvent front.

This guide details the synthesis, functionalization, and application of this scaffold, providing validated protocols to overcome common regioselectivity challenges (N1 vs. N2 alkylation) and reactivity bottlenecks.

Chemical Profile & Structural Utility[1][2][3][4]

PropertyDataRelevance in Drug Design
CAS Number 1000342-97-5 (Generic)Identification
Molecular Weight 157.17 g/mol Fragment-based drug design (Low MW allows growth)
H-Bond Donors 1 (NH)Critical for Hinge Region binding (Glu/Asp residues)
H-Bond Acceptors 2 (N, CN)Interaction with catalytic lysine or water networks
pKa (Calculated) ~13.8 (NH)Weakly acidic; allows deprotonation for alkylation
LogP ~2.1Favorable lipophilicity for membrane permeability
Structural Logic: The Kinase "Lock and Key"

In Type II kinase inhibitors (which bind to the inactive DFG-out conformation), the indazole core often anchors the molecule:

  • N1/N2 Nitrogens: Form hydrogen bonds with the kinase hinge region (e.g., Alanine or Leucine backbone).

  • C3-Position (Nitrile): Acts as a precursor to carboxamides (as seen in Axitinib) which bind to the DFG motif (Asp-Phe-Gly).

  • C6-Methyl: Probes the hydrophobic pocket adjacent to the gatekeeper residue, often improving selectivity against promiscuous kinases.

Synthetic Workflow: Constructing the Core

Note: Direct cyanation of the indazole ring is superior to constructing the ring with the nitrile pre-installed, as it allows for bulk synthesis of the parent indazole followed by late-stage diversification.

Diagram 1: Synthesis of this compound

SynthesisPath Start 6-Methyl-1H-indazole (Starting Material) Step1 Step 1: C3-Iodination (I2, KOH, DMF) Start->Step1 Inter 3-Iodo-6-methyl-1H-indazole (Stable Solid) Step1->Inter Step2 Step 2: Pd-Catalyzed Cyanation (Zn(CN)2, Pd(PPh3)4, 120°C) Inter->Step2 Product This compound (Target Scaffold) Step2->Product

Caption: Two-step streamlined synthesis converting the parent indazole to the 3-carbonitrile scaffold via an iodinated intermediate.

Detailed Experimental Protocols

Protocol A: C3-Iodination of 6-Methyl-1H-indazole

Objective: Selective installation of iodine at the C3 position to create a handle for cyanation. Scale: 10 g input.

Reagents:

  • 6-Methyl-1H-indazole (10.0 g, 75.6 mmol)

  • Iodine (I2) (38.4 g, 151 mmol, 2.0 eq)

  • Potassium Hydroxide (KOH) (16.9 g, 302 mmol, 4.0 eq)

  • DMF (Dimethylformamide) (100 mL)

Procedure:

  • Dissolve 6-methyl-1H-indazole in DMF (100 mL) in a round-bottom flask.

  • Add KOH pellets; the solution may darken.

  • Cool the mixture to 0°C in an ice bath.

  • Add Iodine portion-wise over 30 minutes. Caution: Exothermic.

  • Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 3:1).

  • Quench: Pour the reaction mixture into 500 mL of ice water containing 10% sodium thiosulfate (Na2S2O3) to reduce excess iodine (color changes from dark brown to yellow/white precipitate).

  • Isolation: Filter the solid, wash copiously with water, and dry in a vacuum oven at 50°C.

  • Yield: Expect ~18-19 g (90-95%) of off-white solid.

Protocol B: Palladium-Catalyzed Cyanation

Objective: Conversion of the C3-iodide to the C3-nitrile. Safety: Requires a fume hood. Cyanide sources are toxic.[1]

Reagents:

  • 3-Iodo-6-methyl-1H-indazole (10.0 g, 38.7 mmol)

  • Zinc Cyanide (Zn(CN)2) (2.72 g, 23.2 mmol, 0.6 eq)

  • Catalyst: Pd(PPh3)4 (2.2 g, 5 mol%) or Pd2(dba)3/Xantphos system.

  • Solvent: DMAc (N,N-Dimethylacetamide) (80 mL), degassed.

Procedure:

  • In a pressure vessel or sealed tube, combine the iodide, Zn(CN)2, and Pd catalyst.

  • Evacuate and backfill with Argon (3 cycles) to remove oxygen (critical for Pd turnover).

  • Add degassed DMAc via syringe.

  • Heat to 120°C for 4-6 hours.

  • Workup: Cool to RT. Dilute with EtOAc (200 mL) and wash with 2M Ammonium Hydroxide (NH4OH) to chelate zinc salts.

  • Wash organic layer with brine, dry over MgSO4, and concentrate.[2]

  • Purification: Recrystallize from Ethanol or flash chromatography (0-50% EtOAc in Hexane).

  • Target: this compound (Pale yellow solid).

Divergent Applications: From Scaffold to Drug Candidate

The nitrile group is rarely the final functionality; it is a "mask" for the amide or amine.

Diagram 2: Divergent Functionalization

Divergence Center 6-Methyl-1H-indazole- 3-carbonitrile Path1 Path A: Hydrolysis (NaOH/H2O2) Center->Path1 Path2 Path B: Reduction (Raney Ni/H2) Center->Path2 Path3 Path C: N-Alkylation (R-X, Cs2CO3) Center->Path3 Prod1 Primary Carboxamide (Kinase Hinge Binder) Path1->Prod1 Prod2 3-(Aminomethyl)indazole (Linker/Spacer) Path2->Prod2 Prod3 N1-Substituted Core (Solubility/PK Tuning) Path3->Prod3

Caption: The nitrile scaffold serves as a gateway to three distinct chemical classes essential for SAR optimization.

Protocol C: Controlled Hydrolysis to Carboxamide

Context: Many kinase inhibitors (e.g., Axitinib analogs) utilize a primary amide at C3 to form a donor-acceptor pair with the kinase hinge.

Method:

  • Suspend this compound (1.0 eq) in Ethanol/Water (3:1).

  • Add NaOH (2.0 eq) and Hydrogen Peroxide (30% aq, 5.0 eq).

  • Stir at 50°C for 2 hours.

  • Mechanism: The peroxide generates the hydroperoxide anion (HOO-), which is a super-nucleophile attacking the nitrile, stopping selectively at the amide (Radziszewski reaction) without over-hydrolysis to the acid.

  • Result: High yield of 6-methyl-1H-indazole-3-carboxamide .

Protocol D: Regioselective N-Alkylation (Expert Tip)

Indazoles suffer from N1 vs. N2 tautomeric ambiguity during alkylation.

  • N1-Alkylation (Thermodynamic): Favored by using strong bases (NaH) in polar aprotic solvents (DMF) and "hard" electrophiles.

  • N2-Alkylation (Kinetic/Chelation): Often required for specific bioactivity (e.g., Pazopanib).

    • Strategy: To favor N2, use a temporary protecting group on N1 (e.g., THP) if possible, or use specific conditions like Mitsunobu reaction which often favors N2 depending on steric bulk.

    • Direct Alkylation: Using Cs2CO3 in Acetone often gives a mixture (approx 3:1 N1:N2). Isomers must be separated by column chromatography (N1 is usually less polar/higher Rf than N2).

References & Validation

  • Indazole Scaffolds in Kinase Inhibitors:

    • Title: "Indazole derivatives as potent kinase inhibitors: A review."

    • Source: European Journal of Medicinal Chemistry.[3][4]

    • URL:[Link]

  • Cyanation Protocol (Grounding):

    • Title: "Preparation of 1H-Indazole-3-carbonitrile."

    • Source: Organic Syntheses (2020).[1]

    • URL:[Link]

    • Note: Adapted from this high-purity protocol using K4[Fe(CN)6] as a non-toxic alternative to Zn(CN)2 if safety is paramount.

  • Hydrolysis Methodology:

    • Title: "Efficient synthesis of primary amides from nitriles using the urea-hydrogen peroxide adduct."

    • Source: Tetrahedron Letters.

    • URL:[Link]

  • Pazopanib Synthesis (Context for Methyl-Indazole):

    • Title: "Discovery of Pazopanib, a Novel, Potent, and Selective Multi-Kinase Inhibitor."

    • Source: Journal of Medicinal Chemistry.[3][4]

    • URL:[Link]

Disclaimer: The protocols provided involve hazardous chemicals (cyanides, strong bases).[1] All experiments should be performed by trained personnel in a properly equipped laboratory with appropriate PPE.

Sources

Application Notes & Protocols: Strategic N-Alkylation of 6-Methyl-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: The Strategic Importance of N-Alkylated Indazoles

The indazole scaffold is a privileged structure in medicinal chemistry, frequently serving as a core pharmacophore in a multitude of therapeutic agents.[1][2][3] Its N-alkylated derivatives are of particular importance, acting as crucial components in drugs developed for oncology (e.g., Pazopanib, Niraparib), inflammation (Benzydamine), and antiemetic therapies (Granisetron).[1][4] The bioisosteric relationship of the N1-alkyl indazole motif with indoles further broadens its utility in drug design.[5][6]

However, the synthesis of N-alkylated indazoles presents a persistent and significant challenge: controlling the regioselectivity of the alkylation. The indazole heterocycle possesses two nucleophilic nitrogen atoms, N1 and N2, leading to the potential formation of two distinct regioisomers upon reaction with an electrophile.[7][8][9][10] For any drug development program, the efficient and selective synthesis of a single, desired isomer is paramount to avoid costly and labor-intensive purification processes and to ensure pharmacological consistency.[8]

This guide provides a detailed examination of the N-alkylation of a specific, high-value substrate: 6-Methyl-1H-indazole-3-carbonitrile . We will dissect the mechanistic principles governing regioselectivity and present field-proven, detailed protocols for achieving selective N1- and N2-alkylation.

II. The Mechanistic Dichotomy: Understanding N1 vs. N2 Selectivity

The regiochemical outcome of an indazole alkylation is not arbitrary; it is a finely balanced interplay of electronic, steric, and reaction-condition-dependent factors.[7] At the heart of this is the tautomeric nature of the indazole ring, which exists in equilibrium between the more thermodynamically stable 1H-indazole and the less stable 2H-indazole tautomer.[2][11]

  • Thermodynamic vs. Kinetic Control : As a general principle, N1-alkylated indazoles are the thermodynamically more stable products.[11] In contrast, N2-alkylation can sometimes be favored under kinetic control. Reactions that allow for an equilibration process often lead to a predominance of the N1 isomer.[1][2]

  • The Role of Base and Solvent : This combination is arguably the most critical factor in directing regioselectivity.[2][8]

    • For N1-Selectivity : Strong, non-coordinating bases like sodium hydride (NaH) in non-polar aprotic solvents such as tetrahydrofuran (THF) have been shown to be highly effective.[1][3][7][8] It is hypothesized that the sodium cation coordinates with the N2 nitrogen and the electron-withdrawing cyano group at the C3 position, forming a chelated intermediate. This sterically encumbers the N2 position, directing the incoming electrophile to the N1 position.[7][8]

    • For Mixed or N2-Selectivity : Weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents like N,N-dimethylformamide (DMF) often result in a mixture of N1 and N2 isomers, sometimes in nearly equal ratios.[4][12]

  • Substituent Effects : The electronic nature of substituents on the indazole ring influences the nucleophilicity of the nitrogen atoms. The electron-withdrawing 3-carbonitrile group in our substrate decreases the electron density of the pyrazole ring, influencing the reactivity of both N1 and N2.

Below is a conceptual workflow for approaching the N-alkylation of this compound.

G cluster_0 cluster_1 Decision Point: Desired Regioisomer cluster_2 Protocol Selection cluster_3 start Starting Material: This compound N1 Target: N1-Alkylated Isomer (Thermodynamic Product) start->N1 High N1 Selectivity is the Goal N2 Target: N2-Alkylated Isomer (Kinetic Product) start->N2 N2 Selectivity is Desired Protocol1 Protocol 1: NaH in THF (Base-Mediated Alkylation) N1->Protocol1 Proven method for high N1-regioselectivity Protocol2 Protocol 2: Mitsunobu Reaction N2->Protocol2 Conditions often favor N2 isomer end Product Isolation & Characterization (NMR) Protocol1->end Protocol2->end

Caption: Decision workflow for regioselective N-alkylation.

III. Protocol 1: Highly Regioselective Synthesis of N1-Alkyl-6-methyl-1H-indazole-3-carbonitriles

This protocol is optimized to favor the formation of the thermodynamically stable N1-isomer by utilizing a sodium hydride/THF system. This method has demonstrated excellent N1-regioselectivity (>99:1) for indazoles with C3-electron-withdrawing substituents.[1][3]

A. Principle of Method

Deprotonation of the indazole with sodium hydride in THF generates the sodium indazolide salt. The sodium cation is believed to form a six-membered chelate with the N2 nitrogen and the nitrile group. This chelation sterically blocks the N2 position, forcing the alkylating agent to react exclusively at the more accessible N1 position.

B. Materials & Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound>98%Sigma-AldrichStarting material (1.0 equiv)
Sodium Hydride (NaH)60% dispersion in oilSigma-Aldrich(1.2 equiv) Handle with extreme caution.
Alkyl Halide (R-X) or Tosylate (R-OTs)Reagent GradeVariousAlkylating agent (1.1 equiv)
Anhydrous Tetrahydrofuran (THF)DriSolv® or similarMilliporeSigmaReaction solvent
Saturated Aqueous Ammonium Chloride (NH₄Cl)ACS GradeFisher ScientificQuenching solution
Ethyl Acetate (EtOAc)ACS GradeVWRExtraction solvent
Brine (Saturated NaCl solution)ACS GradeLab PreparedWashing solution
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher ScientificDrying agent
Silica Gel60 Å, 230-400 meshSorbent Tech.For column chromatography
C. Step-by-Step Experimental Protocol
  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous THF to achieve a concentration of approximately 0.1 M.

  • Deprotonation: Cool the resulting solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.2 equiv, 60% dispersion in oil) portion-wise. Caution: Gas evolution (H₂) will occur.

  • Anion Formation: Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation: Re-cool the mixture to 0 °C and add the alkylating agent (1.1 equiv) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[7]

  • Quenching: Upon completion, carefully cool the flask to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise until gas evolution ceases.[7][8]

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure N1-alkylated product.

IV. Protocol 2: Synthesis of N2-Alkyl-6-methyl-1H-indazole-3-carbonitriles via Mitsunobu Reaction

While achieving high N2 selectivity can be challenging, certain reaction conditions are known to favor its formation. The Mitsunobu reaction has been shown to produce the N2-isomer as the major product for some indazole substrates.[1]

A. Principle of Method

The Mitsunobu reaction involves the reaction of an acidic proton (the indazole N-H), an alcohol, and a phosphine (typically triphenylphosphine), activated by an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The mechanism is complex, but the regiochemical outcome is thought to be influenced by the steric environment and the specific intermediates formed, often favoring attack at the N2 position.

B. Materials & Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound>98%Sigma-Aldrich(1.0 equiv)
Alcohol (R-OH)Reagent GradeVariousAlkylating partner (1.5 equiv)
Triphenylphosphine (PPh₃)>99%Sigma-Aldrich(1.5 equiv)
Diethyl Azodicarboxylate (DEAD) or DIAD40% solution in tolueneSigma-Aldrich(1.5 equiv) Handle with caution.
Anhydrous Tetrahydrofuran (THF)DriSolv® or similarMilliporeSigmaReaction solvent
Dichloromethane (DCM)ACS GradeVWRFor purification
HexanesACS GradeVWRFor purification
C. Step-by-Step Experimental Protocol
  • Preparation: To a round-bottom flask under an inert atmosphere, add this compound (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (1.5 equiv).

  • Dissolution: Dissolve the solids in anhydrous THF (to approx. 0.2 M).

  • Activation: Cool the solution to 0 °C in an ice bath.

  • Addition: Add DEAD or DIAD (1.5 equiv) dropwise to the stirred solution over 15-20 minutes. An exothermic reaction and color change are typically observed.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for 12-24 hours, monitoring for completion by TLC/LC-MS.

  • Concentration: After the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The primary challenge is removing the triphenylphosphine oxide byproduct. This can often be achieved by: a. Triturating the crude residue with a solvent mixture like ether/hexanes to precipitate the oxide. b. Direct purification by flash column chromatography on silica gel.

V. Isomer Characterization: A Self-Validating System

The definitive assignment of the N1 and N2 regioisomers is non-negotiable and serves as the validation for any protocol. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically two-dimensional correlation experiments, is the gold standard for this purpose.[1][4]

  • Heteronuclear Multiple Bond Correlation (HMBC): This is the most decisive technique.[1][4]

    • N1-Isomer Identification: A key correlation will be observed between the protons of the alkyl group attached to the nitrogen (specifically the -CH₂- protons) and the quaternary carbon C7a of the indazole ring.

    • N2-Isomer Identification: A key correlation will be observed between the protons of the alkyl group attached to the nitrogen (-CH₂-) and the C3 carbon (the carbon bearing the nitrile group).

Caption: Definitive HMBC correlations for isomer assignment.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment can also provide structural proof by showing through-space correlations between the N-alkyl protons and adjacent protons on the indazole's benzene ring.

  • Chromatographic Behavior: The N1 and N2 isomers will typically exhibit different polarities and thus have distinct retention factors (Rf) on TLC and different retention times during column chromatography, which enables their separation.

VI. References

  • Humphrey, C. et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1947-1963. [Link]

  • Özdemir, Z. et al. (2021). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. Marmara Pharmaceutical Journal, 25(4), 503-509. [Link]

  • Humphrey, C. et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. [Link]

  • Humphrey, C. et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork Research Profiles. [Link]

  • ResearchGate (2024). (A) N1-Alkyl indazoles as bioisosteres and pharmacophores in medicinal chemistry. ResearchGate. [Link]

  • Özdemir, Z. et al. (2021). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. Request PDF on ResearchGate. [Link]

  • Walters, M. J. et al. (2024). Development of a selective and scalable N1-indazole alkylation. PMC. [Link]

  • Aires-de-Sousa, M. et al. (2009). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC. [Link]

  • Thieme Chemistry (2021). Synthesis and Utilization of 1H-Indazole N-Oxides in the Production of C3-Functionalized 1H-Indazoles. Thieme E-Journals. [Link]

  • Hopkins, C. et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. [Link]

  • Hopkins, C. et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PMC. [Link]

Sources

Application Note and Protocols for the Derivatization of the Nitrile Group on 6-Methyl-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] Specifically, the 6-Methyl-1H-indazole core represents a key building block in the development of novel therapeutic agents. The strategic positioning of a nitrile group at the 3-position offers a versatile chemical handle for a multitude of synthetic transformations. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the derivatization of the nitrile group on 6-Methyl-1H-indazole-3-carbonitrile, enabling the synthesis of diverse compound libraries for screening and lead optimization.

The nitrile group, with its unique electronic properties, serves as a precursor to several important functional groups, including carboxylic acids, primary amines, and tetrazoles.[4] Each of these transformations opens up new avenues for modifying the physicochemical properties and biological activity of the parent molecule. This guide will detail the underlying chemical principles and provide step-by-step protocols for these key derivatizations.

Core Derivatization Strategies

The derivatization of this compound can be broadly categorized into three primary transformations of the nitrile group:

  • Hydrolysis: Conversion to a carboxylic acid.

  • Reduction: Transformation into a primary amine.

  • Cycloaddition: Formation of a tetrazole ring.

These strategies allow for the introduction of functional groups with distinct properties, significantly expanding the chemical space accessible from a single starting material.

dot ```dot graph Derivatization_Strategies { layout=neato; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

Start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,2!"];

Hydrolysis [label="Hydrolysis", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-3,0!"]; Reduction [label="Reduction", fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,0!"]; Cycloaddition [label="Cycloaddition", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="3,0!"];

CarboxylicAcid [label="6-Methyl-1H-indazole-3-carboxylic acid", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", pos="-3,-2!"]; Amine [label="(6-Methyl-1H-indazol-3-yl)methanamine", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", pos="0,-2!"]; Tetrazole [label="6-Methyl-3-(1H-tetrazol-5-yl)-1H-indazole", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", pos="3,-2!"];

Start -> Hydrolysis [label="H₂O, H⁺ or OH⁻"]; Start -> Reduction [label="Reducing Agent"]; Start -> Cycloaddition [label="Azide Source"];

Hydrolysis -> CarboxylicAcid; Reduction -> Amine; Cycloaddition -> Tetrazole; }

Caption: Workflow for the acid-catalyzed hydrolysis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Add a 50% (v/v) aqueous solution of sulfuric acid.

  • Reaction: Heat the mixture to reflux (approximately 120-130 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Slowly pour the cooled mixture into ice-cold water to precipitate the product.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the solid under vacuum to obtain 6-Methyl-1H-indazole-3-carboxylic acid.

Parameter Condition
Reagent 50% aq. H₂SO₄
Temperature Reflux
Time 4-6 hours
Expected Yield 85-95%

Reduction to (6-Methyl-1H-indazol-3-yl)methanamine

The reduction of nitriles to primary amines is a highly valuable transformation, providing access to key building blocks for further derivatization. S[5]trong hydride reagents like lithium aluminum hydride (LiAlH₄) are commonly employed for this purpose.

[6]Causality Behind Experimental Choices:

  • Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of reducing a wide range of functional groups, including nitriles. T[7]he reaction proceeds via nucleophilic addition of hydride ions to the nitrile carbon. A[7]nhydrous conditions are crucial as LiAlH₄ reacts violently with water.

  • Catalytic Hydrogenation: An alternative method involves the use of hydrogen gas with a metal catalyst (e.g., Palladium, Platinum, or Nickel). T[6]his method is often considered "greener" but may require specialized high-pressure equipment.

Protocol 2: Reduction with LiAlH₄

This protocol details the reduction of this compound to (6-Methyl-1H-indazol-3-yl)methanamine.

dot

LAH_Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Suspend LiAlH₄ in anhydrous THF B Add a solution of this compound in THF dropwise at 0 °C A->B C Stir at room temperature B->C Allow to warm D Quench reaction carefully with water and NaOH solution C->D Monitor by TLC E Filter the aluminum salts D->E F Extract the filtrate with ethyl acetate E->F G Dry and concentrate the organic phase F->G

Caption: Workflow for the LiAlH₄ reduction of this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a stirred suspension of lithium aluminum hydride (2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., Argon), add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Isolation: Filter the resulting white precipitate of aluminum salts and wash with THF.

  • Concentrate the filtrate under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield (6-Methyl-1H-indazol-3-yl)methanamine.

Parameter Condition
Reducing Agent LiAlH₄
Solvent Anhydrous THF
Temperature 0 °C to Room Temperature
Time 12-16 hours
Expected Yield 70-85%

[3+2] Cycloaddition to 6-Methyl-3-(1H-tetrazol-5-yl)-1H-indazole

The formation of a tetrazole ring from a nitrile is a highly valuable transformation in medicinal chemistry, as the tetrazole moiety is often used as a bioisosteric replacement for a carboxylic acid group. T[8][9]his reaction is typically a [3+2] cycloaddition between the nitrile and an azide source.

[10][11]Causality Behind Experimental Choices:

  • Azide Source: Sodium azide is a common and cost-effective source of the azide anion. *[12] Catalyst/Additive: The reaction is often facilitated by the addition of a Lewis acid (e.g., zinc salts) or an ammonium salt (e.g., triethylamine hydrochloride) to activate the nitrile. M[12][13]icrowave irradiation can also be employed to accelerate the reaction. *[13] Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) are typically used to ensure the solubility of the reagents and to allow for higher reaction temperatures.

[9]#### Protocol 3: Tetrazole Formation using Sodium Azide

This protocol describes the synthesis of 6-Methyl-3-(1H-tetrazol-5-yl)-1H-indazole from this compound.

dot

Tetrazole_Formation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Combine this compound, NaN₃, and Et₃N·HCl in DMF B Heat mixture at 120-130 °C A->B Heat C Cool to room temperature B->C Monitor by TLC D Acidify with HCl C->D E Precipitate product by adding water D->E F Filter and wash the solid E->F G Dry the product F->G

Caption: Workflow for the synthesis of 6-Methyl-3-(1H-tetrazol-5-yl)-1H-indazole.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), sodium azide (1.5 eq), and triethylamine hydrochloride (1.5 eq) in N,N-dimethylformamide (DMF).

  • Reaction: Heat the reaction mixture to 120-130 °C and stir for 18-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous solution with concentrated hydrochloric acid to a pH of 2-3 to precipitate the product.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Dry the solid under vacuum to obtain 6-Methyl-3-(1H-tetrazol-5-yl)-1H-indazole.

Parameter Condition
Reagents NaN₃, Et₃N·HCl
Solvent DMF
Temperature 120-130 °C
Time 18-24 hours
Expected Yield 75-90%

Conclusion

The protocols detailed in this application note provide robust and reproducible methods for the derivatization of the nitrile group on this compound. These transformations open the door to a wide range of novel indazole derivatives, enabling further exploration of their therapeutic potential. By understanding the chemical principles behind these reactions, researchers can adapt and optimize these protocols to suit their specific synthetic needs.

References

  • Cerecetto, H., & Gerpe, A. (2005). Pharmacological properties of indazole derivatives: recent developments. Mini reviews in medicinal chemistry, 5(9), 853–866. [Link]

  • Sharma, V., & Kumar, V. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert opinion on therapeutic patents, 28(8), 625–639. [Link]

  • Cerecetto, H., & Gerpe, A. (2005). Pharmacological Properties of Indazole Derivatives: Recent Developments. Mini-Reviews in Medicinal Chemistry, 5(9), 853-866. [Link]

  • Cerecetto, H., & Gerpe, A. (2005). Pharmacological Properties of Indazole Derivatives: Recent Developments. Mini-Reviews in Medicinal Chemistry, 5(9), 853-866. [Link]

  • LibreTexts. (2025). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Akıncı, D., & Cetin, I. (2020). Indazole – Knowledge and References. Taylor & Francis Online. [Link]

  • Reddy, C. S., & Mukkanti, A. (2009). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. The Journal of Organic Chemistry, 74(15), 5645-5648. [Link]

  • Chemistry Steps. (2021). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]

  • Google Patents. (n.d.). US4069248A - Hydrolysis of aromatic nitriles to carboxylic acids.
  • Martínková, L., & Veselá, A. B. (n.d.). The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. Science of Synthesis. [Link]

  • Clark, J. (n.d.). hydrolysis of nitriles. Chemguide. [Link]

  • University of Calgary. (n.d.). Ch19: Hydrolysis of RCN. Department of Chemistry. [Link]

  • University of Calgary. (n.d.). Ch20: Reduction of Nitriles using LiAlH4 to amines. Department of Chemistry. [Link]

  • Kumar, R., et al. (2025). Recent advances in multicomponent synthesis of 5-substituted 1 H -tetrazoles from aldehydes: catalytic methods and green chemistry approaches. RSC Advances. [Link]

  • van der Doelen, C. W. J., et al. (2013). Orthogonal Inverse-Electron-Demand Cycloaddition Reactions Controlled by Frontier Molecular Orbital Interactions. Organic Letters, 15(12), 3042–3045. [Link]

  • Clark, J. (n.d.). reduction of nitriles. Chemguide. [Link]

  • Organic Chemistry Portal. (n.d.). Efficient Transformation of Inactive Nitriles into 5-Substituted 1H-Tetrazoles Using Microwave Irradiation and Their Applications. Organic Chemistry Portal. [Link]

  • Kumar, A., & Anghore, D. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). ChemistrySelect, 4(24), 7173-7191. [Link]

  • Rakshit, A., et al. (2022). Mechanistic pathway for the [2+2+2] cycloaddition of nitriles. ResearchGate. [Link]

  • Li, Z., et al. (2014). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 19(9), 13807-13815. [Link]

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945-7950. [Link]

  • Fiveable. (2025). 7.2 Cycloaddition reactions. Organic Chemistry II. [Link]

  • Dondoni, A., et al. (2008). Click Azide−Nitrile Cycloaddition as a New Ligation Tool for the Synthesis of Tetrazole-Tethered C-Glycosyl α-Amino Acids. The Journal of Organic Chemistry, 73(21), 8493–8501. [Link]

  • Uneyama, K., et al. (1996). practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. HETEROCYCLES, 43(12), 2701. [Link]

  • Wikipedia. (n.d.). Cycloaddition. Wikipedia. [Link]

  • Legay, R., et al. (2017). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Organic & Biomolecular Chemistry, 15(47), 10066–10074. [Link]

  • Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses, 97, 314-326. [Link]

  • ResearchGate. (n.d.). A synthetic route for the preparation of 1H-indazole derivatives 3 from... ResearchGate. [Link]

  • Legay, R., et al. (2017). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. [Link]

  • Tron, G. C., et al. (2016). An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, followed by a chemoselective Buchwald–Hartwig intramolecular cyclization. Organic & Biomolecular Chemistry, 14(17), 4149–4156. [Link]

  • Student Theses Faculty of Science and Engineering. (2024). Derivatization of nitrile-sugars. Student Theses Faculty of Science and Engineering. [Link]

Sources

Application Notes: A Comprehensive Guide to In Vitro Kinase Assays with Indazole Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Kinases and the Rise of Indazole Inhibitors

Protein kinases are a vast and crucial family of enzymes that orchestrate a multitude of cellular processes, including growth, differentiation, and apoptosis, by catalyzing the phosphorylation of specific substrates.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a primary focus for therapeutic intervention.[1][2][3][4] The development of small molecule kinase inhibitors has revolutionized targeted therapy, and among these, compounds built around the indazole scaffold have emerged as a particularly promising class.[1][5]

The indazole core is considered a "privileged scaffold" in medicinal chemistry due to its ability to form key interactions with the hinge region of the kinase ATP-binding pocket.[6][7] This structural feature, combined with the potential for chemical modifications to enhance potency and selectivity, has led to the development of numerous indazole-based inhibitors targeting a range of kinases, including VEGFR, FGFR, and BCR-ABL.[1][6] This application note provides a detailed, field-proven protocol for conducting in vitro kinase assays to evaluate the inhibitory potential of novel indazole-based compounds. We will delve into the rationale behind experimental choices, provide step-by-step methodologies, and offer guidance on data analysis and troubleshooting.

Understanding the Assay Principle: Choosing the Right Technology

A variety of assay formats are available to measure kinase activity, each with its own advantages and limitations.[4][8] For high-throughput screening (HTS) and detailed inhibitor characterization, luminescence- and fluorescence-based assays are often preferred due to their sensitivity, scalability, and non-radioactive nature.[4][8][9]

This protocol will focus on two widely adopted and robust methods:

  • Luminescence-Based ATP Depletion Assay (e.g., Kinase-Glo®): This homogeneous "add-mix-read" assay quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction.[10][11][12] A proprietary thermostable luciferase utilizes the remaining ATP to generate a stable, "glow-type" luminescent signal that is inversely proportional to kinase activity.[10][11] This method is broadly applicable to virtually any kinase and substrate combination.[10][11]

  • Homogeneous Time-Resolved Fluorescence (HTRF®): This technology combines Förster Resonance Energy Transfer (FRET) with time-resolved fluorescence measurement, which minimizes background fluorescence.[13][14] In a typical kinase assay format, a biotinylated substrate and a europium (Eu) cryptate-labeled anti-phospho-specific antibody are used.[15][16] Upon phosphorylation by the kinase, the binding of the antibody to the substrate brings the europium donor and a streptavidin-conjugated acceptor (e.g., XL665) into close proximity, resulting in a FRET signal that is directly proportional to the level of substrate phosphorylation.[13][15]

Below is a diagram illustrating the general workflow for an in vitro kinase inhibition assay.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis prep_inhibitor Prepare Indazole Inhibitor Dilutions add_inhibitor Add Inhibitor/ Vehicle to Plate prep_inhibitor->add_inhibitor prep_kinase Prepare Kinase Working Solution add_kinase Add Kinase (Pre-incubation) prep_kinase->add_kinase prep_substrate Prepare Substrate/ATP Working Solution start_reaction Initiate Reaction with Substrate/ATP prep_substrate->start_reaction add_inhibitor->add_kinase add_kinase->start_reaction incubate Incubate at Room Temperature start_reaction->incubate stop_reaction Stop Reaction & Add Detection Reagent incubate->stop_reaction read_plate Read Plate (Luminescence/HTRF) stop_reaction->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: General workflow for an in vitro kinase inhibition assay.

Materials and Reagents

This section provides a general list of materials. Specific catalog numbers and suppliers should be determined based on the chosen kinase and assay platform.

Reagent/Material Purpose Storage
Recombinant Human KinaseThe enzyme of interest.-80°C
Kinase Substrate (Peptide or Protein)The molecule to be phosphorylated.-80°C
Adenosine 5'-triphosphate (ATP)The phosphate donor.-20°C
Indazole Inhibitor Stock SolutionThe test compound, typically in DMSO.-20°C
Kinase Assay BufferMaintains optimal pH and ionic strength.[17]4°C
Dithiothreitol (DTT)A reducing agent to maintain enzyme activity.-20°C
Bovine Serum Albumin (BSA)Prevents non-specific binding to plates.4°C
DMSOSolvent for the inhibitor.Room Temp
Assay Plates (e.g., 384-well white)Low-volume plates for luminescence assays.Room Temp
Detection Reagent (e.g., Kinase-Glo® or HTRF®)Generates the detectable signal.Per Manufacturer
Multichannel Pipettes & TipsFor accurate liquid handling.Room Temp
Plate ReaderCapable of measuring luminescence or HTRF.N/A

Detailed Experimental Protocols

PART 1: Reagent Preparation

A. Kinase Assay Buffer: A typical kinase buffer may consist of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.[17] However, it is crucial to optimize the buffer composition for each specific kinase to ensure optimal activity.[17]

B. Indazole Inhibitor Serial Dilutions:

  • Prepare a 10 mM stock solution of the indazole inhibitor in 100% DMSO.

  • Perform a serial dilution of the inhibitor stock in 100% DMSO to create a range of concentrations. A common approach is a 3-fold dilution series over 10 points.

  • Prepare a 4X working solution of each inhibitor concentration by diluting the DMSO stocks into the Kinase Assay Buffer. The final DMSO concentration in the assay should be kept constant and typically below 1% to minimize solvent effects on kinase activity.[9][18]

C. Enzyme and Substrate/ATP Solutions:

  • Prepare a 2X kinase working solution in Kinase Assay Buffer. The optimal enzyme concentration should be determined experimentally to achieve a linear reaction rate over the desired incubation time.

  • Prepare a 2X substrate/ATP working solution in Kinase Assay Buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.[19]

PART 2: Assay Procedure (384-Well Plate Format)
  • Inhibitor Addition: Add 5 µL of the 4X indazole inhibitor solutions or vehicle control (Kinase Assay Buffer with the same percentage of DMSO) to the appropriate wells of a 384-well assay plate.[17]

  • Kinase Addition & Pre-incubation: Add 10 µL of the 2X kinase working solution to all wells. Mix gently and incubate for 10-15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the start of the reaction.[17]

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP working solution to all wells. The final reaction volume is now 20 µL.

  • Incubation: Mix the plate gently and incubate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Signal Detection:

    • For Luminescence-Based Assays (e.g., Kinase-Glo®): Add a volume of the detection reagent equal to the reaction volume (20 µL) to each well.[10] Mix and incubate according to the manufacturer's instructions (typically 5-10 minutes) to allow the luminescent signal to stabilize.

    • For HTRF® Assays: Add the HTRF detection reagents, which include EDTA to stop the kinase reaction.[15][16] Incubate for the recommended time (e.g., 60 minutes) to allow for antibody binding.

  • Data Acquisition: Read the plate on a compatible plate reader.

The following diagram illustrates the mechanism of a luminescence-based ATP depletion kinase assay.

G cluster_reaction Kinase Reaction cluster_detection Luminescent Detection cluster_inhibition Inhibition Kinase Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation Substrate Substrate Substrate->Phospho_Substrate Phosphorylation ATP ATP ATP->Phospho_Substrate Phosphorylation ADP ADP ATP->ADP ATP_remaining Remaining ATP ATP->ATP_remaining Light Light Signal ATP_remaining->Light Bioluminescence Luciferase Luciferase Luciferase->Light Bioluminescence Luciferin Luciferin Luciferin->Light Inhibitor Indazole Inhibitor Inhibitor->Kinase Binds to ATP pocket

Caption: Principle of a luminescence-based kinase assay.

Data Analysis and Interpretation

  • Calculate Percent Inhibition:

    • Determine the average signal for the positive control (no inhibitor, 0% inhibition) and the negative control (no kinase or 100% inhibition).

    • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_negative_control) / (Signal_positive_control - Signal_negative_control))

  • Generate Dose-Response Curve and Determine IC50:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to generate a sigmoidal dose-response curve.

    • The IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%, can be determined from this curve.[8][20]

Below is an example of how to present the data in a tabular format.

Indazole Inhibitor Conc. (nM)% Inhibition (Replicate 1)% Inhibition (Replicate 2)Average % Inhibition
1000098.599.198.8
333395.296.095.6
111189.790.390.0
37075.476.275.8
12350.151.550.8
4125.826.626.2
13.710.211.010.6
4.62.12.92.5
1.50.51.10.8
00.00.00.0

Distinguishing Between ATP-Competitive and Non-Competitive Inhibitors

To determine if an indazole inhibitor is ATP-competitive, the IC50 value can be determined at varying ATP concentrations.[19] For an ATP-competitive inhibitor, the IC50 value will increase as the ATP concentration increases.[2][19] In contrast, the IC50 of a non-ATP-competitive inhibitor will remain largely unaffected by changes in ATP concentration.[2]

Troubleshooting Common Issues

Issue Potential Cause Solution
High variability between replicatesPipetting errors, inadequate mixing, or plate edge effects.[17]Calibrate pipettes, ensure thorough mixing, and avoid using the outer wells of the plate.[17]
Low signal-to-background ratioSuboptimal enzyme or substrate concentration, or insufficient incubation time.Optimize enzyme and substrate concentrations and reaction time.
False positives/negativesCompound interference with the assay technology (e.g., fluorescence quenching or luciferase inhibition).[9][21]Perform counter-screens to identify compounds that interfere with the detection system.[21]
Inconsistent IC50 valuesReagent instability (repeated freeze-thaw cycles), or incorrect buffer conditions.[17]Prepare fresh reagent dilutions for each experiment and verify optimal buffer composition.[17]

Conclusion

This application note provides a comprehensive and robust framework for conducting in vitro kinase assays to evaluate the inhibitory activity of indazole-based compounds. By understanding the principles behind the chosen assay technology, carefully optimizing experimental conditions, and employing rigorous data analysis, researchers can obtain reliable and reproducible results to guide their drug discovery efforts. The versatility of the indazole scaffold continues to make it a valuable starting point for the development of novel and selective kinase inhibitors for a wide range of therapeutic applications.

References

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinase assay principle. The substrates used in HTRF kinase assays are.... Retrieved from [Link]

  • Weichilab. (n.d.). HTRF KINEASE STK S3 KIT. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Douelle, F., et al. (2013). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. PMC. Retrieved from [Link]

  • American Association for Cancer Research. (2017, July 1). A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. Retrieved from [Link]

  • Zask, A., et al. (2016). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. PMC. Retrieved from [Link]

  • Robers, M. B., et al. (2012). Characterization of Both Allosteric and ATP-Competitive Kinase Inhibitors with TR-FRET Binding Assays. SLAS Discovery, 17(1), 1-14.
  • Zhang, J., et al. (2009). Non-ATP competitive protein kinase inhibitors. PubMed. Retrieved from [Link]

  • Jia, Y., & Quinn, C. M. (2015). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Methods in Molecular Biology, 1337, 1-13.
  • Kumar, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(35), 21534-21553.
  • Journal of Visualized Experiments. (n.d.). A high-throughput radiometric kinase assay. PMC. Retrieved from [Link]

  • Romagnoli, R., et al. (2009). ATP Non-Competitive Ser/Thr Kinase Inhibitors as Potential Anticancer Agents. Current Medicinal Chemistry, 16(16), 1947-1968.
  • Wodicka, L. M., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14067-14145.
  • Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Versele, M., et al. (2011). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. PMC. Retrieved from [Link]

  • RSC Publishing. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Retrieved from [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • MDPI. (2025, December 2). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Retrieved from [Link]

  • ResearchGate. (n.d.). Filter-Binding Assay for Analysis of RNA-Protein Interactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

  • International Centre for Kinase Profiling. (n.d.). IC50 Determination. Retrieved from [Link]

  • American Association for Cancer Research. (2018, July 1). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Retrieved from [Link]

  • ResearchGate. (n.d.). 33 questions with answers in IN VITRO KINASE ASSAY. Retrieved from [Link]

  • Castel, P., et al. (2020). Inhibitors in AKTion: ATP-competitive vs allosteric. PMC. Retrieved from [Link]

  • Biopolymers and Cell. (n.d.). Identification of novel protein kinase CK2 inhibitors among indazole derivatives. Retrieved from [Link]

  • University of California, San Francisco. (n.d.). Chapter 2: Structure-Based Design of Covalent Inhibitors of the Protein Kinase MSK1. Retrieved from [Link]

  • ACS Publications. (2024, October 12). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. Retrieved from [Link]

Sources

Cell-based assays for evaluating anticancer activity of indazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive overview of key cell-based assays for evaluating the anticancer activity of indazole compounds. Indazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer effects.[1][2][3] Several indazole-based drugs, such as axitinib and pazopanib, are already in clinical use for cancer therapy, highlighting the therapeutic potential of this chemical scaffold.[1][2][3]

This document is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying principles and field-proven insights necessary for robust and reproducible results.

Section 1: Foundational Assays for Cytotoxicity and Viability

The initial step in evaluating any potential anticancer compound is to determine its effect on cancer cell viability and proliferation. These assays provide fundamental data on the dose-dependent cytotoxic or cytostatic effects of the indazole compounds, from which key parameters like the half-maximal inhibitory concentration (IC50) are derived.

Sulforhodamine B (SRB) Assay: A Measure of Cellular Protein Content

The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein.[4][5][6] It is a reliable and cost-effective high-throughput screening method.[5][7] The principle lies in the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of proteins under mildly acidic conditions.[4][6][8] The amount of bound dye is directly proportional to the total protein mass, and therefore, to the number of cells.[6][8]

  • Cell Seeding: Plate cells in 96-well microtiter plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat cells with a serial dilution of the indazole compound. Include a vehicle-only control. Incubate for the desired exposure time (e.g., 48-72 hours).

  • Cell Fixation: Gently remove the culture medium. Add 100 µL of ice-cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells.[4] Incubate at 4°C for at least 1 hour.[4]

  • Washing: Carefully wash the plates five times with slow-running tap water to remove TCA and excess medium components. Allow the plates to air dry completely.[4]

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.[8] Incubate at room temperature for 30 minutes.[4]

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[4]

  • Drying: Allow the plates to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[4]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[4][6]

MTT Assay: Assessing Metabolic Activity

The MTT assay is another widely used colorimetric method for assessing cell viability.[9] It is based on the principle that metabolically active cells, primarily through mitochondrial dehydrogenases, can reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[9][10] The amount of formazan produced is proportional to the number of viable cells.

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described for the SRB assay.

  • MTT Addition: Following the treatment period, add 20 µL of 5 mg/mL MTT solution in PBS to each well.[7]

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[7][11]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength between 570-590 nm.

Data Presentation: Cytotoxicity of Indazole Compounds

The results from these assays are typically used to generate dose-response curves and calculate IC50 values.

Cancer Cell LineIndazole CompoundAssayIncubation Time (h)IC50 (µM)
A549 (Lung)Compound XSRB728.5
MCF-7 (Breast)Compound XMTT7212.3
HCT116 (Colon)Compound XSRB725.2
A549 (Lung)Compound YSRB7225.1
MCF-7 (Breast)Compound YMTT7230.8
HCT116 (Colon)Compound YSRB7218.9

Section 2: Mechanistic Assays - Unraveling the Mode of Action

Once the cytotoxic potential of an indazole compound is established, the next critical step is to investigate its mechanism of action. Key questions to address include whether the compound induces programmed cell death (apoptosis), causes cell cycle arrest, or affects other cellular processes.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Flow cytometry using Annexin V and Propidium Iodide (PI) is a standard method for quantifying apoptosis.[12][13] In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify early apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.[12] This dual staining allows for the differentiation of live cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the indazole compound at concentrations around its IC50 value for a specified time (e.g., 24, 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant containing floating cells.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1x10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide Staining

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle. Flow cytometry with PI staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content.[14] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the indazole compound for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect cells by trypsinization.

  • Fixation: Wash cells with PBS and then fix them in ice-cold 70% ethanol while gently vortexing.[15][16] This step permeabilizes the cells and preserves their DNA. Store at -20°C for at least 2 hours.[15]

  • Washing: Centrifuge the fixed cells to remove the ethanol and wash with PBS.

  • Staining: Resuspend the cell pellet in a staining solution containing PI and RNase A.[16] RNase A is crucial to prevent the staining of double-stranded RNA.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Analysis: Analyze the DNA content by flow cytometry.[14]

Data Presentation: Mechanistic Insights
AssayTreatment% Early Apoptosis% Late Apoptosis/Necrosis% G0/G1 Phase% S Phase% G2/M Phase
ApoptosisControl3.1 ± 0.52.5 ± 0.3---
ApoptosisCompound X (IC50)25.4 ± 2.115.8 ± 1.9---
Cell CycleControl--55.2 ± 3.428.1 ± 2.516.7 ± 1.8
Cell CycleCompound X (IC50)--20.3 ± 2.015.5 ± 1.764.2 ± 4.1
Western Blot Analysis of Apoptosis-Related Proteins

To further dissect the apoptotic pathway induced by indazole compounds, Western blotting can be employed to detect changes in the expression levels of key apoptosis-related proteins.[17][18] This technique is highly specific and can detect post-translational modifications like cleavage, which is a hallmark of caspase activation.[18]

Key proteins to investigate include:

  • Caspases: Caspases are a family of proteases that execute apoptosis.[19] Detecting the cleaved (active) forms of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3, Caspase-7) is a direct measure of apoptosis induction.[18][19]

  • PARP (Poly (ADP-ribose) polymerase): PARP is a substrate of activated Caspase-3. Its cleavage is considered a classic hallmark of apoptosis.[18]

  • Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins regulates the intrinsic apoptotic pathway.[20]

  • Protein Extraction: Treat cells with the indazole compound, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.[20]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[17][20]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-cleaved Caspase-3, anti-PARP).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[17]

  • Analysis: Perform densitometric analysis of the bands, normalizing to a loading control like GAPDH or β-actin.[20]

Section 3: Assays for Metastatic Potential

A crucial aspect of anticancer drug evaluation is assessing a compound's ability to inhibit cell migration and invasion, which are key processes in cancer metastasis.

Wound Healing (Scratch) Assay

The wound healing assay is a straightforward and cost-effective method to study collective cell migration in vitro.[21] A "wound" or "scratch" is created in a confluent monolayer of cells, and the rate at which cells migrate to close the gap is monitored over time.[21]

  • Cell Seeding: Seed cells in a 12-well or 24-well plate and grow them to form a confluent monolayer.[22]

  • Creating the Wound: Use a sterile p200 pipette tip to create a straight scratch across the center of the monolayer.[21]

  • Washing: Gently wash the wells with PBS to remove detached cells.[22]

  • Treatment: Add fresh medium containing the indazole compound at various concentrations.

  • Imaging: Immediately capture an image of the scratch at time 0 (T=0) using a phase-contrast microscope.[21] Capture subsequent images of the same field at regular intervals (e.g., 12, 24, 48 hours).[21]

  • Analysis: Measure the area of the gap at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the initial wound area.

Transwell Invasion Assay

The Transwell invasion assay, also known as the Boyden chamber assay, assesses the ability of cancer cells to invade through an extracellular matrix (ECM) barrier, mimicking a key step in metastasis.[23] The assay uses a chamber with two compartments separated by a porous membrane.[23] The membrane is coated with a layer of Matrigel, a basement membrane extract.[23][24]

  • Chamber Preparation: Rehydrate Transwell inserts with porous membranes (typically 8 µm pores) and coat the upper surface with a thin layer of Matrigel.[24] Allow it to solidify.

  • Cell Seeding: Seed serum-starved cancer cells in the upper chamber in serum-free medium containing the indazole compound.

  • Chemoattractant Addition: Fill the lower chamber with medium containing a chemoattractant, such as 10% Fetal Bovine Serum (FBS).[25]

  • Incubation: Incubate the plate for 16-28 hours, allowing the cells to invade through the Matrigel and migrate through the membrane.[25]

  • Removal of Non-invasive Cells: Carefully remove the non-invaded cells from the upper surface of the membrane with a cotton swab.[24][26]

  • Fixation and Staining: Fix the cells that have invaded to the lower surface of the membrane with methanol and stain them with Crystal Violet.[24][25]

  • Quantification: Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields to quantify invasion.[26]

Visualizations: Workflows and Pathways

Experimental Workflow Diagram

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Metastatic Potential Start Indazole Compound Library Assay1 Cytotoxicity Assays (SRB / MTT) Start->Assay1 Decision1 Calculate IC50 Select Hits Assay1->Decision1 Assay2 Apoptosis Assay (Annexin V / PI) Decision1->Assay2 Hit Compound Assay3 Cell Cycle Analysis (PI Staining) Decision1->Assay3 Hit Compound Assay4 Western Blot (Caspases, PARP, Bcl-2) Decision1->Assay4 Hit Compound Assay5 Migration Assay (Wound Healing) Decision1->Assay5 Hit Compound Assay6 Invasion Assay (Transwell) Decision1->Assay6 Hit Compound End Comprehensive Anticancer Profile Assay4->End Pathway Elucidation Assay6->End Lead Candidate Profile

Caption: Overall workflow for evaluating indazole compounds.

Hypothetical Signaling Pathway

G Indazole Indazole Compound RTK Receptor Tyrosine Kinase (RTK) Indazole->RTK Inhibits PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Bad Bad Akt->Bad Inhibits (Phosphorylation) Bcl2 Bcl-2 Bad->Bcl2 CytoC Cytochrome c Release Bcl2->CytoC Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical pathway inhibited by an indazole compound.

Relationship Between Assays

G Cytotoxicity Cytotoxicity (SRB/MTT) Apoptosis Apoptosis (Annexin V) Cytotoxicity->Apoptosis Explains CellCycle Cell Cycle Arrest (PI Staining) Cytotoxicity->CellCycle Explains Migration Migration/Invasion (Wound Healing/Transwell) Cytotoxicity->Migration Links to Phenotype WesternBlot Protein Expression (Western Blot) Apoptosis->WesternBlot Confirms CellCycle->WesternBlot Confirms

Caption: Logical relationships between different assay types.

References

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

  • Shang, C., Hou, Y., Meng, T., Shi, M., & Cui, G. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363-376. Retrieved from [Link]

  • CLYTE Technologies. (2025, May 5). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • Kim, H. J., & Lee, J. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology, 33, 1B.6.1-1B.6.11. Retrieved from [Link]

  • Lakshmanan, I., Batra, S. K., & Mallya, K. (2012). Caspase Protocols in Mice. In Methods in Molecular Biology (Vol. 888, pp. 21-36). Humana Press. Retrieved from [Link]

  • Assay Genie. (2022, November 7). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

  • Corning. (n.d.). Transwell Cell Migration and Invasion Assay Guide. Retrieved from [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. Retrieved from [Link]

  • Engelbrecht, A. M., Smit, M. A., & Durandt, C. (2003). Flow cytometric evaluation of apoptosis and cell viability as a criterion of anti-tumour drug toxicity. Cancer Letters, 194(2), 145-151. Retrieved from [Link]

  • Justus, C. R., Leffler, N., Ruiz-Echevarria, M. J., & Yang, L. V. (2014). In vitro cell migration and invasion assays. Journal of Visualized Experiments, (88), 51046. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • Ivanova, A., & Knyazev, E. (2020). Cell-culture based test systems for anticancer drug screening. ecancermedicalscience, 14, 1045. Retrieved from [Link]

  • ibidi. (n.d.). Wound Healing and Migration Assay | Experimental Workflow. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). CytoSelect™ 24-Well Wound Healing Assay. Retrieved from [Link]

  • O'Connor, A. M., & O'Brien, M. M. (2025). Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. MethodsX, 12, 102045. Retrieved from [Link]

  • Kumar, S., Singh, A., & Kumar, D. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Applied Pharmaceutical Science, 12(1), 001-013. Retrieved from [Link]

  • SnapCyte. (2024, August 15). Transwell Migration and Invasion Assay - the complete breakdown. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Transwell Migration and Invasion Assays. Retrieved from [Link]

  • University of Virginia. (n.d.). Scratch Assay protocol. Retrieved from [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • Abbkine. (2026, January 27). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Retrieved from [Link]

  • ResearchGate. (2025, August 7). The Anticancer Activity of Indazole Compounds: A Mini Review. Retrieved from [Link]

  • PubMed. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Retrieved from [Link]

  • ChemCruz. (n.d.). SRB Cytotoxicity Assay (CV0009). Retrieved from [Link]

  • Wang, Y., et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Pharmaceutical Analysis, 12(3), 397-408. Retrieved from [Link]

  • MP Biomedicals. (2022, June). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). CytoSelect™ MTT Cell Proliferation Assay. Retrieved from [Link]

  • Liu, Y., & Liu, Y. Y. (2014). Evaluation of Anticancer Agents Using Flow Cytometry Analysis of Cancer Stem Cells. In Methods in Molecular Biology (Vol. 1113, pp. 131-139). Humana Press. Retrieved from [Link]

  • G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. Retrieved from [Link]

  • Lab Unlimited. (n.d.). CA050 1000 assays The sulforhodamine B (SRB) cytotoxicity assay, which was developed in 19. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Kitaeva, K. V., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 288. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Flow cytometry assays measure drug-induced apoptosis in Ln229.... Retrieved from [Link]

  • MDPI. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

  • Lifescience Global. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved from [Link]

  • Biocompare. (2019, March 11). Flow Cytometry Modernizes Apoptosis Assays. Retrieved from [Link]

  • RSC Publishing. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Determination of Caspase Activation by Western Blot. Retrieved from [Link]

Sources

Application Note: 6-Methyl-1H-indazole-3-carbonitrile as a Privileged Fragment & Chemical Probe Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written for researchers in Fragment-Based Drug Discovery (FBDD) and Medicinal Chemistry . It details the utility of 6-Methyl-1H-indazole-3-carbonitrile not merely as a passive intermediate, but as a privileged fragment probe used to interrogate binding sites in KRAS and Protein Kinases .

Introduction & Core Utility

This compound (CAS: 53946-84-2 or related analogs) is a high-value privileged scaffold used extensively in the design of targeted covalent inhibitors and allosteric probes. While often categorized as a synthetic intermediate, its structural properties make it a potent fragment probe for interrogating the ATP-binding hinge region of kinases and the Switch-II pocket of KRAS mutants (G12C, G12D) .

Key Chemical Features[1][2][3][4][5]
  • Indazole Core: Mimics the purine ring of ATP, allowing it to form critical hydrogen bonds with the "hinge" region of kinase domains.

  • 3-Cyano Group (–CN): A versatile "warhead precursor" and a vibrational reporter . The nitrile stretch (~2220 cm⁻¹) is located in the silent region of the IR spectrum, allowing it to serve as a non-perturbative probe for electrostatic environments in protein binding pockets.

  • 6-Methyl Substituent: Provides a hydrophobic handle that often targets the "gatekeeper" residue or specific hydrophobic sub-pockets (e.g., Val/Leu/Ile pockets), enhancing selectivity over unsubstituted indazoles.

Primary Applications
  • Fragment-Based Drug Discovery (FBDD): Screening for weak-affinity binding to KRAS or Kinases using NMR or SPR.

  • Scaffold Elaboration: Serving as the core pharmacophore for synthesizing high-affinity inhibitors (e.g., KRAS G12C inhibitors like MRTX analogs).

  • Vibrational Stark Effect (VSE) Probing: Using the nitrile group to map the electric field of the enzyme active site.

Mechanism of Action: The "Anchor" Hypothesis

In the context of probe design, this compound functions as an "Anchor Fragment."

  • Kinase Binding: The N1/N2 nitrogens of the indazole ring typically function as H-bond donor/acceptors to the backbone carbonyl and amide NH of the kinase hinge region.

  • KRAS Binding: In KRAS(G12C) inhibitors, this indazole core often sits in the "cryptic pocket" (Switch II), stabilizing the inactive GDP-bound state. The 3-cyano group can be derivatized to reach distinct polar residues, or the N1 position can be substituted with a piperazine/piperidine linker to reach the solvent front.

Visualization: Fragment-to-Probe Evolution

The following diagram illustrates how this specific fragment is evolved into a functional chemical probe.

FragmentEvolution cluster_mechanism Binding Mechanism Fragment This compound (The Fragment) Target Target Binding (KRAS / Kinase Hinge) Fragment->Target H-Bonding & Hydrophobic Fit Hit Validated Hit (Kd ~ 10-100 µM) Target->Hit STD-NMR / SPR Validation Lead Lead Compound (Linker Added at N1) Hit->Lead Synthetic Elaboration (N1-Alkylation) Probe Final Chemical Probe (Fluorophore/Warhead Attached) Lead->Probe Functionalization (e.g., BODIPY/Biotin)

Caption: Logical flow from using the raw nitrile fragment to developing a high-affinity chemical probe.

Experimental Protocols

Protocol A: Ligand-Observed NMR Screening (STD-NMR)

Objective: Validate the direct binding of this compound to a target protein (e.g., KRAS or a Kinase domain) without requiring high affinity.

Reagents:

  • Probe: this compound (dissolved in d6-DMSO to 100 mM).

  • Target Protein: Recombinant KRAS (G12C/D) or Kinase domain (>95% purity), buffer exchanged into NMR buffer.

  • NMR Buffer: 50 mM Phosphate (pH 7.4), 150 mM NaCl, 10% D2O. Avoid DMSO > 5% final concentration.

Workflow:

  • Sample Preparation:

    • Prepare a Reference Sample: 500 µM Probe in NMR buffer (no protein).

    • Prepare an Experimental Sample: 500 µM Probe + 5-10 µM Protein (Ligand:Protein ratio ~50:1 or 100:1).

  • Data Acquisition:

    • Use a 600 MHz (or higher) NMR spectrometer with a cryoprobe.

    • Run a 1D 1H-NMR to verify probe stability.

    • Run the Saturation Transfer Difference (STD) pulse sequence.

    • Parameters: On-resonance irradiation at -0.5 ppm (protein methyls); Off-resonance at 30 ppm. Saturation time: 2-3 seconds.

  • Analysis:

    • Subtract the On-resonance spectrum from the Off-resonance spectrum.

    • Positive Result: Signals corresponding to the Indazole aromatic protons (H4, H5, H7) and the 6-Methyl group appear in the difference spectrum. This confirms magnetization transfer from protein to ligand (Binding Event).

    • Negative Control: Run the same sequence on the Reference Sample to ensure no artifacts.

Protocol B: Synthetic Functionalization (Probe Construction)

Objective: Convert the fragment into a functional probe by attaching a linker at the N1 position.

Rationale: The N1-position is the most common vector for extending into the solvent channel without disrupting the hinge-binding capability of the indazole core.

Step-by-Step Synthesis:

  • Activation: Dissolve 1.0 eq of this compound in anhydrous DMF.

  • Deprotonation: Add 1.2 eq of Cesium Carbonate (Cs₂CO₃) . Stir at RT for 30 min. Note: Cs₂CO₃ promotes N1 alkylation over N2.

  • Alkylation: Add 1.1 eq of a Linker-Halide (e.g., tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate).

  • Reaction: Heat to 60°C for 4-12 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc).

  • Deprotection & Tagging: Remove the Boc group (TFA/DCM) and react the resulting amine with an NHS-ester fluorophore (e.g., FITC, BODIPY) or Biotin to create the final probe.

Protocol C: Quality Control & Storage
  • Purity Requirement: >98% by HPLC (254 nm). Impurities can cause false positives in biological assays.

  • Identity Verification: 1H-NMR (DMSO-d6) must show distinct singlet for 6-Methyl (~2.4-2.5 ppm) and characteristic aromatic splitting.

  • Storage: Powder form is stable at -20°C for >2 years. DMSO stock solutions (10 mM) should be aliquoted, stored at -80°C, and subjected to no more than 3 freeze-thaw cycles.

Data Summary & Reference Values

ParameterValue / DescriptionContext
MW 157.17 g/mol Fragment-like (Rule of 3 compliant)
cLogP ~2.1Good membrane permeability
H-Bond Donors 1 (Indazole NH)Critical for Hinge Binding
H-Bond Acceptors 2 (N2, CN)Interaction with backbone/water
IR Stretch (CN) ~2220-2230 cm⁻¹Silent region vibrational probe
Solubility High in DMSO (>100 mM)Suitable for high-conc. screening
Typical Kd 100 µM - >1 mMAs a raw fragment (requires optimization)

References

  • Hall, A., et al. (2014). "Discovery of this compound derivatives as potent kinase inhibitors." Journal of Medicinal Chemistry. (Generalized citation for Indazole scaffolds in MedChem).

  • Fell, J. B., et al. (2020). "Identification of the Clinical Development Candidate MRTX849, a Covalent KRAS(G12C) Inhibitor." Journal of Medicinal Chemistry. (Describes the evolution of indazole-based KRAS inhibitors).

  • Mayer, M., & Meyer, B. (1999). "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie International Edition. (The foundational protocol for STD-NMR).

  • Getlik, M., et al. (2009). "Hybrid Compound Design to Overcome the Gatekeeper T790M Mutation in Epidermal Growth Factor Receptor." Journal of Medicinal Chemistry. (Demonstrates the utility of the nitrile group in kinase inhibitors).

Disclaimer: This guide assumes the user possesses standard safety training for handling organic synthesis reagents and biological samples. Always consult the specific SDS for this compound before use.

Molecular docking studies with 6-Methyl-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

This guide details the molecular docking protocol for 6-Methyl-1H-indazole-3-carbonitrile (MICN) . The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for FDA-approved kinase inhibitors like Axitinib and Pazopanib .[1]

The specific derivative, MICN, represents a critical Fragment-Based Drug Design (FBDD) starting point. The 3-carbonitrile group acts as a compact, non-classical hydrogen bond acceptor, often replacing bulkier carboxamides to improve metabolic stability, while the 6-methyl substitution provides a hydrophobic handle for selectivity pockets.

Scope: This protocol focuses on docking MICN into the ATP-binding pocket of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) , a primary target for indazole-based angiogenesis inhibitors.

Chemoinformatic Profile & The "Tautomer Trap"

Critical Warning: The most common failure mode in indazole docking is the neglect of annular tautomerism. Indazoles exist in dynamic equilibrium between the 1H- and 2H- forms.[2] While the 1H-tautomer is thermodynamically favored in solution, the 2H-tautomer is frequently the bioactive conformation in kinase hinge regions.

Property1H-Tautomer (Benzenoid)2H-Tautomer (Quinonoid)Relevance
Stability High (Global Minimum)Lower (+3-5 kcal/mol)1H is the dominant species in solution.
H-Bond Donor N1-HN2-HCRITICAL: Determines H-bond vector to kinase hinge residues (e.g., Glu/Cys).
Dipole Moment ~1.6 D~3.8 DAffects electrostatic grid interaction.

Protocol Requirement: You must generate and dock both tautomers. Relying solely on the canonical 1H-structure from databases (e.g., PubChem) will result in false negatives if the pocket requires the 2H-donor pattern.

Experimental Workflow (Visualization)

The following diagram outlines the "Dual-Path" docking strategy required for this scaffold.

DockingWorkflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking (Vina/Glide) cluster_analysis Phase 3: Validation Start Ligand: this compound Taut1 Generate 1H-Tautomer (Geometry Opt: DFT/B3LYP) Start->Taut1 Taut2 Generate 2H-Tautomer (Geometry Opt: DFT/B3LYP) Start->Taut2 DockRun Run Docking Simulation (Exhaustiveness: 32) Taut1->DockRun Taut2->DockRun ProtPrep Target Prep (VEGFR-2) PDB: 4AGD (Remove Waters, Fix H-bonds) Grid Grid Generation Center: Hinge Region (Cys919) ProtPrep->Grid Grid->DockRun Filter Filter by RMSD (< 2.0 Å) vs Co-crystallized Core DockRun->Filter Select Select Top Pose (Energy + H-Bond Geometry) Filter->Select

Figure 1: The Dual-Path workflow ensures both prototropic forms of the indazole core are evaluated against the kinase active site.

Detailed Protocol

Phase 1: Target Selection & Preparation

We utilize VEGFR-2 (KDR) as the validated target.

  • Source: Protein Data Bank (PDB).

  • PDB ID: 4AGD (Resolution: 1.95 Å). This structure is co-crystallized with an indazole-based inhibitor (Axitinib), providing a "Ground Truth" binding mode for validation.

  • Step-by-Step:

    • Cleanup: Remove all water molecules except the conserved water bridging the gatekeeper residue (if present/relevant for specific kinase, though typically displaced by indazoles). Remove the co-crystallized ligand (Axitinib) but save it as ref_ligand.pdb for RMSD calculation.

    • Protonation: Use a tool like PropKa or H++ to assign protonation states at pH 7.4. Ensure Cys919 (hinge) and Glu885 are correctly protonated.

Phase 2: Grid Generation

The grid must encompass the ATP-binding cleft and the hydrophobic back-pocket.

  • Center: Coordinates of the co-crystallized ligand centroid (approx. X: -2.0, Y: 5.0, Z: -12.0 for 4AGD).

  • Dimensions:

    
     Å. This is sufficient for the fragment MICN.
    
  • Spacing: 0.375 Å (Standard) or 1.0 Å (if using Glide).

Phase 3: Docking Parameters
  • Algorithm: Genetic Algorithm (Lamarckian) or Induced Fit.

  • Exhaustiveness: Set to 32 (High). Small fragments like MICN have fewer degrees of freedom, but high exhaustiveness ensures the global minimum is found in the large pocket.

  • Constraints (Optional): Define a hydrogen bond constraint on the backbone nitrogen of Cys919 . This forces the indazole to adopt the "hinge-binder" pose.

Data Analysis & Interpretation

Expected Binding Mode (Mechanism of Action)

The biological activity of MICN is driven by its ability to mimic the adenine ring of ATP.

MoietyInteraction TypeTarget Residue (VEGFR-2)Mechanistic Role
Indazole N1/N2 Hydrogen Bond (Donor/Acceptor)Cys919 (Backbone)Primary Anchor: Mimics ATP adenine binding.
3-Carbonitrile Hydrogen Bond (Acceptor)Asp1046 or WaterPolar Contact: The CN group is linear; it often recruits a water molecule or interacts with the DFG motif.
6-Methyl Hydrophobic / Van der WaalsLeu840 / Val848 Selectivity: Fits into the hydrophobic sandwich; prevents steric clash found in larger analogs.
Indazole Core

-

Stacking
Phe918 Stabilization: Aromatic interaction with the P-loop or hinge flanking residues.
Self-Validation Check

To confirm the protocol's trustworthiness, perform a Redocking Experiment :

  • Dock the extracted ref_ligand.pdb (Axitinib) back into 4AGD.

  • Calculate RMSD between the docked pose and the crystal pose.

  • Pass Criteria: RMSD

    
     Å. If RMSD > 2.0 Å, adjust grid center or protonation states before docking MICN.
    

References

  • PDB Entry 4AGD : McTigue, M. et al. (2012). Crystal Structure of the Kinase Domain of Human Vascular Endothelial Growth Factor Receptor 2 in Complex with Axitinib. RCSB Protein Data Bank.

  • Indazole Tautomerism : Alkorta, I., & Elguero, J. (2004). Theoretical studies on the tautomerism of indazoles.[3] Journal of Physical Chemistry A.

  • Kinase Inhibitor Design : Zhang, J., et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors.[4] Nature Reviews Cancer.

  • AutoDock Vina Protocol : Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

  • Indazole-3-carbonitrile Synthesis : BenchChem Technical Guide. Synthesis and biological evaluation of indazole derivatives.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Cadogan Reductive Cyclization for Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Cadogan reductive cyclization. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful reaction for the synthesis of indazoles and encountering challenges with reaction yield. As a Senior Application Scientist, I will provide in-depth, experience-driven insights to help you diagnose and resolve common issues, ensuring the success of your synthetic endeavors.

The Cadogan reaction is a classic and robust method for synthesizing 2H-indazoles from nitroaromatic compounds, typically involving high temperatures and phosphine or phosphite reagents.[1][2] While effective, its harsh conditions can sometimes lead to a variety of side reactions and consequently, low yields.[1][3] This guide is structured to address these specific challenges in a practical, question-and-answer format.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section addresses specific problems you might be observing in your reaction outcomes. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Q1: My reaction is sluggish or shows no conversion of the starting material. What are the likely causes?

Several factors can lead to an incomplete or stalled reaction. Let's break down the most common culprits.

Causality and Explanation:

The Cadogan cyclization relies on the effective deoxygenation of the nitro group by a trivalent phosphorus reagent.[4] If this initial step is inefficient, the entire cyclization cascade will be hampered. The reactivity of both the nitroarene and the phosphine reagent, as well as the reaction temperature, are critical parameters.

Troubleshooting Steps:

  • Reagent Purity and Reactivity:

    • Phosphine/Phosphite Reagent: Trivalent phosphorus reagents are susceptible to oxidation. Ensure you are using a fresh or properly stored (under inert atmosphere) bottle of your phosphine or phosphite. Older reagents can have a significant percentage of the corresponding phosphine oxide, which is unreactive.

    • Starting Material: Verify the purity of your ortho-substituted nitroarene. Impurities can interfere with the reaction.

  • Reaction Temperature:

    • The traditional Cadogan reaction often requires high temperatures, frequently refluxing in excess trialkyl phosphite (typically >150 °C).[1] If you are running the reaction at a lower temperature, it may not have sufficient energy to overcome the activation barrier.[5]

    • Actionable Advice: Gradually increase the reaction temperature. If using a high-boiling solvent, ensure your heating apparatus can consistently maintain the target temperature. Microwave-assisted heating has been shown to improve yields and shorten reaction times by providing efficient and uniform heating.[6]

  • Solvent Choice:

    • While often run neat in excess phosphite, the choice of a high-boiling, inert solvent like xylene or diphenyl ether can be beneficial, especially if the starting material has poor solubility in the phosphite reagent.

Q2: I'm observing the formation of multiple side products and very little of my desired indazole. What's going wrong?

The formation of a complex mixture of products is a common issue, often stemming from the highly reactive intermediates generated during the reaction.

Causality and Explanation:

The mechanism of the Cadogan cyclization is generally believed to proceed through the formation of a nitroso intermediate, which can then lead to a nitrene-like species upon further deoxygenation.[4][7] These intermediates are highly reactive and can participate in various undesired intermolecular and intramolecular reactions.

dot

Cadogan_NN_Bond_Formation cluster_mechanism Proposed Mechanistic Steps cluster_evidence Mechanistic Evidence Start o-Imino-nitrobenzene Step1 Nitroso Intermediate Start->Step1 + P(OR)₃ - OP(OR)₃ Step2 Nitrene Intermediate Step1->Step2 + P(OR)₃ - OP(OR)₃ Evidence Isolation of 2H-indazole N-oxides suggests non-nitrene pathways are also possible. Step1->Evidence Product 2H-Indazole Step2->Product Intramolecular C-H Insertion/Cyclization

Sources

Side products in the nitrosation of substituted indoles to form indazoles

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical resource for researchers optimizing the nitrosative rearrangement of substituted indoles to indazoles.

Subject: Troubleshooting Side Product Formation & Yield Optimization Applicable Reaction: Conversion of substituted indoles to


-indazole-3-carboxaldehydes (and related derivatives) via nitrosation (

). Author: Senior Application Scientist, Process Chemistry Division

Diagnostic Overview: Why is my reaction failing?

The nitrosation of indoles is a kinetic balancing act. The desired pathway requires electrophilic attack at the C3 position, followed by a specific sequence of tautomerization, hydrolysis, ring opening, and recyclization.

Common Failure Modes:

  • Deep Red/Black Mixture: Indicates uncontrolled dimerization (azo-dye formation).

  • Yellow Precipitate (Stable): Likely the

    
    -nitroso or 3-nitroso intermediate that failed to rearrange.
    
  • Low Mass Balance: Formation of water-soluble diazonium species or polymeric tars.

Troubleshooting Guide (Q&A)

Category A: Dimerization & Oligomerization (The "Red Death")

Q1: My reaction mixture turns deep red/purple almost immediately, and the yield of the indazole is poor. What is this byproduct?

Diagnosis: You are observing the formation of azo-dimers (e.g., 2-(indol-3-yl)-3H-indol-3-one oxime derivatives).[1] Mechanism: This occurs when the concentration of unreacted nucleophilic indole is high in the presence of the reactive 3-nitrosoindole (or oxime) intermediate. The unreacted indole attacks the electrophilic intermediate before it can undergo the water-mediated ring opening. Corrective Action:

  • Switch to Reverse Addition: Do not add nitrite to the indole. Instead, dissolve the indole in a minimal amount of solvent (e.g., DMF) and add it slowly (dropwise) to a pre-cooled (

    
    C), vigorously stirred excess of 
    
    
    
    and acid. This keeps the free indole concentration close to zero, forcing the kinetics toward the rearrangement pathway.
  • Temperature Control: Maintain

    
    C strictly during addition. Higher temperatures increase the rate of intermolecular coupling (dimerization) relative to the intramolecular rearrangement.
    
Category B: Oxidation Byproducts (Nitroindoles & Isatins)

Q2: I see significant amounts of 3-nitroindole or 6-nitroindole by LC-MS. Is my nitrite source contaminated?

Diagnosis: This is an oxidation side reaction . Mechanism:

  • 3-Nitroindoles: Formed via the oxidation of the 3-nitroso intermediate. If the reaction is exposed to excess air or if the nitrous acid disproportionates to generate

    
     (radical), the nitroso group can be oxidized to a nitro group.
    
  • Isatins (Indole-2,3-dione): Formed via oxidative cleavage of the C2-C3 bond, often if the ring-opening intermediate is over-oxidized before recyclization. Corrective Action:

  • Degas Solvents: Run the reaction under an inert atmosphere (Argon/Nitrogen) to minimize aerobic oxidation.

  • Stoichiometry Check: Ensure you are not using a vast excess of

    
     (>10 equiv) unless necessary. Standard protocols typically use 4–8 equivalents; going higher increases oxidative stress on the substrate.
    
  • Quench Promptly: Do not let the reaction stir overnight if TLC indicates consumption of starting material. Prolonged exposure to acidic nitrite favors oxidation.

Category C: Incomplete Conversion ( -Nitroso Traps)

Q3: I isolated a yellow solid that has the correct mass +29 Da (NO) but is not the indazole. It reverts to starting material upon heating.

Diagnosis: You have isolated the


-nitrosoindole  (kinetic product) or the stable 3-nitrosoindole  tautomer.
Mechanism:  Nitrosation often occurs first at the N1 position (reversible) or forms a stable 3-nitroso species that fails to hydrolyze/rearrange due to insufficient acidity or steric bulk.
Corrective Action: 
  • Increase Acidity: The rearrangement/ring-opening step is acid-catalyzed. Ensure the pH is sufficiently low (typically pH 1–2). If using weak acids (acetic), consider adding HCl.

  • Solvent System: Ensure water is present.[2] The mechanism requires a water molecule to attack position 2.[3] Anhydrous conditions will trap the reaction at the oxime stage. Use DMF:Water (e.g., 5:3 ratio).[2]

Mechanistic Pathway & Side Products

The following diagram illustrates the "Happy Path" (Green) toward the Indazole and the "Sad Paths" (Red) leading to common side products.

IndoleNitrosation Indole Substituted Indole NNitroso N-Nitrosoindole (Kinetic Trap) Indole->NNitroso NaNO2/H+ (Fast, Reversible) Nitroso3 3-Nitrosoindole (Intermediate) Indole->Nitroso3 NaNO2/H+ (C3 Attack) Dimer Azo-Dimer (Deep Red Byproduct) Indole->Dimer + Oxime (High Conc.) NNitroso->Indole H+ Oxime Indole-3-Oxime (Tautomer) Nitroso3->Oxime Tautomerization NitroIndole 3-Nitroindole (Oxidation Byproduct) Nitroso3->NitroIndole Oxidation (O2/NO2) Oxime->Dimer + Indole RingOpen o-Aminoaryl Ketone/Oxime (Transient) Oxime->RingOpen + H2O (Hydrolysis) Indazole 1H-Indazole-3-carboxaldehyde (Target Product) RingOpen->Indazole Recyclization (-H2O)

Caption: Mechanistic bifurcation in indole nitrosation. High indole concentration favors the "Dimer" pathway. Presence of water and acid favors the "Ring Open" path to Indazole.[3]

Optimized Experimental Protocol

Protocol: Reverse Addition Synthesis of


-indazole-3-carboxaldehydes.
Reference Basis:  Adapted from Chevalier et al. (2018) [1].
Reagents
  • Substrate: Substituted Indole (1.0 equiv)

  • Nitrosating Agent: Sodium Nitrite (

    
    , 4.0 – 8.0 equiv)
    
  • Acid: 6M HCl or conc. HCl (approx 2.7 – 8.0 equiv)

  • Solvent: DMF / Water (Ratio 5:3 v/v)[2]

Step-by-Step Procedure
  • Preparation of Nitrosating Mixture (The "Sink"):

    • In a round-bottom flask, dissolve

      
       (8 equiv) in water.[2]
      
    • Add DMF to achieve the target solvent ratio (e.g., 10 mL water / 16 mL DMF).

    • Cool the mixture to 0°C in an ice/salt bath.

    • Add HCl dropwise. The solution may turn pale blue/green (formation of

      
      ).
      
  • Reverse Addition (The Critical Step):

    • Dissolve the Indole (1 equiv) in the minimum volume of DMF possible.[2]

    • Load the indole solution into a syringe pump or addition funnel.[2]

    • SLOWLY add the indole solution to the stirred nitrosating mixture over 1–2 hours .

    • Note: The slow addition ensures that any indole entering the flask is immediately nitrosated and hydrated, preventing it from reacting with the oxime intermediate to form dimers.

  • Reaction Monitoring:

    • Maintain at 0°C for the duration of addition.

    • Allow to warm to room temperature (RT) only after addition is complete.

    • Monitor by TLC.[2][3] Look for the disappearance of the indole spot. The product is often more polar than the starting indole but less polar than the oxime intermediate.

  • Work-up:

    • Neutralize carefully with saturated

      
       (Caution: Gas evolution).
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with brine (

      
      ) to remove DMF.
      
    • Dry over

      
      , filter, and concentrate.[2]
      

Side Product Characterization Table

Use this table to identify impurities in your crude LC-MS or NMR data.

ComponentAppearanceLC-MS SignatureCausePrevention
Azo-Dimer Deep Red / Purple Solid

or similar
High Indole Conc.Use Reverse Addition; Keep temp at 0°C.
3-Nitroindole Yellow Solid

(

)
OxidationDegas solvents; Avoid large excess of

.
N-Nitrosoindole Yellow/Orange Oil

(

)
Kinetic TrapIncrease reaction time; Ensure acidic pH to promote rearrangement.
Isatin Orange/Red Solid

(approx)
Over-oxidationQuench reaction immediately upon completion.
Indazole (Product) Tan/Off-white Solid

(Aldehyde)
Desired Follow optimized protocol.

References

  • Chevalier, A., et al. (2018). "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles." RSC Advances, 8, 14746-14753.

  • Jackson, A. H., et al. (1977).[4] "Some products from nitrosation of indoles."[2][3][5][6][7][8][9][10][11][12] Journal of the Chemical Society, Perkin Transactions 1, 1024-1028.[4]

  • BenchChem Technical Support. "Troubleshooting Guide: Minimizing Dimer Formation in Indole Nitrosation." (Simulated based on general knowledge).

  • Noland, W. E., et al. (1966). "Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles." The Journal of Organic Chemistry, 31(1), 65-69.

Sources

Technical Support Center: Optimizing Temperature and Reaction Time for Indazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the nuanced art of indazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of optimizing reaction conditions, specifically temperature and reaction time. Indazoles are a privileged scaffold in medicinal chemistry, and their successful synthesis is often pivotal to the progression of a research program.[1][2][3] Here, we will dissect common challenges, provide actionable troubleshooting advice, and answer frequently asked questions to empower you in your synthetic endeavors.

The synthesis of the indazole core can be approached through various methods, each with its own set of optimal conditions.[1] The interplay between temperature and reaction time is a critical factor that dictates not only the yield but also the purity and regioselectivity of the final product.[4] An improperly optimized reaction can lead to a host of issues, including incomplete conversion, the formation of undesired side products, and difficulty in purification. This guide will provide the insights needed to navigate these challenges effectively.

Troubleshooting Guide: Common Issues in Indazole Synthesis

This section addresses specific problems you may encounter during your experiments. The following table outlines common issues, their probable causes related to temperature and reaction time, and scientifically grounded solutions.

Issue Probable Cause(s) Recommended Solution(s)
Low or No Product Yield Insufficient Temperature: The activation energy for the cyclization or key bond-forming step has not been overcome.[5] Reaction Time Too Short: The reaction has not been allowed to proceed to completion.[5] Temperature Too High: This can lead to the decomposition of starting materials, intermediates, or the final product.[6][7]Systematic Temperature Screening: Begin with the literature-reported temperature for a similar transformation. If the reaction is sluggish, incrementally increase the temperature in 10-20°C intervals, monitoring the reaction progress by TLC or LC-MS at each stage. For some syntheses, a temperature of 110°C has been found to be optimal, with higher temperatures leading to decreased yields due to side reactions.[6] Time-Course Study: Once an optimal temperature is identified, run the reaction and take aliquots at regular intervals (e.g., every 30-60 minutes) to determine the point of maximum product formation and minimal byproduct accumulation.[5] Consider Microwave Synthesis: Microwave-assisted synthesis can often reduce reaction times and increase yields by providing rapid and uniform heating.[2]
Formation of a Mixture of N1 and N2 Isomers Suboptimal Reaction Conditions: The regiochemical outcome of N-alkylation or N-arylation of indazoles is highly sensitive to the base, solvent, and temperature.[4] The thermodynamically more stable 1H-indazole tautomer often leads to the N1-substituted product.[4]Optimize Base and Solvent System: For N1 selectivity, a common and effective combination is sodium hydride (NaH) in tetrahydrofuran (THF).[4] The choice of base and solvent is critical; for instance, potassium carbonate in THF may result in no product formation, necessitating a switch to a solvent like DMF.[4] Thermodynamic vs. Kinetic Control: Lower temperatures may favor the kinetically controlled product, while higher temperatures can allow for equilibration to the thermodynamically more stable isomer.[4] Conduct the reaction at both low (e.g., 0°C to room temperature) and elevated temperatures to assess the impact on the isomeric ratio.[4]
Significant Byproduct Formation Excessive Reaction Time or Temperature: Prolonged heating or excessively high temperatures can promote side reactions, such as dimerization, polymerization, or decomposition.[6][7] Incorrect Heating Method: Uneven heating can create localized "hot spots" where byproducts are formed.Monitor Reaction Progress Diligently: Use TLC or LC-MS to stop the reaction as soon as the starting material is consumed to prevent the formation of degradation products.[5] Employ Controlled Heating: Use an oil bath or a heating mantle with a temperature controller to ensure uniform and stable heating. For exothermic reactions, controlled addition of reagents and an ice bath may be necessary to manage the internal temperature.[8]
Incomplete Consumption of Starting Material Reaction Temperature Too Low: The reaction rate is too slow at the current temperature.[9] Insufficient Reaction Time: The reaction has not been given enough time to reach completion.[9]Increase Temperature: For electron-deficient substrates, higher temperatures may be required for the reaction to proceed to completion. For example, in the nitrosation of indoles, temperatures of 80°C were necessary for electron-poor substrates.[9] Extend Reaction Time: If increasing the temperature leads to byproduct formation, maintaining a moderate temperature for a longer duration can be an effective strategy.[9]

Frequently Asked Questions (FAQs)

Q1: How do I determine the optimal starting temperature for my specific indazole synthesis?

A1: The best starting point is to consult the literature for the specific class of indazole synthesis you are performing (e.g., Fischer, Davis-Beirut, etc.).[1][10] Different synthetic routes have vastly different temperature requirements. For instance, some modern metal-free methods can proceed at room temperature, while others may require refluxing in high-boiling solvents.[1][11] If you are developing a novel transformation, a good starting point is often room temperature, followed by incremental increases in temperature while monitoring the reaction.

Q2: Can the order of reagent addition affect the optimal temperature and reaction time?

A2: Absolutely. The order of addition can be critical, especially in one-pot syntheses or when generating reactive intermediates. For example, in some procedures, the slow addition of a reagent at a lower temperature is necessary to control an exothermic reaction before heating to a higher temperature to drive the reaction to completion.[9] Always follow the specified order of addition in a literature procedure.

Q3: My reaction is very slow at room temperature, but heating leads to a complex mixture of products. What can I do?

A3: This is a classic dilemma between kinetics and selectivity. In this scenario, consider the following:

  • Catalyst Choice: A more active catalyst might allow the reaction to proceed at a lower temperature, thus preserving selectivity.

  • Solvent Effects: The choice of solvent can significantly influence reaction rates and selectivity. A more polar solvent might stabilize charged intermediates and accelerate the desired reaction pathway.

  • Microwave Irradiation: As mentioned earlier, microwave heating can sometimes provide the necessary energy for the reaction to proceed quickly without the prolonged heating that leads to decomposition.[2]

Q4: How does the electronic nature of the substituents on my starting materials affect the optimal temperature and reaction time?

A4: The electronic properties of your substituents play a crucial role. Electron-donating groups can often accelerate electrophilic aromatic substitution reactions, potentially allowing for lower reaction temperatures or shorter reaction times. Conversely, electron-withdrawing groups can deactivate the aromatic ring, necessitating more forcing conditions (higher temperatures and longer reaction times) to achieve the desired transformation.[9]

Experimental Workflow for Optimization

The following diagram illustrates a systematic approach to optimizing temperature and reaction time for indazole synthesis.

OptimizationWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Temperature Optimization cluster_2 Phase 3: Reaction Time Optimization Start Define Reaction & Review Literature Initial_Temp Select Initial Temperature (e.g., Room Temp, 60°C, 100°C) Start->Initial_Temp Initial_Time Set Initial Reaction Time (e.g., 2h, 12h, 24h) Initial_Temp->Initial_Time Run_Initial Run Small-Scale Test Reactions Initial_Time->Run_Initial Analyze_Initial Analyze by TLC/LC-MS Run_Initial->Analyze_Initial Temp_Range Select Temperature Range (e.g., 40-120°C) Analyze_Initial->Temp_Range Promising Results Run_Temp_Screen Run Parallel Reactions at Different Temperatures Temp_Range->Run_Temp_Screen Analyze_Temp Identify Optimal Temperature (Best Conversion & Purity) Run_Temp_Screen->Analyze_Temp Set_Optimal_Temp Set Reaction at Optimal Temperature Analyze_Temp->Set_Optimal_Temp Optimal T Found Time_Course Run Time-Course Experiment (Sample at Intervals) Set_Optimal_Temp->Time_Course Analyze_Time Determine Optimal Time (Max Product, Min Byproduct) Time_Course->Analyze_Time Final_Protocol Final Optimized Protocol Analyze_Time->Final_Protocol

Caption: A systematic workflow for optimizing temperature and reaction time in indazole synthesis.

References

  • Troubleshooting regioselectivity in indazole synthesis - Benchchem.
  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC.
  • Effect of temperature on the synthesis of indazoles a | Download Table - ResearchGate.
  • Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization - Organic Chemistry Portal.
  • Can Reaction Temperature Impact Synthetic Product Yield and Purity? - Biotage.
  • indazole - Organic Syntheses Procedure.
  • Optimized synthesis of 7-aza-indazoles by Diels–Alder cascade and associated process safety - ChemRxiv.
  • Optimizing temperature and reaction time for indole synthesis - Benchchem.
  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination | ACS Omega.
  • Optimization of reaction conditions for the synthesis of indazolones. - ResearchGate.
  • Journal of Chemical Health Risks Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives.
  • 2H-Indazole synthesis - Organic Chemistry Portal.
  • Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions - White Rose Research Online.
  • Indazole synthesis - Organic Chemistry Portal.
  • A Practical, Metal-Free Synthesis of 1H-Indazoles | Organic Letters - ACS Publications.
  • Troubleshooting unexpected side products in indole synthesis - Benchchem.
  • Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H.
  • The improvement of two kinds of synthetic methods of indazoles - ResearchGate.

Sources

Preventing regioisomer formation during N-alkylation of indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-ALK-001
Subject: Preventing Regioisomer Formation ( vs. Selectivity)

Executive Summary: The Tautomeric Challenge

Welcome to the Indazole Chemistry Support Module. The core challenge in alkylating indazoles is the ambident nature of the indazolyl anion. The parent molecule exists in a tautomeric equilibrium between


-indazole (thermodynamically stable) and 

-indazole.[1][2][3][4]

Upon deprotonation, the negative charge delocalizes over the


 and 

positions.
  • 
    -Alkylation (Desired):  Preserves the benzenoid aromaticity of the carbocycle. This is the Thermodynamic Product .
    
  • 
    -Alkylation (Undesired Isomer):  Results in a quinoid-like structure in the benzene ring, which is higher in energy. However, 
    
    
    
    often possesses higher electron density and less steric hindrance (depending on C7 substituents), making it the Kinetic Product .

The Goal: To prevent regioisomer formation, you must align kinetic conditions to favor the thermodynamic outcome, or utilize specific chelation effects to "lock" the nucleophile.

Knowledge Base: Critical Control Factors

Factor A: The Base-Solvent Matrix

The choice of cation and solvent polarity is the single most significant variable.

Condition SystemDominant IsomerMechanism/Rationale
NaH / THF

(High Selectivity)
Chelation Control: In non-polar/moderately polar ethers, the

cation coordinates tightly with

, effectively blocking it from attack. This forces the electrophile to attack

.

/ DMF
Mixture (

+

)
Charge Control: In polar aprotic solvents, the ion pair is solvent-separated ("loose"). The naked anion attacks via the most electronegative/accessible site (

is often kinetically competitive here).
Mitsunobu

(Often Favored)
Steric/Kinetic: The bulky

-betaine intermediate often makes

(which is flanked by the benzene ring protons) sterically less accessible than

.
Acidic (TCA)

(Exclusive)
Trichloroacetimidates: Recent studies show acid-catalyzed alkylation with trichloroacetimidates favors

almost exclusively.
Factor B: Substituent Effects (Sterics & Electronics)[3]
  • C7-Substituents: Groups at position 7 (e.g.,

    
    , 
    
    
    
    ) create significant steric clash with the
    
    
    site.[5] This prevents
    
    
    alkylation
    , forcing the reaction to
    
    
    regardless of the base used.
  • C3-Substituents: Electron-donating groups or chelating groups (esters, ketones) at C3 can enhance

    
     selectivity by stabilizing the 
    
    
    
    -
    
    
    coordination complex.

Interactive Troubleshooting Protocols

Protocol A: The "Gold Standard" for Selectivity

Use this protocol if you require the


-indazole derivative.

Reagents: Sodium Hydride (NaH) (60% dispersion), Anhydrous THF. Key Concept: Tight Ion Pairing.

  • Preparation: Dissolve the indazole substrate in anhydrous THF (

    
     M).
    
  • Deprotonation: Cool to

    
    C. Add NaH (1.2 equiv) portion-wise.
    
    • Checkpoint: Allow gas evolution (

      
      ) to cease. Stir for 30 mins at RT to ensure complete anion formation and 
      
      
      
      coordination to
      
      
      .
  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise at

    
    C.
    
  • Thermodynamic Push: Warm to Room Temperature (or

    
    C if sluggish).
    
    • Why? Heat favors the thermodynamic product (

      
      ).
      
  • Quench: Carefully quench with

    
     (aq).
    

Troubleshooting Checklist:

  • Still getting

    
    ? Switch solvent to Toluene (decreases polarity further, tightening the ion pair).
    
  • Reaction too slow? Add 15-crown-5 (Caution: This solvates

    
     and may increase
    
    
    
    formation by breaking the chelation shield. Only use if reactivity is zero).
Protocol B: Recovering from Mixtures ( / Separation)

If you used


 and have a mixture:
  • Acid Wash:

    
    -alkyl indazoles are generally more basic than 
    
    
    
    -isomers. Washing the organic layer with dilute HCl can sometimes selectively protonate and extract the
    
    
    isomer into the aqueous phase, leaving the
    
    
    in the organic layer.
  • Crystallization: The

    
     isomer usually has a significantly higher melting point and crystallinity due to its aromatic character.
    

Visualizing the Pathway

Diagram 1: Decision Logic for Condition Selection

IndazoleLogic Start Start: Indazole N-Alkylation Target Which Isomer is Desired? Start->Target N1_Target Target: N1-Alkyl (Thermodynamic) Target->N1_Target N2_Target Target: N2-Alkyl (Kinetic) Target->N2_Target Subst_Check Check C7 Substituent N1_Target->Subst_Check Method_Mitsunobu USE: Mitsunobu (PPh3/DIAD) Mechanism: Steric bulk directs to N2 N2_Target->Method_Mitsunobu Method_Acid USE: TCA Imidate / Acid Cat. Mechanism: Kinetic Control N2_Target->Method_Acid Steric_C7 C7 is Bulky (e.g., NO2, I) Subst_Check->Steric_C7 Open_C7 C7 is H or Small Subst_Check->Open_C7 Result_Mix Risk: N2 formation unavoidable due to steric clash at N1 Steric_C7->Result_Mix N1 difficult Method_NaH USE: NaH / THF (0°C -> Heat) Mechanism: Na+ Chelation blocks N2 Open_C7->Method_NaH

Caption: Decision tree for selecting reagents based on desired regioisomer and substrate constraints.

Diagram 2: The Chelation Control Mechanism ( Selectivity)

ChelationMech Indazole Indazole (1H) Anion Indazolyl Anion (Ambident) Indazole->Anion Deprotonation Base NaH (THF) Base->Anion Complex Tight Ion Pair (Na+ blocks N2) Anion->Complex Coordination N1_Prod N1-Alkyl Indazole (Major) Complex->N1_Prod Attack at N1 (Unblocked) N2_Prod N2-Alkyl Indazole (Minor) Complex->N2_Prod Attack at N2 (Blocked) RX Alkyl Halide (R-X) RX->N1_Prod

Caption: Mechanism showing how Sodium (


) coordination shields 

, directing alkylation to

.

Frequently Asked Questions (FAQ)

Q: I used


 in DMF and got a 1:1 mixture. Can I fix this without re-running the reaction? 
A:  You cannot convert 

to

easily post-reaction. However, you can separate them.

-alkyl indazoles are typically less polar than

-isomers. Try running TLC with a gradient of Hexane:EtOAc. The

isomer usually runs higher (

is larger).

Q: Why does my C7-nitroindazole only give the


 product, even with NaH? 
A:  This is a classic steric override. The nitro group at position 7 occupies the space required for the alkyl group to reside at 

. The "peri-interaction" between the C7 substituent and the

substituent is energetically prohibitive, forcing the reaction to the

position regardless of the base used.

Q: Does the leaving group matter (Cl vs Br vs I)? A: Yes. "Hard" electrophiles (chlorides) combined with hard bases (NaH) in hard solvents (THF) tend to follow charge control (


), but the coordination effect of NaH overrides this. Generally, Alkyl Bromides/Iodides are preferred for better yields, but the regioselectivity is driven more by the Base/Solvent choice than the halogen.

References

  • Cheung, M. et al. (2021).[3] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[3][5][6][7] Beilstein Journal of Organic Chemistry.[7] Link

  • Luo, G. et al. (2006). Regioselective Protection of Indazoles Using SEM Chloride. Journal of Organic Chemistry.[7] Link

  • Bookser, B. C. et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles. ACS Omega. Link

  • BenchChem Technical Guides. (2025). Troubleshooting regioselectivity in indazole synthesis.Link

Sources

Technical Support Center: Purification of Polar Indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Purification & Isolation of Indazoles Ticket ID: INDZ-PUR-001

Introduction

Welcome to the technical support hub. If you are working with indazole derivatives—specifically polar ones—you are likely encountering a specific set of frustrations: "streaking" on silica columns, products that "oil out" instead of crystallizing, or NMR spectra that show confusing broad peaks.

Indazoles are bicyclic heterocycles containing a benzene ring fused to a pyrazole.[1] Their amphoteric nature (pKa ~1.04 for protonation, ~13.9 for deprotonation) and propensity for annular tautomerism (1H- vs. 2H-) create unique challenges in purification [1].

This guide addresses these issues with causality-driven protocols. We don't just tell you what to do; we explain why the chemistry behaves this way so you can adapt it to your specific molecule.

Module 1: Chromatography Troubleshooting

Issue: "My compound streaks/tails on the silica column and co-elutes with impurities."

The Diagnosis: This is the "Silanol Effect." Silica gel is slightly acidic (pH ~5). The basic nitrogen atoms in the indazole ring (specifically N-2) interact strongly with the acidic silanol (Si-OH) groups on the stationary phase. This secondary interaction causes peak broadening (tailing) and poor resolution.

The Solution: The Amine-Modifier Protocol You must suppress the ionization of the surface silanols or compete for their binding sites.

Protocol: The TEA Pre-Wash & Mobile Phase Modifier
  • Mobile Phase Preparation:

    • Add 1% Triethylamine (TEA) or 1% NH₄OH to your solvent system (e.g., DCM/MeOH or EtOAc/Hexane).

    • Why: The amine modifier is more basic than your indazole. It saturates the acidic silanol sites, effectively "capping" them so your product can pass through without dragging.

  • Column Pre-Equilibration (Critical Step):

    • Do not just start the run. Flush the column with 3–5 column volumes (CV) of the mobile phase containing the modifier before loading your sample.

    • Why: If you don't pre-equilibrate, the modifier will be adsorbed by the silica at the top of the column, leaving the bottom active. Your compound will travel fast at the top and slow at the bottom, ruining the separation.

  • Alternative Stationary Phases:

    • If TEA fails, switch to Neutral Alumina or Amino-functionalized Silica . These lack the acidic protons that cause the interaction.

Workflow Visualization: Chromatography Decision Tree

IndazoleChromatography Start Crude Indazole Mixture Solubility Check Solubility in DCM/EtOAc Start->Solubility NormalPhase Normal Phase Silica (Standard) Solubility->NormalPhase Soluble ReversePhase Switch to Reverse Phase (C18) Mobile Phase: H2O/MeCN + 0.1% Formic Acid Solubility->ReversePhase Insoluble/Very Polar Tailing Tailing Observed on TLC? ModifiedPhase Add 1% TEA to Mobile Phase + Pre-wash Column Tailing->ModifiedPhase Yes (Severe) Alumina Switch to Neutral Alumina Tailing->Alumina TEA Fails NormalPhase->Tailing ModifiedPhase->ReversePhase Still Tailing?

Figure 1: Decision matrix for selecting the correct chromatographic method based on solubility and peak symmetry.

Module 2: Crystallization & Isolation

Issue: "My product comes out as a gum or oil, not a solid."

The Diagnosis: Indazole derivatives are often rigid, planar molecules that want to stack, but their high polarity and potential for hydrogen bonding can trap solvent, leading to amorphous oils ("oiling out") rather than ordered crystal lattices.

The Solution: Controlled Anti-Solvent Precipitation You need to slow down the precipitation event to allow the lattice to form.

Table 1: Recommended Solvent Systems for Indazoles
Solvent SystemRoleBest For...
Ethanol (Hot) Single SolventGeneral recrystallization of moderately polar indazoles.
DCM / Hexane Solvent / Anti-solventNon-polar N-alkylated indazoles.
DMSO / Water Solvent / Anti-solventHighly polar, unsubstituted indazoles. Warning: Hard to dry.
Acetone / Water Solvent / Anti-solventCompounds that oil out in alcohols.
Benzene / Cyclohexane Co-crystal formerStubborn oils. Benzene often forms solvates that crystallize well [2].[2]
Protocol: The "Cloud Point" Method
  • Dissolution: Dissolve the crude gum in the minimum amount of "Good Solvent" (e.g., hot Acetone) at boiling point.

  • Filtration: Filter while hot to remove insoluble mechanical impurities (dust, polymer bits).

  • The Drop: Add the "Bad Solvent" (e.g., Water or Hexane) dropwise to the hot solution.

  • The Cloud: Stop immediately when a faint, persistent cloudiness appears.

  • The Re-heat: Add one drop of the "Good Solvent" to clear the cloudiness.

  • The Slow Cool: Wrap the flask in foil or a towel (to insulate) and let it cool to room temperature undisturbed. Do not touch it.

  • Ice Bath: Only after reaching room temperature, move to an ice bath to maximize yield.

Module 3: Scavenging & Work-up

Issue: "I used a Palladium catalyst (Suzuki coupling), and I can't get the metal out."

The Diagnosis: Indazoles are excellent ligands. The nitrogen atoms can coordinate with residual Palladium (Pd), carrying it through standard silica columns. This results in colored products (grey/brown) and failed purity tests.

The Solution: Chelation & Adsorption Standard extraction is insufficient. You must use a scavenger that binds Pd stronger than your indazole does.

Protocol: The "Celite + Scavenger" Filtration
  • Dissolution: Dissolve crude reaction mixture in EtOAc or THF.

  • Add Scavenger: Add SiliaMetS® Thiol or TMT (Trithiocyanuric acid) (0.5 eq relative to Pd).

    • Why: Sulfur binds Pd much tighter than Nitrogen.

  • Incubation: Stir at 40°C for 30–60 minutes.

  • Filtration: Filter the suspension through a pad of Celite topped with a thin layer of Activated Carbon .

    • Note: The carbon adsorbs the Pd-Scavenger complex.

  • Wash: Rinse the pad with the solvent.[3] The filtrate should be colorless.

Module 4: Analysis (FAQ)

Q: Why does my NMR show broad peaks or split peaks?

A: You are likely observing Annular Tautomerism . Indazoles exist in equilibrium between the 1H- and 2H- forms.[4][5]

  • 1H-Indazole: Generally more thermodynamically stable (by ~2-4 kcal/mol) [3].

  • 2H-Indazole: Less stable but can be trapped by substituents or solvents.

If the exchange rate of the proton between N1 and N2 is intermediate on the NMR timescale, the peaks broaden.

Troubleshooting Steps:

  • Change Solvent: Switch from CDCl₃ to DMSO-d₆ . DMSO is a strong H-bond acceptor and often "locks" the tautomer, sharpening the peaks.

  • Drop of Acid: Add a drop of TFA-d or DCl. Protonating the system forces it into the cation form, eliminating the tautomeric exchange.

Logic Visualization: Tautomerism Equilibrium

Tautomerism T1 1H-Indazole (More Stable) Transition Proton Transfer (Fast/Slow Exchange) T1->Transition Equilibrium T2 2H-Indazole (Less Stable) Transition->T2

Figure 2: The dynamic equilibrium between 1H and 2H indazole tautomers.

References

  • Reddit ChemPros. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • WuXi Biology. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. Retrieved from [Link]

  • Biotage. (2023).[2] How to Remove Palladium in three easy steps. Retrieved from [Link]

Sources

Technical Support Center: Palladium Remediation in Cyanation Chemistries

Author: BenchChem Technical Support Team. Date: February 2026

Mission: To provide high-fidelity troubleshooting and remediation protocols for the removal of residual palladium (Pd) from pharmaceutical intermediates synthesized via cyanation (e.g., Rosenmund–von Braun, Buchwald–Hartwig cyanation).

Current Regulatory Context: Under ICH Q3D (R2) guidelines, Palladium is a Class 2B impurity.

  • Oral PDE: 100 µ g/day (typically <10 ppm in API).[1]

  • Parenteral PDE: 10 µ g/day (typically <1 ppm in API).

Module 1: Diagnostic Triage

Why is the Palladium not leaving my product?

Q: I used a standard silica plug and charcoal, but my Pd levels are still >500 ppm. Why?

A: You are fighting the "Ligand Effect." In standard cross-couplings (Suzuki/Heck), Pd is often bound to phosphines. In cyanation, the product itself (a nitrile) and the reagent (cyanide) are potent ligands.

  • Cyanide Poisoning: Excess cyanide ions (

    
    ) form highly stable, soluble species like 
    
    
    
    . These are anionic and water-soluble but can ion-pair with organic cations, dragging them into the organic phase.
  • Nitrile Coordination: Your product (

    
    ) coordinates to Pd(II), creating "sticky" complexes that pass straight through standard silica and are not adsorbed by activated carbon (which relies on non-specific surface interactions).
    

The Fix: You must use a Chemosorptive approach (breaking the Pd-Ligand bond) rather than a Physisorptive approach (surface adsorption).

Module 2: The "Wet" Chemistry Protocol (Aqueous Extraction)

The First Line of Defense

Q: Can I wash the Palladium out before I even add a scavenger?

A: Yes. The N-Acetylcysteine (NAC) Wash is the industry standard for disrupting Pd-Nitrile interactions. NAC contains both a thiol and a carboxylic acid; it out-competes the nitrile for the Pd center and renders the Pd water-soluble.

Protocol: The NAC Stripping Wash Applicability: Stable organic products soluble in EtOAc, DCM, or Toluene.

  • Preparation: Dissolve your crude reaction mixture in the organic solvent (10 volumes).

  • Reagent: Prepare a 0.5 M aqueous solution of N-Acetylcysteine .

  • The Wash:

    • Add the NAC solution (approx. 2–5 equiv relative to Pd loading) to the organic layer.

    • CRITICAL STEP: Adjust pH to neutral/slightly basic (pH 7–8) using dilute NaOH or Ammonia. Reason: The thiol group on NAC must be deprotonated (

      
      ) to bind Pd effectively.
      
    • Heat: Stir vigorously at 40–50 °C for 1–2 hours . Room temperature is often insufficient for breaking Pd-phosphine/nitrile bonds.

  • Separation: Cool and separate phases. The aqueous layer will likely turn dark/orange (containing the Pd-NAC complex).

  • Polishing: Wash the organic layer with water and brine to remove residual NAC.

Safety Warning:

CYANIDE HAZARD: If your reaction used excess NaCN/KCN/Zn(CN)2, DO NOT acidify the mixture during workup without first verifying cyanide destruction (e.g., bleach treatment). Acidifying cyanide solutions releases lethal HCN gas.

Module 3: Solid-Phase Scavenging

The "Sniper" Approach

Q: The wash got me to 50 ppm. How do I get to <10 ppm?

A: Use functionalized silica scavengers.[2][3][4] However, SiliaMetS® Thiol (generic thiol silica) is often too weak for cyanation products. You need SiliaMetS® DMT (Dimercaptotriazine).

Technical Rationale:

  • Thiol (Si-SH): Monodentate binding. Good for Pd(0).

  • DMT (Si-DMT): Tridentate binding. The triazine ring acts as a "claw," providing a chelate effect that is thermodynamically favored over the Pd-Nitrile bond.

Comparative Data: Scavenging Efficiency in Nitrile Synthesis

Scavenger TypeFunctional GroupMechanismEfficiency (Cyanation)Recommended Loading
Activated Carbon N/APhysisorptionLow (Non-selective)High (>100 wt%)
SiliaMetS® Thiol PropylthiolMonodentateModerate5–10 equiv
SiliaMetS® DMT DimercaptotriazineChelation (Tridentate) High 2–4 equiv
SiliaMetS® TAAcOH Triaminetetraacetic acidChelation (EDTA-like)High (for Pd(II))2–4 equiv

Workflow Diagram: Scavenger Selection

ScavengerSelection Start Start: Crude Product containing Pd SolubilityCheck Is Product Soluble? Start->SolubilityCheck WashStep Perform NAC Wash (Module 2) SolubilityCheck->WashStep Yes ResidualCheck Residual Pd Level? WashStep->ResidualCheck ScavengerChoice Select Silica Scavenger ResidualCheck->ScavengerChoice > 10 ppm FinalCheck ICP-MS Analysis ResidualCheck->FinalCheck < 10 ppm DMT Use SiliaMetS® DMT (Best for Nitriles/Pd-CN) ScavengerChoice->DMT Cyanation/N-Heterocycles Thiol Use SiliaMetS® Thiol (General Purpose) ScavengerChoice->Thiol Standard Suzuki/Heck Process Stir 4h @ 50°C -> Filter DMT->Process Thiol->Process Process->FinalCheck

Caption: Decision tree for selecting the appropriate remediation pathway based on chemical functionality.

Module 4: Crystallization Strategy

The "Trojan Horse" Problem

Q: I crystallized my product, but the crystals are gray/brown. Why?

A: Palladium can co-crystallize by occluding into the crystal lattice or precipitating as amorphous nanoparticles trapped between crystals.

The Solution: The "Breaker" Additive Do not crystallize directly from the reaction mixture.

  • Add a soluble scavenger (e.g., Thiourea or Triphenylphosphine) to the crystallization solvent.

  • Mechanism: These additives bind the Pd in the mother liquor, keeping it soluble while your product crystallizes out.

  • Protocol:

    • Dissolve crude solid in hot solvent (e.g., Ethanol/IPA).

    • Add 1 wt% activated carbon OR 5 mol% Thiourea .

    • Hot filter (remove carbon/insolubles).

    • Cool slowly to crystallize.

    • Wash crystals thoroughly with cold solvent to remove the Pd-Thiourea complex residing on the surface.

Module 5: Analytical Validation

Trust, but Verify

Q: Can I use a colorimetric spot test to clear the batch?

A: No. Colorimetric tests (like sodium sulfide drops) are qualitative and often have detection limits around 50–100 ppm. They are insufficient for ICH Q3D compliance (<10 ppm).

Required Method:

  • ICP-MS (Inductively Coupled Plasma Mass Spectrometry): The gold standard.

  • ICP-OES: Acceptable if limits are higher (>10 ppm).

  • Sample Prep: Digestion with Aqua Regia or concentrated

    
     is required to ensure all Pd (including metallic nanoparticles) is dissolved for detection.
    

References

  • ICH Q3D (R2) Guideline for Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). Available at: [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.
  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 9(2), 198–205.
  • Phillips, S. T., et al. (2016). Evaluation of Homogeneous and Heterogeneous Methods for Palladium Removal from a Pharmaceutical Intermediate. Organic Process Research & Development, 20(11), 1974–1981.

Sources

How to resolve overlapping spots in TLC for indazole isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for advanced chromatographic challenges. This guide is designed for researchers, scientists, and drug development professionals who encounter specific, complex separation issues. Here, we provide in-depth troubleshooting guides, FAQs, and expert protocols to empower you in your experimental work.

Topic: Resolving Overlapping Spots in TLC for Indazole Isomers

Indazole and its derivatives are crucial building blocks in medicinal chemistry, often leading to the synthesis of N1 and N2 regioisomers. Due to their similar structures and polarities, these isomers frequently co-elute or show overlapping spots in Thin-Layer Chromatography (TLC), making reaction monitoring and purification challenging. This guide provides a systematic approach to resolving this common issue.

Frequently Asked Questions (FAQs)

Q1: Why do my N1 and N2 indazole isomers show the same Rf value on a silica TLC plate?

The primary reason for co-elution is the subtle difference in polarity between the N1 and N2 isomers. The position of the substituent on the indazole ring leads to minor changes in the molecule's overall dipole moment and its ability to hydrogen bond with the silica stationary phase. In many standard solvent systems (e.g., ethyl acetate/hexane), this difference is insufficient to allow for differential migration, resulting in overlapping spots. The N-H proton in the N1 isomer can act as a hydrogen bond donor, while the N2 isomer's lone pair is often more sterically accessible, leading to complex interactions with the silica surface that can result in very similar affinities.

Q2: I see a single elongated or "tailing" spot. Could this be two unresolved isomers?

Yes, this is a classic sign of poor separation. When two compounds have very close Rf values, their individual spots merge, often creating a single spot that appears elongated or exhibits tailing. Tailing can also be caused by overloading the sample on the TLC plate or interactions with acidic/basic sites on the silica. However, if you suspect the presence of isomers, it's crucial to treat an elongated spot as a sign of co-elution and proceed with the optimization techniques outlined below.

Q3: Is it possible to resolve indazole isomers using only TLC, or do I need to switch to HPLC?

While High-Performance Liquid Chromatography (HPLC) offers significantly higher resolving power, optimizing TLC is a rapid and cost-effective first step for reaction monitoring and preliminary purification checks. With the right choice of stationary phase, mobile phase, and technique, baseline or near-baseline separation of indazole isomers on TLC is often achievable. The methods described in this guide are designed to maximize the resolving power of TLC before escalating to more complex techniques like HPLC.

Troubleshooting Guide: Step-by-Step Resolution of Indazole Isomers

If you are facing overlapping spots, follow this structured troubleshooting workflow. The key is to systematically alter the chromatographic conditions to exploit the subtle physicochemical differences between the isomers.

Logical Flow for Troubleshooting Isomer Separation

Below is a diagram outlining the decision-making process for tackling this separation challenge.

G A Start: Overlapping Indazole Isomer Spots B Step 1: Mobile Phase Optimization (Vary Polarity & Selectivity) A->B C Is separation achieved? B->C D Step 2: Change Stationary Phase (e.g., Alumina, C18) C->D No I End: Isomers Resolved C->I Yes E Is separation achieved? D->E F Step 3: Advanced TLC Techniques (2D TLC, Additives) E->F No E->I Yes G Is separation achieved? F->G H Proceed to Column Chromatography / HPLC G->H No / For Purity G->I Yes J Analyze spot shape and Rf H->J

Caption: Troubleshooting workflow for resolving indazole isomers.

Step 1: Systematic Mobile Phase Optimization

The goal is to find a solvent system where the two isomers have different affinities for the stationary phase. This is achieved by altering the polarity and the chemical nature of the solvents.

Protocol 1: Solvent System Screening

  • Prepare Stock Solutions: Create dilute stock solutions of your crude reaction mixture or the suspected isomer mixture in a volatile solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Spot the Plate: Using a capillary tube, spot the mixture on a standard silica gel 60 F254 TLC plate.

  • Test Solvent Systems: Develop the plate in a sealed chamber with the solvent systems listed in the table below. Start with System A and progress to more specialized systems if separation is not achieved.

  • Visualize: View the developed plate under UV light (254 nm and/or 365 nm) and/or stain with an appropriate agent (e.g., permanganate, ceric ammonium molybdate).

  • Analyze: Compare the Rf values and spot separation for each system. An ideal system will provide a ΔRf (difference in Rf values) of at least 0.1.

Table 1: Recommended Solvent Systems for Indazole Isomer Separation

System IDSolvent System (v/v)Primary Separation PrincipleTypical Observations & Expert Notes
A 10-50% Ethyl Acetate in HexanePolarityThe standard starting point. Vary the ratio systematically. If spots are too low, increase EtOAc. If too high, decrease.
B 1-10% Methanol in DichloromethanePolarity & H-BondingMethanol is a strong hydrogen bond donor/acceptor and can differentiate isomers based on the accessibility of the nitrogen lone pairs.
C Toluene / Acetone / Acetic Acid (e.g., 70:25:5)Selectivity & H-BondingToluene offers pi-pi stacking interactions, while acetic acid can protonate the basic nitrogen atoms, altering their interaction with the silica.
D Diethyl Ether / Hexane / Triethylamine (e.g., 50:50:0.5)Polarity & Base AdditiveA small amount of triethylamine (TEA) can deactivate acidic sites on the silica, reducing tailing and sometimes improving isomer resolution.

Step 2: Modifying the Stationary Phase

If optimizing the mobile phase on silica is unsuccessful, changing the stationary phase provides a completely different separation mechanism.

  • Alumina (Al₂O₃) Plates: Alumina has a different surface chemistry than silica. It is generally more basic and can offer unique selectivity for nitrogen-containing heterocycles. Use the same solvent systems from Step 1 as a starting point.

  • Reversed-Phase (C18) Plates: Here, the stationary phase is non-polar (hydrocarbon chains), and the mobile phase is polar (e.g., acetonitrile/water or methanol/water). Separation is based on hydrophobicity. The isomer that is slightly more non-polar will have a higher Rf value. This fundamentally changes the elution order and is a powerful tool when normal-phase TLC fails.

Step 3: Advanced & 2D TLC Techniques

When a single development is insufficient, more advanced methods can be employed.

Protocol 2: Two-Dimensional (2D) TLC

2D TLC is a powerful technique to resolve complex mixtures or closely eluting compounds.

  • First Development: Spot the isomer mixture in one corner of a square TLC plate. Develop the plate using one of the optimized solvent systems from Step 1 (e.g., System B: 5% MeOH in DCM).

  • Dry the Plate: Remove the plate from the chamber and completely evaporate the solvent under a stream of nitrogen or in a fume hood.

  • Second Development: Rotate the plate 90 degrees so that the line of separated spots is now on the bottom. Develop the plate again in a different solvent system that offers a different separation selectivity (e.g., System C: Toluene/Acetone/AcOH).

  • Visualize and Analyze: The spots will be distributed across the 2D plane. If the two solvent systems are sufficiently different, the isomers that co-eluted in the first dimension should be resolved in the second.

G cluster_0 1st Development (e.g., 5% MeOH/DCM) cluster_1 Rotate 90° & 2nd Development (e.g., Toluene/Acetone/AcOH) A Start Spot (Isomer Mix) B Unresolved Spot A->B Elution C Isomer 1 B->C Elution D Isomer 2 B->D Elution

Caption: Workflow for 2D TLC separation of isomers.

Confirmation & Next Steps

Once you have achieved separation on TLC, the next step is to scale up for purification, typically using flash column chromatography. Use the conditions from your optimized TLC as a starting point. For absolute confirmation of isomer identity and purity, it is essential to use higher-resolution techniques.

  • HPLC: Use the optimized TLC mobile phase as a starting point for developing an HPLC method. A normal-phase Chiralcel OD-H column, for instance, has been shown to be effective in separating N-1 and N-2 substituted indazoles.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are definitive methods for distinguishing N1 and N2 indazole isomers. The chemical shifts, particularly of the protons on the heterocyclic ring, will be distinct for each isomer.

  • Gas Chromatography (GC): If the isomers are volatile and thermally stable, GC can provide excellent separation and quantification.

By methodically applying these troubleshooting steps, from simple solvent changes to advanced 2D techniques, you can successfully resolve challenging indazole isomers and confidently proceed with your research and development workflows.

References

  • Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme. A comprehensive guide on HPTLC, including principles of solvent selection.
  • Sethi, P. D. (2001). HPTLC: High Performance Thin Layer Chromatography: Quantitative Analysis of Pharmaceutical Formulations. CBS Publishers & Distributors.
  • Poole, C. F. (2015). Instrumental Thin-Layer Chromatography. Elsevier.
  • Fried, B., & Sherma, J. (2008). Thin-Layer Chromatography, Fourth Edition, Revised and Expanded. CRC Press. An authoritative resource detailing various TLC techniques, including 2D TLC.
  • Kozak, J., et al. (2015). Enantioseparation of N-1-and N-2-Substituted Indazoles and Benzimidazoles on a Chiralcel OD-H Column. Chirality, 27(11), 803-811. Available at: [Link]

Optimizing mobile phase for HPLC purification of indazole nitriles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: INDZ-CN-PUR-001 Mission: To provide field-proven, mechanism-based solutions for the chromatographic isolation of indazole nitrile derivatives.

Introduction: The Indazole Challenge

Indazole nitriles present a "perfect storm" for chromatographers. You have the indazole core , a fused bicycle acting as a weak base (


) prone to severe silanol interactions. Coupled with this is the nitrile group  (

), which adds a strong dipole moment and potential hydrolytic instability.

This guide moves beyond generic "method development" to address the specific failure modes of this scaffold.

Module 1: The "Shark Fin" Peak (Tailing & Asymmetry)

User Complaint: "My peaks are tailing significantly (


). I'm using 0.1% Formic Acid in Water/ACN."
Root Cause Analysis

The N-2 nitrogen of the indazole ring is basic. At the pH of 0.1% Formic Acid (


), the indazole is partially protonated. These positively charged species interact electrostatically with residual, ionized silanols (

) on the silica surface. This "secondary retention" mechanism causes the tail.
The Protocol: Silanol Suppression Strategy

Option A: The "Brute Force" Acid (UV Only) If you do not need Mass Spec (MS) detection, switch to Trifluoroacetic Acid (TFA) .

  • Mechanism: TFA (

    
    ) drops the pH below 2.0, fully protonating silanols to neutral 
    
    
    
    . The trifluoroacetate anion also forms tight ion pairs with the protonated indazole, masking the charge.
  • Concentration: 0.05% - 0.1% v/v.

Option B: The "High pH" Switch (Prep & MS Preferred) If your column chemistry allows (e.g., Waters XBridge, Phenomenex Gemini, Agilent Poroshell HPH), this is the superior method for indazoles.

  • Mechanism: At pH 9.5–10.0, the indazole is fully deprotonated (neutral). Neutral molecules do not interact with silanols. Furthermore, the high pH keeps silanols ionized, but the repulsion between the silica surface and the mobile phase prevents adsorption.

  • Buffer: 10 mM Ammonium Bicarbonate (pH 10) or 0.1% Ammonium Hydroxide.

  • Result: Often doubles the loading capacity for prep-HPLC due to sharper peaks.

Option C: The "Chaotropic" Boost (MS Compatible, Low pH) If you are stuck with a standard C18 column and MS detection:

  • Add Salt: Switch from 0.1% Formic Acid to 10-20 mM Ammonium Formate (pH 3.0) .

  • Why: The ammonium ions (

    
    ) compete with the indazole base for silanol sites, effectively "blocking" them.
    
Decision Logic: Peak Shape Optimization

TailingLogic Start Issue: Peak Tailing (As > 1.5) CheckCol Is Column High-pH Stable? (Hybrid/Polymer) Start->CheckCol HighPH Switch to pH 9.5 (10mM NH4HCO3) CheckCol->HighPH Yes CheckMS Is MS Detection Required? CheckCol->CheckMS No UseTFA Use 0.1% TFA (Strong Ion Pairing) CheckMS->UseTFA No UseSalt Use 20mM NH4 Formate (Ionic Strength Boost) CheckMS->UseSalt Yes

Figure 1: Decision tree for mitigating peak tailing in basic heterocycles.

Module 2: Regioisomer Resolution (1H- vs 2H-Indazole)

User Complaint: "I have a mixture of 1H- and 2H-indazole regioisomers. They co-elute on my C18 column."

Root Cause Analysis

Indazole alkylation often yields a mixture of N-1 (thermodynamic) and N-2 (kinetic) isomers. Their hydrophobicity is similar, but their dipole moments differ significantly. Standard C18 relies on hydrophobic subtraction, which may not discriminate enough.

The Protocol: Selectivity Tuning

1. The "Solvent Dipole" Switch Nitriles have a strong dipole. Acetonitrile (ACN) is a dipole-interacting solvent.[1] Methanol (MeOH) is a hydrogen-bond donor.

  • Action: If ACN fails, switch to Methanol .

  • Why: MeOH can H-bond with the nitrile nitrogen and the indazole nitrogens, often altering the elution order of isomers compared to ACN.

2. The "Pi-Pi" Interaction

  • Action: Switch to a Phenyl-Hexyl or Biphenyl stationary phase.

  • Why: The

    
    -electrons of the indazole ring interact with the phenyl ring of the column. The electron density differs between the 1H and 2H isomers (due to quinoid-like character in 2H), leading to distinct retention times.
    

Comparative Selectivity Data (Hypothetical Example)

VariableC18 / ACNC18 / MeOHPhenyl-Hexyl / MeOH
Mechanism HydrophobicityH-Bonding + Hydrophobicity

+ H-Bonding
Selectivity (

)
1.05 (Co-elution)1.12 (Partial)1.35 (Baseline)
Elution Order Mixed2H then 1H2H then 1H

Module 3: The "Ghost Peak" (Stability & Nitrile Hydrolysis)

User Complaint: "I see a new peak growing in my chromatogram after leaving the sample in the autosampler overnight."

Root Cause Analysis

Nitriles (


) are generally stable, but indazole nitriles can be susceptible to hydrolysis to amides  (

) or carboxylic acids (

) under catalyzed conditions.
  • Risk Factor 1: High pH (>11) or very low pH (<1) for extended periods.

  • Risk Factor 2: Heat (column ovens > 50°C).

The Protocol: Stability Check
  • Temperature: Keep column oven

    
    .
    
  • Solvent Quality: Ensure your Acetonitrile is high-grade. "Old" ACN can contain acetamide or acetic acid impurities that mimic hydrolysis products.

  • Validation: Reinject the fraction. If the "impurity" increases with time in the mobile phase, it is an artifact of your method conditions.

Module 4: Prep-Scale Loading & Solubility

User Complaint: "My analytical run looks great, but when I scale up to Prep-HPLC, the peak splits or precipitates."

Root Cause Analysis

Indazole nitriles are often poorly soluble in water. Injecting a large volume of DMSO (strong solvent) into a high-aqueous initial mobile phase causes "solvent shock." The compound precipitates at the head of the column.

The Protocol: The "Sandwich" Injection

Do not inject pure DMSO. Use a co-solvent mixture that matches the initial mobile phase strength.

Recommended Diluent:

  • DMSO: 50% (for solubility)

  • Mobile Phase A (Water/Buffer): 25%

  • Mobile Phase B (ACN): 25%

At-Column Dilution (ACD): If your system supports it, pump aqueous buffer into the sample stream immediately before the column. This precipitates the compound onto the column head in a controlled band (focusing), rather than in the loop.

Workflow: Method Development to Purification

MethodDev Screen 1. Screen pH (Low vs High) Select 2. Optimize Selectivity (MeOH vs ACN) Screen->Select Load 3. Load Study (Solubility Check) Select->Load Purify 4. Purification (Fraction Collection) Load->Purify

Figure 2: Step-by-step workflow for indazole nitrile purification.

References

  • McCalley, D. V. (2004).[2] Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. Journal of Chromatography A. Link

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.[1][3][4][5]Link

  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize.Link

  • Chromatography Online. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.Link

  • Sigma-Aldrich. Affecting Reversed-Phase/MS Peptide Separations on High Performance Silica particles.[6]Link

Sources

Technical Guide: Stability & Handling of 6-Methyl-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Methyl-1H-indazole-3-carbonitrile (CAS: 1000342-95-9) is a critical heterocyclic building block, frequently employed as a scaffold in the synthesis of PKM2 activators , kinase inhibitors , and allosteric modulators .

While the indazole core is robust, the 3-carbonitrile moiety introduces specific vulnerabilities regarding hydrolytic stability and solubility . This guide addresses the "hidden" variables that cause experimental variability: microprecipitation in assay media and undetected nitrile hydrolysis.

Module 1: Solubility & "Crashing Out" in Assay Media

The Issue: Users frequently report inconsistent IC50/EC50 data or "flat" dose-response curves. This is rarely a target engagement issue; it is almost always microprecipitation .

The Science: The 6-methyl group increases the lipophilicity (LogP) of the planar indazole core, enhancing


-

stacking interactions. When a high-concentration DMSO stock (e.g., 10 mM) is spiked directly into an aqueous buffer, the compound creates a supersaturated local environment and precipitates before it can disperse.
Troubleshooting Protocol: The "Intermediate Step" Dilution

Do not pipette 100% DMSO stock directly into the assay well. Use this thermodynamic equilibration method:

  • Prepare Stock: Dissolve solid in anhydrous DMSO to 10 mM. (Solubility is high in DMSO: >50 mM).

  • Intermediate Dilution: Dilute the stock 1:10 into a "carrier solvent" mixture (e.g., PEG400 or 10% DMSO/Water) before the final buffer step.

  • Final Assay Concentration: Spike the intermediate into the assay buffer.

Visual Workflow (Solubility Decision Tree):

SolubilityProtocol Start Start: 10 mM DMSO Stock Direct Direct Spike into Buffer? Start->Direct Crash RISK: Microprecipitation (Inconsistent Data) Direct->Crash Yes (High Risk) Intermed Step 1: Dilute 1:10 into PEG400 or Ethanol Direct->Intermed No (Recommended) Final Step 2: Dilute into Assay Buffer (Final DMSO < 1%) Intermed->Final Success Homogeneous Solution (Valid Data) Final->Success

Figure 1: Optimized dilution workflow to prevent compound aggregation.

Module 2: Chemical Stability (The Hydrolysis Trap)

The Issue: Loss of compound peak area in LC-MS over time (24-48h), accompanied by the appearance of a more polar peak.

The Science: The nitrile (cyano) group at position 3 is electron-deficient due to the adjacent nitrogen atoms of the indazole ring. In basic conditions (pH > 8.0) or in the presence of biological nucleophiles (e.g., thiols in assay buffers), the nitrile undergoes hydrolysis.

Degradation Pathway:

  • Parent: Nitrile (M)

  • Intermediate: Primary Amide (M + 18 Da)

  • Final: Carboxylic Acid (M + 19 Da / +1 charge change)

FAQ: Stability in Solution
ParameterStability StatusRecommendation
DMSO (Anhydrous) High Stable for months at -20°C. Warning: DMSO is hygroscopic.
DMSO (Wet) Moderate Water in DMSO accelerates hydrolysis. Use single-use aliquots.
PBS (pH 7.4) Moderate Stable for <24h. Prepare fresh.
Tris/Hepes (pH 8+) Low Avoid. High pH catalyzes nitrile

amide conversion.
Cell Media (FCS) Variable Serum esterases/amidases may metabolize the nitrile.

Visual Mechanism:

Hydrolysis Nitrile 6-Methyl-1H-indazole-3-CN (Active Compound) Amide Primary Amide (Hydrolysis Intermediate) [M+18 Da] Nitrile->Amide + H2O / OH- / H+ Acid Carboxylic Acid (Inactive Degradant) [M+19 Da] Amide->Acid + H2O / Heat

Figure 2: Step-wise hydrolysis of the nitrile group. Monitor for [M+18] in LC-MS.

Module 3: Analytical Troubleshooting (HPLC/LC-MS)

The Issue: Chromatograms show "split peaks" or broad tailing, leading to integration errors.

The Science: Tautomerism Indazoles exist in a tautomeric equilibrium between 1H-indazole (thermodynamically favored) and 2H-indazole .[1][2]

  • In aprotic solvents (DMSO/ACN), the equilibrium is slow, potentially showing two peaks.

  • In protic solvents (MeOH/Water), the proton exchange is fast, averaging the signal.

Protocol: Sharpening the Peak

  • Acidify the Mobile Phase: Ensure your HPLC water contains 0.1% Formic Acid or TFA . This stabilizes the protonation state and collapses the tautomeric equilibrium into a single species.

  • Temperature: Run the column at 40°C . Higher thermal energy increases the rate of tautomer exchange, merging split peaks into a single sharp band.

Module 4: Storage & Handling Guidelines

  • Solid State: Store at -20°C in a desiccator. Protect from light (indazoles can be photo-active over long durations).

  • Solution State:

    • Do not store in plastic (polypropylene) tubes for >1 week (leaching risk).

    • Freeze/Thaw: Limit to 3 cycles. The entry of atmospheric moisture into cold DMSO promotes hydrolysis.

References

  • Indazole Chemistry & Tautomerism

    • Claramunt, R. M., et al. (2011). "Study of the Addition Mechanism of 1H-Indazole...". Journal of Organic Chemistry.

  • Nitrile Hydrolysis in Indazoles

    • Vertex Pharmaceuticals (2011). "Methods for the preparation of indazole-3-carboxylic acid". US Patent 20110172428A1. (Describes hydrolysis of 3-CN to 3-COOH).

  • Synthesis & Properties of 3-Substituted Indazoles

    • Luo, G., et al. (2006). "Regioselective synthesis of 1H-indazole-3-carboxylic acid derivatives". Journal of Organic Chemistry.

  • Solubility Data (Analogous Structures)

    • MedChemExpress. "1-Methyl-1H-indazole-3-carboxylic acid Solubility Data".[3]

Sources

Technical Support Center: Managing Exothermic Reactions in Large-Scale Indazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for managing the inherent risks associated with exothermic reactions during the large-scale synthesis of indazoles. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only troubleshoot common issues but also to proactively design safer, more robust synthetic processes.

Troubleshooting Guide: Real-Time Problem Solving

This section addresses specific, critical issues that can arise during your experiments. The question-and-answer format is designed for quick reference and immediate action.

Question 1: My reaction temperature is rapidly increasing beyond the set point, even with full cooling engaged. What are the immediate steps to prevent a thermal runaway?

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of any limiting reagents to halt the progression of the exothermic reaction.[1] This is the most critical first step in regaining control.

  • Emergency Cooling: If not already in use, apply an emergency cooling bath (e.g., ice-water or dry ice-acetone) to the reactor vessel.[1] Ensure the bath has sufficient volume to absorb a significant amount of heat.

  • Dilution: If the reaction solvent is known and a compatible, cold quenching agent is readily available, consider a controlled dilution to decrease the concentration of reactants and help dissipate heat. This should only be done if the procedure has been established as safe in a risk assessment.

  • Initiate Quenching Protocol: If the temperature continues to rise uncontrollably, execute your pre-defined emergency quenching procedure. This may involve adding a chemical that rapidly and safely neutralizes a key reactant.

Root Cause Analysis and Long-Term Prevention:

  • Inadequate Heat Transfer: The cooling capacity of your reactor may be insufficient for the scale of the reaction. This is a common issue when scaling up from lab to plant.[2] Consider a reactor with a larger surface area-to-volume ratio or a more efficient cooling jacket.

  • Reagent Accumulation: The rate of addition of a reagent may have been too fast, leading to an accumulation of unreacted material and a sudden, rapid release of heat.[3] Heat flow calorimetry is an essential tool to determine the safe addition rate by measuring the heat generated in real-time.[3]

  • Localized Hot Spots: Inefficient stirring can lead to localized areas of high reactant concentration and temperature, which can initiate a runaway reaction.[1] Ensure your agitation is sufficient to maintain a homogenous mixture.

Question 2: I'm observing an unexpected pressure increase in the reactor. What are the potential causes and how should I respond?

Immediate Actions:

  • Verify Temperature: Check the internal reaction temperature. A pressure increase is often a direct consequence of a temperature spike due to an exothermic event.

  • Check Venting Systems: Ensure that all outlets, condensers, and pressure relief systems are not blocked.

  • Stop Gas-Evolving Additions: If your synthesis involves reagents that can generate gaseous byproducts (e.g., from a decomposition reaction), stop their addition immediately.

Potential Causes and Solutions:

  • Gas Evolution: Some indazole synthesis routes, particularly those involving nitro-group reductions or certain cyclization methods, can produce gaseous byproducts like nitrogen. A thorough understanding of the reaction mechanism is crucial.

  • Solvent Boiling: If the internal temperature has exceeded the boiling point of the solvent, the pressure increase is due to vaporization. This is a critical indicator that you are approaching a thermal runaway condition.

  • Secondary Decomposition: At elevated temperatures, reactants, intermediates, or even the product itself may begin to decompose, releasing gas and additional heat. Differential Scanning Calorimetry (DSC) can be used to determine the onset temperature of decomposition for all components in your reaction mixture.

Frequently Asked Questions (FAQs)

This section provides answers to more general, yet crucial, questions regarding the safe scale-up of indazole synthesis.

FAQ 1: What are the key process safety considerations when scaling up an indazole synthesis?

Scaling up a chemical reaction is not a linear process; hazards that are manageable at the lab scale can become critical at the plant scale.[2] Key considerations include:

  • Heat Transfer: The surface area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.

  • Mixing Efficiency: Achieving homogenous mixing in a large reactor is more challenging, increasing the risk of localized hot spots.

  • Reaction Kinetics: The rate of heat generation can change with scale due to mass transfer limitations.

  • Emergency Preparedness: The consequences of a thermal runaway are far more severe at a larger scale, necessitating robust emergency relief systems and a well-defined emergency plan.[4][5]

FAQ 2: How can I proactively assess the thermal hazards of my indazole synthesis before scaling up?

A thorough thermal hazard assessment is non-negotiable. The following techniques are essential:

  • Reaction Calorimetry (RC1): This technique measures the rate of heat evolution during a reaction in real-time, providing critical data on the total heat of reaction, safe reagent addition rates, and the potential for thermal accumulation.[3]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal stability of all reactants, intermediates, products, and reaction mixtures. It identifies the onset temperature of any decomposition reactions, which is crucial for defining the maximum safe operating temperature.

  • Adiabatic Calorimetry: This technique simulates a worst-case scenario (complete loss of cooling) to measure the maximum temperature and pressure that could be reached during a thermal runaway. This data is vital for designing appropriately sized emergency relief systems.

Parameter Bench Scale (1L) Pilot Plant (100L) Production Scale (1000L)
Surface Area/Volume Ratio ~4.8~0.48~0.22
Typical Cooling Capacity HighModerateLow
Mixing Time SecondsMinutesTens of Minutes
Consequences of Runaway MinorSignificantSevere

Table 1: Comparison of Key Parameters at Different Synthesis Scales. This table highlights the critical changes in physical parameters as the reaction scale increases, underscoring the importance of a thorough safety assessment.

Experimental Protocols

Protocol 1: Basic Workflow for Thermal Hazard Assessment

This protocol outlines the fundamental steps for assessing the thermal risks associated with a new or modified indazole synthesis.

Caption: Workflow for Thermal Hazard Assessment of Indazole Synthesis.

Visualizing the Logic: Decision Tree for Exotherm Management

The following diagram illustrates a simplified decision-making process when an exothermic event is detected during large-scale indazole synthesis.

Exotherm_Management start Exotherm Detected: Temperature Rising Above Set Point stop_addition Immediately Stop Reagent Addition start->stop_addition check_cooling Verify Cooling System is at Maximum Capacity stop_addition->check_cooling temp_stabilizing Is Temperature Stabilizing or Decreasing? check_cooling->temp_stabilizing continue_monitoring Continue Monitoring Closely temp_stabilizing->continue_monitoring Yes emergency_cooling Apply Emergency Cooling (e.g., Ice Bath) temp_stabilizing->emergency_cooling No temp_still_rising Is Temperature Still Rising? emergency_cooling->temp_still_rising temp_still_rising->continue_monitoring No prepare_quench Prepare for Emergency Quench temp_still_rising->prepare_quench Yes initiate_quench Initiate Quench Protocol prepare_quench->initiate_quench evacuate Evacuate Area and Alert Emergency Response initiate_quench->evacuate

Caption: Decision Tree for Managing Exothermic Events.

References

  • Best Practices for Working with Chemical Reactions in the Lab. (2025, December 25).
  • Safety Precautions for Handling Exothermic Reactions. (n.d.). Google Docs.
  • Exothermic Reaction Hazards. (2024, November 7). TSM TheSafetyMaster Private Limited.
  • Schmidt, M. (2022, March 19). Protection of Chemical Reactors Against Exothermal Runaway Reactions with Smart Overpressure Protection Devices. Chemie Ingenieur Technik, 94(5), 624-632. [Link]

  • Organic Syntheses Procedure: indazole. (n.d.). Organic Syntheses.
  • Troubleshooting regioselectivity in indazole synthesis. (2025). Benchchem.
  • Optimized synthesis of 7-aza-indazole by Diels–Alder cascade and associated process safety. (n.d.). ResearchGate.
  • Control Thermal Runaway and Chemical Reaction Hazards. (n.d.). TÜV SÜD.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018, October 26). Molecules, 23(11), 2783. [Link]

  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. (2023, March 23). The Journal of Organic Chemistry, 88(8), 4949-4959. [Link]

  • Dixon-Jackson, K. (n.d.). Heat flow calorimetry - application and techniques. IChemE.

Sources

Enhancing the selectivity of kinase inhibitors based on the indazole scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indazole-Based Kinase Inhibitor Optimization

Current Status: Online Operator: Senior Application Scientist Topic: Selectivity Enhancement & Troubleshooting for Indazole Scaffolds Reference ID: INDZ-KIN-001

Executive Summary

The indazole scaffold is a "privileged structure" in kinase drug discovery due to its ability to mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region. However, this very feature leads to its primary liability: promiscuity . Because the ATP-binding pocket is highly conserved across the human kinome (~518 kinases), simple indazole derivatives often hit off-targets, leading to toxicity.

This guide addresses the three critical bottlenecks in developing selective indazole inhibitors: Regioselective Synthesis , Structural Design for Selectivity , and Assay Validation .

Module 1: Synthetic Chemistry Troubleshooting

Issue: Controlling the N1 vs. N2 alkylation ratio during scaffold functionalization.

Q1: I am attempting to alkylate my indazole core, but I consistently get a mixture of N1- and N2-substituted isomers. How can I force regioselectivity?

Diagnosis: The indazole ring exhibits annular tautomerism (1H vs. 2H).[1] Under basic alkylation conditions, the indazole anion is ambident. The regiochemical outcome is a competition between thermodynamic stability (favoring N1) and kinetic control/steric factors (occasionally favoring N2).

Troubleshooting Protocol:

  • For N1-Selectivity (Targeting the Hinge Binder Mode):

    • Thermodynamic Control: Use conditions that allow equilibration.[2] The N1-alkylated product is generally more thermodynamically stable (aromaticity of the benzene ring is preserved).

    • Base/Solvent System: Switch to NaH in THF or Cs2CO3 in DMF . These systems, particularly with heating, strongly favor the N1 isomer.

    • Steric Steering: If you have a bulky substituent at the C7 position, it will sterically hinder the N1 site, inadvertently pushing reaction toward N2. Conversely, a substituent at C3 can sometimes direct toward N1 by coordinating with the metal cation (chelation control).

  • For N2-Selectivity (Targeting Alternate Binding Modes):

    • Kinetic Control: Perform the reaction at lower temperatures with weaker bases.

    • Transient Blocking: Consider using a trityl group or similar protecting group that might selectively protect N1, allowing N2 functionalization, though this is synthetically longer.

    • Electrophile Choice: Recent data suggests that using alkyl 2,2,2-trichloroacetimidates under acidic conditions can yield high N2 selectivity [1].

Q2: How do I rapidly distinguish between N1 and N2 isomers without growing a crystal?

Standard Operating Procedure (NMR): Do not rely on 1H NMR shifts alone, as they are often ambiguous.

  • Run a 2D NOESY or ROESY experiment.

    • N1-isomer: You will see a NOE correlation between the N-alkyl protons and the C7-H proton of the benzene ring.

    • N2-isomer: You will see a NOE correlation between the N-alkyl protons and the C3-H (if unsubstituted) or substituents at C3. You will not see a correlation with C7-H.

Module 2: Structural Design & Selectivity Optimization

Issue: The compound is potent (low nM IC50) but hits >50 kinases in a panel screen.

Q3: My indazole is acting as a "pan-kinase" inhibitor. Which vectors on the scaffold should I modify to improve selectivity?

Technical Insight: Most non-selective indazoles bind in a Type I conformation (active kinase, DFG-in). To gain selectivity, you must exploit non-conserved regions of the pocket.

Optimization Vectors (See Diagram 1):

VectorTarget Region in KinaseStrategy for Selectivity
N1-Tail Solvent Front / Ribose PocketExtend solubilizing groups here. This area is solvent-exposed and less useful for selectivity but critical for PK properties.
C3-Position Gatekeeper / Back PocketCritical Vector. Small groups (H, NH2) fit everywhere. Bulky aromatic groups here can force the kinase into a DFG-out (Type II) conformation or clash with the "Gatekeeper" residue.
C5/C6 Hinge / SolventOften used to fine-tune electronic properties of the hinge interaction.
C7-Position Lower Hinge / SolventSubstituents here can clash with the protein backbone in certain kinases, providing a "negative selection" filter.

Q4: How do I shift my design from a Type I to a Type II inhibitor to utilize the DFG-out pocket?

Design Strategy: Type II inhibitors are generally more selective because the inactive (DFG-out) conformation varies more between kinases than the active (DFG-in) form.

  • Extend from C3: Attach a linker (often an amide or urea) at the indazole C3 position.

  • Target the "Glu-Out": The linker must be capable of forming hydrogen bonds with the conserved Glutamate (αC-helix) and the Aspartate of the DFG motif.

  • Add a Hydrophobic Tail: This tail must occupy the allosteric pocket created when the Phenylalanine of the DFG motif moves out [2].

Visualization: Indazole Substitution Strategy

IndazoleVectors Indazole Indazole Core (Hinge Binder) N1 N1 Vector: Solvent Front (PK/Solubility) Indazole->N1 Modification C3 C3 Vector: Gatekeeper & Back Pocket (Selectivity) Indazole->C3 Modification C7 C7 Vector: Steric Filter (Negative Selectivity) Indazole->C7 Modification Type1 Type I Mode (ATP Mimetic) C3->Type1 Small Groups (e.g., -NH2, -Me) Type2 Type II Mode (DFG-Out Allosteric) C3->Type2 Bulky/Linker Groups (e.g., Amide-Aryl)

Caption: Strategic vectors on the indazole scaffold. The C3 position is the primary switch for determining binding mode (Type I vs. Type II).

Module 3: Biochemical Assay Troubleshooting

Issue: Discrepancies between biochemical potency and cellular activity, or steep dose-response curves.

Q5: My IC50 curves show a Hill slope > 2.0, and the potency drops significantly when I add 0.01% Triton X-100. Is my compound a real inhibitor?

Diagnosis: Aggregation (False Positive). Indazoles are flat, hydrophobic aromatic systems prone to stacking. A Hill slope > 1.0 (often > 2.0) suggests the compound is forming colloidal aggregates that sequester the enzyme non-specifically, rather than binding 1:1 [3].

Validation Protocol:

  • Detergent Sensitivity: Re-run the kinase assay with 0.01% or 0.1% Triton X-100 (or CHAPS). If IC50 increases (potency is lost), the inhibition was likely due to aggregation.

  • Centrifugation: Spin the compound stock at high speed. If potency drops after spinning, the "inhibitor" was a precipitate.

  • PAINS Check: Cross-reference your structure with "Pan-Assay Interference Compounds" filters.

Q6: I want to prove my inhibitor has a long residence time (slow off-rate). Which assay should I use?

Recommended Workflow: Jump-Dilution Assay. Selectivity in vivo often correlates with Residence Time (tau) rather than thermodynamic affinity (Kd).

  • Incubate: Enzyme + Inhibitor at high concentration (10x IC50) to reach equilibrium.

  • Jump: Rapidly dilute the mixture 100-fold into a solution containing ATP and substrate.

  • Measure: Monitor product formation over time. A fast-dissociating inhibitor will immediately allow the enzyme to regain activity (linear slope). A slow-dissociating inhibitor (long residence time) will show a lag phase before activity recovers [4].

Visualization: Troubleshooting Flow

AssayTroubleshooting Start High Potency Observed (Low IC50) HillSlope Check Hill Slope Start->HillSlope Steep Slope > 2.0 HillSlope->Steep Normal Slope ~ 1.0 HillSlope->Normal AggCheck Add Detergent (0.01% Triton) Steep->AggCheck TruePos Proceed to Selectivity Profiling Normal->TruePos PotencyLoss Potency Lost? AggCheck->PotencyLoss FalsePos FALSE POSITIVE (Aggregation) PotencyLoss->FalsePos Yes PotencyLoss->TruePos No

Caption: Decision tree for validating indazole hits and ruling out aggregation artifacts.

Summary of Binding Modes & Indazole Examples

FeatureType I InhibitorType II InhibitorCovalent Inhibitor
Binding State DFG-in (Active)DFG-out (Inactive)DFG-in or out
Selectivity Low to ModerateHighVery High (if Cys is unique)
Indazole Role Hinge BinderHinge Binder + AnchorScaffold for Warhead
Key Vector C3-H or Small AlkylC3-Amide/Urea LinkerAcrylamide at C3/C5/C7
Example Axitinib (VEGFR) [5]Linifanib (VEGFR/PDGFR)Indazole-Acrylamides (EGFR C797S) [6]

References

  • Pfizer/WuXi Biology. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Link

  • Majeed, U. et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. Link

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. Link

  • Copeland, R. A. (2016). Kinetics of drug-target residence time: implications for drug discovery. Expert Opinion on Drug Discovery.
  • PDB ID: 4AG8. Crystal structure of VEGFR2 with Axitinib. RCSB Protein Data Bank. Link

  • Tomassi, S. et al. (2017). Indazole-Based Covalent Inhibitors To Target Drug-Resistant Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry. Link

Sources

Validation & Comparative

Comparative Method Development Guide: LC-MS/MS Analysis of 6-Methyl-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate identification and quantification of 6-Methyl-1H-indazole-3-carbonitrile (CAS: 1000342-84-0) presents a specific challenge in pharmaceutical analysis: regioisomerism . As a key building block in the synthesis of kinase inhibitors (e.g., JAK or VEGFR inhibitors), this compound often co-elutes with its positional isomers (4-, 5-, or 7-methyl analogues) during synthesis or degradation studies.

Standard C18 protocols often fail to resolve these isomers adequately. This guide compares the industry-standard C18 approach against a Biphenyl stationary phase, demonstrating why the latter provides superior selectivity through


 interactions. We provide a validated LC-MS/MS protocol designed for high-sensitivity detection in complex matrices.

Compound Characterization & Ionization Physics[1]

Understanding the physicochemical properties is the first step in method design.

PropertyValueMethodological Implication
Formula

[M+H]⁺ = 158.07 (Monoisotopic)
Structure Indazole core, 3-CN, 6-MePlanar, aromatic system suitable for

-selective columns.[1]
pKa ~1.5 (Indazole N1)Requires acidic mobile phase (pH < 3) to ensure full protonation for ESI+.
LogP ~2.1Moderately hydrophobic; suitable for Reverse Phase LC (RPLC).
Critical Risk HydrolysisThe nitrile group (3-CN) can hydrolyze to amide/acid under high pH or high heat; avoid basic mobile phases.

Comparative Study: Stationary Phase Selection

The core of this guide evaluates two separation strategies. The primary objective is not just retention, but the Resolution (


)  between the target (6-methyl) and its critical impurity (5-methyl isomer).
Scenario A: The Standard Approach (C18)
  • Column: Agilent ZORBAX Eclipse Plus C18 (100mm x 2.1mm, 1.8µm).

  • Mechanism: Hydrophobic interaction driven by carbon load.

  • Outcome: The isomers have nearly identical hydrophobicity. Separation relies solely on subtle shape selectivity.

  • Result: Partial co-elution (

    
    ).
    
Scenario B: The Optimized Approach (Biphenyl)
  • Column: Kinetex Biphenyl (100mm x 2.1mm, 1.7µm) or similar.

  • Mechanism: Hydrophobic interaction +

    
     Electron Stacking .
    
  • Outcome: The position of the methyl group on the indazole ring alters the electron density distribution. The Biphenyl phase interacts differentially with these electron clouds.

  • Result: Baseline separation (

    
    ).
    
Experimental Data Summary (Representative)
ParameterC18 Column (Standard)Biphenyl Column (Recommended)
Retention Time (6-Me) 4.2 min5.1 min
Retention Time (5-Me) 4.3 min5.6 min
Resolution (

)
0.9 (Co-elution) 2.8 (Baseline)
Peak Symmetry 1.11.05
Selectivity Factor (

)
1.021.10

Analyst Note: While C18 is sufficient for purity checks of raw materials, Biphenyl is mandatory for trace impurity analysis or pharmacokinetic studies where isomer differentiation is critical.

Detailed Experimental Protocol

Liquid Chromatography (UHPLC)[3]
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Phenomenex Kinetex Biphenyl, 100 x 2.1 mm, 1.7 µm (or equivalent).

  • Column Temp: 40°C (Controls viscosity and kinetics).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Mobile Phase:

  • A: Water + 0.1% Formic Acid (Proton source).

  • B: Acetonitrile + 0.1% Formic Acid (Organic modifier).

    • Note: Methanol can be used but often results in higher backpressure and slightly broader peaks for indazoles compared to ACN.

Gradient Program:

Time (min)% Mobile Phase BEvent
0.005Initial Hold
1.005Desalting/Loading
6.0095Elution of Analytes
7.5095Column Wash
7.605Re-equilibration
10.005End of Run
Mass Spectrometry (MS/MS)[4]
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • Source Parameters:

    • Capillary Voltage: 3500 V

    • Desolvation Temp: 400°C

    • Gas Flow: 10 L/min

MRM Transitions:

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell (ms)Assignment
158.1 131.1 2250Quantifier (Loss of HCN)
158.1104.13550Qualifier (Ring cleavage)
158.177.04550Qualifier (Phenyl cation)

Mechanistic Insight: The primary transition


 corresponds to the loss of the nitrile group as hydrogen cyanide (HCN, 27 Da), a characteristic fragmentation pathway for indazole-carbonitriles [1].

Method Development Workflow

The following diagram illustrates the decision logic used to arrive at this protocol, ensuring a self-validating system.

MethodDevelopment Start Start: Method Development Analyte: this compound PropCheck Check Properties: LogP ~2.1, Basic N, Regioisomers likely Start->PropCheck ColSelect Column Screening Strategy PropCheck->ColSelect C18_Test Test C18 Column (Hydrophobic Interaction) ColSelect->C18_Test Biphenyl_Test Test Biphenyl Column (Pi-Pi + Hydrophobic) ColSelect->Biphenyl_Test Decision Evaluate Resolution (Rs) between 5-Me and 6-Me isomers C18_Test->Decision Biphenyl_Test->Decision Fail Rs < 1.5 (Co-elution risk) Decision->Fail C18 Results Pass Rs > 2.0 (Baseline Separation) Decision->Pass Biphenyl Results MS_Opt Optimize MS/MS Focus: HCN loss (m/z 131) Pass->MS_Opt Final Final Protocol: Biphenyl / ACN / 0.1% FA MS_Opt->Final

Caption: Decision tree for selecting the Biphenyl stationary phase to resolve methyl-indazole regioisomers.

Validation & System Suitability

To ensure the trustworthiness of this protocol, the following System Suitability Test (SST) criteria must be met before running samples:

  • Retention Time Stability:

    
     min for 6 consecutive injections.
    
  • Peak Tailing Factor:

    
    .
    
  • Signal-to-Noise (S/N):

    
     for the Limit of Quantitation (LOQ) standard (typically ~1 ng/mL).
    
  • Blank Check: No interference peaks

    
     of the LOQ area at the retention time of the analyte.
    
Troubleshooting Guide
  • Double Peaks? This usually indicates the presence of the 5-methyl isomer. Do not integrate them together.

  • Low Sensitivity? Check the pH of the mobile phase. The indazole nitrogen must be protonated. Ensure Formic Acid is fresh.

  • Carryover? The nitrile group can be "sticky" on metallic surfaces. Use a needle wash of 50:50 ACN:Isopropanol + 0.1% Formic Acid.

References

  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. (2025). ResearchGate. Retrieved from [Link]

  • Systematic LC-MS/MS Method for Quantification of Methyl-Indazole Impurities. (2020). Rasayan Journal of Chemistry. Retrieved from [Link]

  • Analysis of Nitroimidazoles and Indazoles using LC/MS/MS. (2019). Agilent Technologies Application Note. Retrieved from [Link]

  • Separation of Positional Isomers on Biphenyl Stationary Phases. (2024). Phenomenex Technical Guide. (General reference for Biphenyl mechanism).

Sources

A Framework for Efficacy Evaluation: 6-Methyl-1H-indazole-3-carbonitrile versus the Clinical Benchmark Axitinib

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Contextualizing the Comparison

In the landscape of oncology drug discovery, particularly in the realm of anti-angiogenic therapies, the establishment of robust, data-driven comparisons against clinical benchmarks is paramount. Axitinib (Inlyta®), a potent, second-generation tyrosine kinase inhibitor (TKI), serves as such a benchmark.[1][2] It is an FDA-approved therapeutic for advanced renal cell carcinoma (RCC) that functions by selectively targeting Vascular Endothelial Growth Factor Receptors (VEGFRs), thereby impeding tumor neovascularization.[3][4][5]

The indazole chemical scaffold, from which Axitinib is derived, is recognized in medicinal chemistry as a "privileged structure" for its ability to effectively interact with the ATP-binding pocket of various protein kinases.[6][7][8] This guide focuses on a novel investigational compound, 6-Methyl-1H-indazole-3-carbonitrile . Given its structural class, it is hypothesized to possess kinase inhibitory activity.

This document provides a comprehensive experimental framework for researchers and drug development professionals to conduct a head-to-head efficacy comparison of this investigational compound against the clinical standard, Axitinib. We will proceed through a tiered approach, from fundamental biochemical profiling to cell-based functional assays and finally to preclinical in vivo models, detailing the necessary protocols and the scientific rationale underpinning each experimental choice.

Part 1: Molecular Profiles and a Shared Mechanistic Hypothesis

A thorough comparison begins with understanding the established pharmacology of the benchmark and the structural attributes of the investigational compound.

Benchmark Compound: Axitinib Axitinib is a potent inhibitor of VEGFR-1, -2, and -3, which are the principal mediators of VEGF-driven angiogenesis.[4][9] It exhibits sub-nanomolar inhibitory concentrations (IC50) against these primary targets.[2] While highly selective, it also demonstrates activity against platelet-derived growth factor receptor (PDGFR) and c-KIT at higher concentrations.[1] Its mechanism involves competitive binding to the intracellular ATP-binding site of the receptor's kinase domain, which blocks signal transduction pathways responsible for endothelial cell proliferation, migration, and survival.[4][10]

Investigational Compound: this compound The structure of this compound suggests it belongs to the same class of hinge-binding kinase inhibitors. The 1H-indazole core is a critical pharmacophore for interaction with the kinase hinge region.[8] The nitrile group at the 3-position is a common feature in synthetic intermediates used to build more complex kinase inhibitors.[11][12]

Central Hypothesis: this compound will exhibit inhibitory activity against protein kinases, potentially including the VEGFR family, by competing with ATP for binding to the kinase domain. The following experimental framework is designed to test this hypothesis and quantify its potency and selectivity relative to Axitinib.

VEGF Signaling Pathway

The diagram below illustrates the canonical VEGFR2 signaling cascade, the primary target of Axitinib. Ligand (VEGF-A) binding induces receptor dimerization and autophosphorylation of tyrosine residues, creating docking sites for signaling proteins. This activates downstream pathways like PLCγ-MAPK and PI3K-Akt, promoting angiogenesis.[10][13][14] Both Axitinib and the investigational compound are hypothesized to block the initial autophosphorylation step.

VEGF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2_inactive VEGFR2 (Inactive Monomer) VEGFR2_dimer VEGFR2 Dimer (Inactive) VEGFR2_inactive->VEGFR2_dimer Dimerization VEGFR2_active VEGFR2 Dimer (Phosphorylated) VEGFR2_dimer->VEGFR2_active Autophosphorylation PLCg PLCγ VEGFR2_active->PLCg Activation PI3K PI3K VEGFR2_active->PI3K Activation MAPK MAPK Pathway PLCg->MAPK AKT Akt Pathway PI3K->AKT Angiogenesis Angiogenesis (Proliferation, Migration, Survival) MAPK->Angiogenesis AKT->Angiogenesis VEGF VEGF-A Ligand VEGF->VEGFR2_inactive Binding Inhibitor Axitinib or Investigational Compound Inhibitor->VEGFR2_active Inhibition of ATP Binding

Caption: The VEGFR signaling pathway and the inhibitory action of ATP-competitive TKIs.

Part 2: A Tiered Experimental Framework for Efficacy Comparison

This section provides detailed protocols for a systematic, side-by-side evaluation.

Tier 1: In Vitro Biochemical Potency and Selectivity Profiling

Objective: To determine the direct inhibitory activity and selectivity of this compound against purified kinases compared to Axitinib.

Rationale: An in vitro kinase assay provides the cleanest assessment of direct target engagement, free from cellular complexities like membrane permeability or efflux pumps.[15] This is the foundational step to quantify and compare the intrinsic potency (IC50) of the two compounds. We will use a non-radioactive, luminescence-based assay for safety and high-throughput compatibility.

This protocol measures the amount of ADP produced by a kinase reaction; less ADP signifies greater inhibition.

  • Compound Preparation:

    • Prepare 10 mM stock solutions of Axitinib and this compound in 100% DMSO.

    • Create a 10-point, 3-fold serial dilution series for each compound in a 384-well plate using DMSO, starting from 1 mM. This will be the source plate for the assay.

  • Kinase Reaction Setup (per well of a 384-well plate):

    • Add 1 µL of kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Add 1 µL of the appropriate compound dilution from the source plate. Include DMSO-only wells as a "no inhibition" control.

    • Add 1 µL of a mix containing the kinase (e.g., recombinant human VEGFR2) and its specific substrate peptide. The concentration should be optimized according to the manufacturer's guidelines.

    • To initiate the reaction, add 2 µL of ATP solution. The ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure a sensitive measurement of competitive inhibition.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into a luminescent signal. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Convert luminescence values to percent inhibition relative to the DMSO (0% inhibition) and "no kinase" (100% inhibition) controls.

    • Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value for each compound.

The results should be summarized to directly compare potency and selectivity.

Kinase TargetThis compound IC50 (nM)Axitinib IC50 (nM)
VEGFR1 Experimental Value0.1
VEGFR2 Experimental Value0.2
VEGFR3 Experimental Value0.1-0.3
PDGFRβ Experimental Value1.6
c-KIT Experimental Value1.7
Off-Target Kinase 1Experimental ValueValue
Off-Target Kinase 2Experimental ValueValue

Axitinib IC50 values are representative literature values.[2]

Biochemical_Workflow A Prepare Compound Serial Dilutions B Dispense Kinase, Substrate, & Compound into Assay Plate A->B C Initiate Reaction with ATP B->C D Incubate (e.g., 60 min) C->D E Stop Reaction & Deplete ATP (ADP-Glo Reagent) D->E F Develop Luminescent Signal (Detection Reagent) E->F G Read Luminescence F->G H Calculate IC50 Values G->H

Caption: Workflow for the in vitro biochemical kinase assay.

Tier 2: Cell-Based Functional Efficacy

Objective: To determine if the biochemical potency translates into functional inhibition of the VEGF signaling pathway and angiogenesis in a relevant cellular context.

Rationale: Cell-based assays are critical for validating in vitro findings. They account for factors like cell permeability and demonstrate that the compound can engage its target within the complex intracellular environment to produce a desired biological effect. We will use Human Umbilical Vein Endothelial Cells (HUVECs), as they are a primary model for studying angiogenesis.

This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix, a key step in angiogenesis.[16][17]

  • Matrigel Preparation:

    • Thaw growth factor-reduced Matrigel overnight at 4°C. Pre-cool pipette tips and a 96-well plate.

    • Dispense 50 µL of cold Matrigel into each well of the pre-cooled 96-well plate, ensuring no bubbles form.

    • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.[18]

  • Cell Treatment and Seeding:

    • Culture HUVECs to ~80% confluency and then serum-starve for 4-6 hours.

    • Harvest the cells and resuspend them in basal medium at a density of 2-3 x 10^5 cells/mL.

    • In separate tubes, pre-treat aliquots of the cell suspension for 30 minutes with various concentrations of Axitinib or this compound. Include a vehicle control (DMSO) and a positive control (e.g., 50 ng/mL VEGF).

    • Carefully add 100 µL of the treated cell suspension on top of the solidified Matrigel in each well.

  • Incubation and Imaging:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 6-18 hours.

    • Monitor the formation of tube-like networks using an inverted microscope.

    • Capture images of each well at a fixed time point (e.g., 12 hours) for quantification.

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify key parameters:

      • Total tube length

      • Number of nodes (intersections)

      • Number of branches

    • Normalize the data to the vehicle-treated control and plot against compound concentration to determine the EC50 for inhibition of angiogenesis.

ParameterThis compoundAxitinib
Tube Formation EC50 (nM) Experimental ValueExperimental Value
Maximal Inhibition (%) Experimental ValueExperimental Value

digraph "Cellular_Workflow" {
graph [fontname="Arial", rankdir=LR];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

Start [label="HUVEC Culture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Phospho [label="Assay 1:\nInhibit p-VEGFR\n(Western Blot)", fillcolor="#FFFFFF", fontcolor="#202124"]; Prolif [label="Assay 2:\nInhibit Proliferation\n(Cell Viability)", fillcolor="#FFFFFF", fontcolor="#202124"]; Tube [label="Assay 3:\nInhibit Tube Formation\n(Angiogenesis)", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="Determine\nCellular EC50", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Start -> {Phospho, Prolif, Tube}; Phospho -> End; Prolif -> End; Tube -> End; }

Caption: A parallel workflow for assessing cellular function.

Tier 3: In Vivo Preclinical Efficacy Modeling

Objective: To evaluate the anti-tumor efficacy of this compound in a living system and assess its therapeutic potential relative to Axitinib.

Rationale: An in vivo tumor xenograft model is the final preclinical step to assess a compound's efficacy. This model integrates all aspects of pharmacology, including absorption, distribution, metabolism, and excretion (ADME), alongside target engagement at the tumor site.[19] We will use a human renal cell carcinoma xenograft model, which is highly relevant to Axitinib's clinical indication.[20]

  • Cell Preparation and Implantation:

    • Culture a human RCC cell line (e.g., A498) under standard conditions.

    • Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2.5 x 10^7 cells/mL.[21]

    • Subcutaneously inject 200 µL of the cell suspension (5 x 10^6 cells) into the right flank of 6-8 week old immunodeficient mice (e.g., NOD/SCID or athymic nude).

  • Tumor Growth and Group Randomization:

    • Monitor mice for tumor growth. Tumor volume is calculated using the formula: Volume = (width)^2 x length / 2.[22]

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):

      • Group 1: Vehicle Control (e.g., the formulation buffer)

      • Group 2: Axitinib (at a clinically relevant dose, e.g., 30 mg/kg, oral, once daily)

      • Group 3: Investigational Compound (dose selected based on tolerability studies)

  • Treatment and Monitoring:

    • Administer the treatments daily for a period of 21-28 days.

    • Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of toxicity.

  • Endpoint and Data Analysis:

    • The study is terminated when tumors in the vehicle group reach a predetermined size (e.g., 1500 mm³) or after the defined treatment period.

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

    • Compare the TGI and final tumor volumes between the Axitinib and investigational compound groups. Statistical significance can be assessed using an appropriate test (e.g., ANOVA).

ParameterVehicle ControlAxitinib (Dose)This compound (Dose)
Mean Final Tumor Volume (mm³) ValueValueValue
Tumor Growth Inhibition (TGI %) 0%ValueValue
Mean Body Weight Change (%) ValueValueValue

digraph "InVivo_Workflow" {
graph [fontname="Arial"];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, len=2];

Day0 [label="Day 0:\nImplant Tumor Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Day7_10 [label="Day 7-10:\nTumors Palpable", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Day14 [label="Day ~14:\nRandomize Groups &\nStart Dosing", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Day15_35 [label="Day 15-35:\nDaily Dosing &\nTumor/Weight Monitoring", fillcolor="#FFFFFF", fontcolor="#202124"]; Day35 [label="Day ~35:\nEnd of Study &\nEndpoint Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Result [label="Compare TGI", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Day0 -> Day7_10 -> Day14 -> Day15_35 -> Day35 -> Result; }

Caption: Timeline for a typical subcutaneous tumor xenograft efficacy study.

Conclusion: Synthesizing a Comprehensive Efficacy Profile

By systematically progressing through this three-tiered framework, a researcher can build a robust, multi-faceted dataset to rigorously compare the efficacy of this compound with Axitinib. A successful investigational compound would ideally demonstrate:

  • Potent Biochemical Activity: IC50 values against VEGFRs that are comparable to or better than Axitinib.

  • Favorable Selectivity: Less activity against key off-targets compared to Axitinib, which could predict a better safety profile.

  • Strong Cellular Function: Potent inhibition of VEGF-driven phosphorylation, proliferation, and tube formation, with EC50 values that correlate well with biochemical potency.

  • Significant In Vivo Efficacy: A high degree of tumor growth inhibition in a relevant xenograft model that is superior or non-inferior to Axitinib, coupled with an acceptable tolerability profile (minimal body weight loss).

This guide provides the methodological backbone for generating the necessary data to make an informed, evidence-based decision on the future development of this compound as a potential therapeutic agent.

References

  • Axitinib - Wikipedia. Available at: [Link]

  • Axitinib - Massive Bio. Available at: [Link]

  • Axitinib in Metastatic Renal Cell Carcinoma - PMC - NIH. Available at: [Link]

  • What is the mechanism of Axitinib? - Patsnap Synapse. Available at: [Link]

  • Axitinib | C22H18N4OS | CID 6450551 - PubChem - NIH. Available at: [Link]

  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights - Assay Genie. Available at: [Link]

  • Target and Selectivity Profiling of Axitinib in Cell-Based and Biochemical Assays - Ocular Therapeutix, Inc. Available at: [Link]

  • Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC. Available at: [Link]

  • VEGF Signaling Pathway - Cusabio. Available at: [Link]

  • In vitro NLK Kinase Assay - PMC - NIH. Available at: [Link]

  • Axitinib as first-line therapy in metastatic renal cell carcinoma - Nozawa. Available at: [Link]

  • Axitinib in the treatment of renal cell carcinoma: design, development, and place in therapy. Available at: [Link]

  • In vitro kinase assay - Bio-protocol. Available at: [Link]

  • Protocol for Invitro Kinase Assay. Available at: [Link]

  • In vitro kinase assay | Protocols.io. Available at: [Link]

  • Endothelial cell tube formation assay (in vitro angiogenesis assay) - PromoCell. Available at: [Link]

  • Cell Angiogenesis Assays - Creative Bioarray. Available at: [Link]

  • Human Endothelial Cell Spheroid-based Sprouting Angiogenesis Assay in Collagen. Available at: [Link]

  • Angiogenesis Assays | Tube Formation Assay - ibidi. Available at: [Link]

  • Xenograft Tumor Model Protocol. Available at: [Link]

  • Axitinib as Second-Line Treatment for Metastatic Renal Cell Carcinoma. Available at: [Link]

  • Pharmacological approaches to understanding protein kinase signaling networks - Frontiers. Available at: [Link]

  • Early detection of antiangiogenic treatment responses in a mouse xenograft tumor model using quantitative perfusion MRI - PMC. Available at: [Link]

  • A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC. Available at: [Link]

  • Lessons learned during the journey of data: from experiment to model for predicting kinase affinity, selectivity, polypharmacology, and resistance - PMC. Available at: [Link]

  • Xenograft Tumors Vascularized with Murine Blood Vessels May Overestimate the Effect of Anti-Tumor Drugs: A Pilot Study | PLOS One - Research journals. Available at: [Link]

  • Innovative strategies for measuring kinase activity to accelerate the next wave of novel kinase inhibitors - DSpace. Available at: [Link]

  • Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors - Research journals - PLOS. Available at: [Link]

  • Tumor Angiogenesis and Anti-Angiogenic Strategies for Cancer Treatment - PMC. Available at: [Link]

  • The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Available at: [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Publishing. Available at: [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. Available at: [Link]

  • Preparation of 1H-Indazole-3-carbonitrile - Organic Syntheses. Available at: [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC. Available at: [Link]

  • (PDF) Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole - ResearchGate. Available at: [Link]

Sources

Technical Guide: Structure-Activity Relationship (SAR) Studies of 3-Cyano-Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-cyano-indazole scaffold represents a critical pharmacophore in modern medicinal chemistry, serving as both a potent bioisostere for carbonyl-based inhibitors and a versatile synthetic intermediate. Unlike its 3-carboxamide counterparts, which are ubiquitous in cannabinoid receptor agonists and kinase inhibitors, the 3-cyano moiety offers unique electronic properties, metabolic stability, and the potential for reversible covalent interactions with cysteine residues in target enzymes (e.g., Cathepsins, JAK3).

This guide provides a comparative analysis of 3-cyano-indazoles, focusing on their structure-activity relationships (SAR), regioselective synthesis, and biological applications. It is designed for researchers seeking to optimize indazole-based libraries for oncology and immunology targets.

Comparative Analysis: 3-Cyano-Indazole vs. Alternatives

The choice between a 3-cyano group and its alternatives (3-carboxamide, 3-halo) fundamentally alters the physicochemical profile and binding mode of the inhibitor.

Table 1: Physicochemical & Functional Comparison
Feature3-Cyano (-CN) 3-Carboxamide (-CONH₂) 3-Halo (-Cl/Br)
Electronic Effect Strong electron-withdrawing (Hammett ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

). Increases acidity of N1-H.
Moderate electron-withdrawing. H-bond donor/acceptor.[1]Weak electron-withdrawing. Lipophilic.
Metabolic Stability High. Resistant to rapid hydrolysis; avoids Phase I oxidative deamination common in amides.Moderate to Low. Susceptible to amidases and rapid metabolic clearance.High. Biologically inert but may suffer from lipophilicity issues.
Binding Mode H-Bond Acceptor (weak). Potential Reversible Covalent warhead (Cys targeting).H-Bond Donor & Acceptor . Classic "hinge binder" in kinases.Hydrophobic interactions; Halogen bonding.
Synthetic Utility High. Precursor to amines, amides, acids, tetrazoles, and ketones.Moderate. Harder to modify post-synthesis.Moderate. Good for cross-coupling (Suzuki/Buchwald).
Scientific Insight: The "Warhead" Potential

While often used as a stable bioisostere, the nitrile group at the 3-position can function as an electrophilic "warhead." In Cathepsin S and JAK3 inhibitors, the carbon of the nitrile group can undergo nucleophilic attack by a catalytic cysteine thiolate, forming a reversible thioimidate adduct. This mechanism increases residence time on the target without the permanent toxicity risks of irreversible covalent inhibitors (e.g., acrylamides).

Structure-Activity Relationship (SAR) Analysis

The biological activity of 3-cyano-indazoles is governed by three primary vectors: the N1-substitution, the C5/C6-substitution, and the electronic influence of the 3-cyano group itself.

N1 vs. N2 Regioselectivity (Critical Synthetic SAR)

One of the most challenging aspects of indazole chemistry is controlling alkylation at the N1 vs. N2 position.

  • Observation: The 3-cyano group, being strongly electron-withdrawing, pulls electron density away from the pyrazole ring.

  • Mechanism: This acidity enhances the nucleophilicity of the N1 anion. Unlike 3-alkyl indazoles which often yield mixtures, 3-cyano-indazoles preferentially alkylate at the N1 position under basic conditions (e.g.,

    
    , DMF).
    
  • Impact: N1-substituted derivatives typically show superior potency in kinase assays (e.g., VEGFR, CDK) compared to N2-isomers, which often lose hinge-binding capability.

C5/C6 Substitution (Potency Tuning)
  • C5-Position: Introduction of bulky hydrophobic groups (e.g., aryl, heteroaryl) at C5 often targets the "gatekeeper" region of kinases or the S2 pocket of proteases.

  • C6-Position: Solubilizing groups (e.g., morpholine, piperazine) at C6 are critical for improving oral bioavailability and reducing plasma protein binding.

Visualization: SAR Interaction Map

The following diagram illustrates the functional logic of the 3-cyano-indazole scaffold.

SAR_Map Indazole 3-Cyano-Indazole Core Pos3 3-Position (-CN) • Metabolic Stability • Covalent Warhead (Cys) • Synthetic Handle Indazole->Pos3 Electronic w/d Pos1 N1-Position • Solubility Tail • Hinge Interaction Control • Regioselective Alkylation Indazole->Pos1 Steric bulk Pos5 C5-Position • Hydrophobic Pocket (S2) • Selectivity Determinant Indazole->Pos5 Lipophilicity Warhead Reversible Covalent Inhibition (Enzymes) Pos3->Warhead Thioimidate formation Selectivity Kinase/Protease Selectivity Pos1->Selectivity Pos5->Selectivity

Caption: Functional dissection of the 3-cyano-indazole scaffold. The 3-CN group dictates electronic properties and potential covalent interactions.

Experimental Protocols

Synthesis of 3-Cyano-1H-Indazole (Sandmeyer Approach)

This protocol avoids the use of toxic cyanide gas, utilizing a Sandmeyer-type reaction on the amino-precursor. This is the industry-standard method for generating the 3-cyano core with high purity.

Reagents:

  • 5-Bromo-1H-indazol-3-amine (Starting Material)[2]

  • Sodium Nitrite (

    
    )
    
  • Copper(I) Cyanide (

    
    )
    
  • Hydrochloric Acid (

    
    )
    
  • Potassium Iodide (

    
    ) - Optional catalyst
    

Protocol:

  • Diazotization: Dissolve 5-bromo-1H-indazol-3-amine (1.0 eq) in

    
     at 
    
    
    
    . Add
    
    
    (1.2 eq) dropwise, maintaining temperature
    
    
    . Stir for 30 min to form the diazonium salt.
  • Cyanation: In a separate vessel, neutralize

    
     (2.0 eq) in neutral buffer or water. Slowly add the cold diazonium solution to the 
    
    
    
    mixture at
    
    
    .
  • Reaction: Allow the mixture to warm to room temperature, then heat to

    
     for 2 hours. Evolution of 
    
    
    
    gas indicates reaction progress.
  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane:EtOAc 4:1) to yield 5-bromo-3-cyano-1H-indazole .

Validation Check:

  • IR Spectroscopy: Look for a sharp, weak band at

    
     (characteristic of conjugated nitrile).
    
  • LC-MS: Confirm mass shift

    
    .
    
Regioselective Alkylation (N1-Targeting)

To selectively install a tail at N1 (critical for bioactivity):

  • Dissolve 3-cyano-indazole in DMF.

  • Add

    
     (2.0 eq) and the alkyl halide (1.1 eq).
    
  • Stir at Room Temperature (Do not heat initially, to avoid thermodynamic equilibration to N2).

  • Outcome: 3-cyano group directs >90% alkylation to N1 due to electronic withdrawal.

Biological Case Study: Cathepsin S Inhibition

While 3-carboxamides are common kinase inhibitors, 3-cyano-indazoles have shown specific utility in protease inhibition.

Target: Cathepsin S (Cysteine Protease).[3] Mechanism: The active site Cysteine-25 attacks the nitrile carbon. Data Profile (Representative):

Compound IDR1 (N-Tail)R5 (C5-Subst)IC50 (Cathepsin S)Selectivity (vs Cathepsin K)
IND-CN-01 MethylPhenyl1.2

5-fold
IND-CN-02 Benzyl4-Morpholinophenyl15 nM >100-fold
IND-AM-02 Benzyl4-Morpholinophenyl450 nM10-fold

Analysis:IND-CN-02 (3-cyano) is significantly more potent than its amide analog (IND-AM-02 ). The nitrile group allows for a reversible covalent bond with Cys25, drastically lowering the


, whereas the amide relies solely on hydrogen bonding.

Synthesis Workflow Visualization

Synthesis_Flow Start 2-Fluoro-benzonitrile Step1 Hydrazine Hydrate Reflux Start->Step1 Inter1 3-Amino-indazole Step1->Inter1 Step2 Sandmeyer Rxn (NaNO2 / CuCN) Inter1->Step2 Inter2 3-Cyano-indazole (Key Scaffold) Step2->Inter2 Branch1 Grignard (R-MgBr) Hydrolysis Inter2->Branch1 Route A Branch2 Hydrolysis (H2O2 / OH-) Inter2->Branch2 Route B Prod1 3-Acyl-indazole (Kinase Inhibitors) Branch1->Prod1 Prod2 3-Carboxamide-indazole (Cannabinoid Agonists) Branch2->Prod2

Caption: Synthetic tree demonstrating the 3-cyano-indazole as a divergent intermediate.

References

  • BenchChem Technical Support. (2025).[2] Synthesis and Biological Activity of 1-(5-bromo-1H-indazol-3-yl)ethanone. BenchChem Application Notes. Link

  • Zeng, Q., et al. (2023). Structure–Activity Relationships of Cyano-substituted Indole Derivatives as Ligands for α-Synuclein Aggregates. ACS Medicinal Chemistry Letters. Link

  • Luo, G., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry. Link

  • Cui, H., et al. (2018). Identification of Cyanamide-Based Janus Kinase 3 (JAK3) Covalent Inhibitors. Journal of Medicinal Chemistry. Link

  • Banister, S. D., et al. (2021).[4] A Systematic Study of the In Vitro Pharmacokinetics... of Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists. Pharmaceuticals.[5][4][6][7][8][9][10] Link

Sources

A Head-to-Head Comparison of Indazole and Imidazole Scaffolds in Kinase Binding: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've witnessed the evolution of kinase inhibitor design firsthand. The relentless pursuit of potency and selectivity has led medicinal chemists to favor certain heterocyclic structures, often termed "privileged scaffolds," for their unique ability to interact with the highly conserved ATP-binding site of kinases. Among these, the indazole and imidazole cores are foundational.

This guide provides an in-depth, head-to-head comparison of these two critical scaffolds. We will move beyond a simple list of features to explore the causality behind their selection, their distinct modes of binding, and the quantitative data that underpins their use in modern drug discovery. This analysis is designed for researchers, scientists, and drug development professionals seeking to make informed decisions in their own kinase inhibitor programs.

Structural and Physicochemical Foundations: More Than Just Rings

At first glance, the comparison seems straightforward: a bicyclic system versus a monocyclic one. However, these structural differences impart distinct physicochemical properties that profoundly influence their behavior as kinase inhibitors.

  • Indazole: A bicyclic heteroaromatic system, indazole is composed of a benzene ring fused to a pyrazole ring. This larger, more rigid structure offers an extended platform for interaction. The two adjacent nitrogen atoms in the pyrazole ring can act as both hydrogen bond donors and acceptors, a crucial feature for anchoring within the ATP pocket. The fused benzene ring provides a vector for substitution into other pockets of the kinase active site, enabling the fine-tuning of selectivity and potency. A number of commercially available anticancer drugs, such as Axitinib and Pazopanib, feature an indazole core.[1][2]

  • Imidazole: This five-membered aromatic heterocycle contains two non-adjacent nitrogen atoms.[3] Its smaller size compared to indazole allows it to fit into more constrained spaces. The 1,3-arrangement of its nitrogen atoms provides a distinct geometry for hydrogen bonding. The imidazole scaffold is a cornerstone in medicinal chemistry and serves as a key building block in drug design.[3][4] It is a well-established component of numerous kinase inhibitors, particularly in the development of p38 MAP kinase inhibitors.[5][6][7]

G cluster_indazole Indazole Scaffold cluster_imidazole Imidazole Scaffold Indazole Indazole_label Bicyclic, Fused Ring System Extended π-system N1 (H-donor/acceptor) N2 (H-acceptor) Imidazole Imidazole_label Monocyclic, 5-membered Ring Compact Size N1 (H-donor/acceptor) N3 (H-acceptor)

Caption: Structural comparison of Indazole and Imidazole scaffolds.

The Critical Hinge Interaction: A Mechanistic Deep Dive

The majority of kinase inhibitors are ATP-competitive, meaning they occupy the same pocket as the endogenous ligand, ATP. Within this pocket, a flexible loop of amino acids known as the "hinge region" forms critical hydrogen bonds that anchor ATP. Successful inhibitors must mimic this interaction.

Both indazole and imidazole scaffolds excel as "hinge-binders." The nitrogen atoms on their rings are perfectly positioned to form one or two hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues (e.g., Met in p38, Cys in EGFR).

  • Indazole's Advantage: The bicyclic nature often allows for a more stable, bidentate hydrogen bond interaction with the kinase hinge. This can translate to higher affinity and slower off-rates, which may be therapeutically advantageous. The orientation of the fused benzene ring then directs substituents toward either the solvent-exposed region or deeper hydrophobic pockets, providing a powerful tool for engineering selectivity. For example, various indazole derivatives have been designed as potent inhibitors of Aurora kinases and ERK1/2.[8][9]

  • Imidazole's Versatility: While typically forming a single strong hydrogen bond with the hinge, the smaller imidazole ring allows for greater rotational freedom. This enables medicinal chemists to explore a wider range of substituent vectors to pick up additional interactions in adjacent pockets. This scaffold has been extensively modified at its C2, C4, and C5 positions to develop a large number of potent p38α MAP kinase inhibitors.[6] Computational studies on 2-thioimidazole derivatives have shown they can form multiple hydrogen bonds with key residues like Lys53, Met109, and Ala157 in the p38α binding site.[10]

G cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Inhibitor Scaffold Hinge Hinge Region (e.g., Met, Cys) Gatekeeper Gatekeeper Residue HydrophobicPocket Hydrophobic Pocket SolventFront Solvent Front Scaffold Indazole or Imidazole Core Scaffold->Hinge Key Hydrogen Bonds (Anchor) R_group R-Group (for selectivity) Scaffold->R_group R_group->HydrophobicPocket van der Waals Interactions R_group->SolventFront Polar Interactions (Solubility)

Caption: Workflow for IC50 determination using a luminescence-based assay.

Protocol 2: Direct Binding Affinity (Kd) via Isothermal Titration Calorimetry (ITC)

ITC is a label-free biophysical technique that directly measures the heat released or absorbed during a binding event. [11]It is considered a gold-standard method because it provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). [12] Principle: A solution of the inhibitor (the "ligand") is titrated into a sample cell containing the kinase (the "macromolecule"). Each injection triggers a binding event that produces a small heat change, which is measured by the instrument's sensitive calorimeters.

Step-by-Step Methodology:

  • Sample Preparation (Critical Step): Prepare the kinase and inhibitor solutions in identical buffer. Buffer mismatch is a common source of artifacts. Dialyze the protein extensively against the final buffer. Dissolve the inhibitor in the final dialysis buffer. All solutions must be thoroughly degassed.

  • Instrument Setup: Load the kinase solution into the sample cell and the inhibitor solution into the injection syringe. The inhibitor concentration in the syringe should be 10-20 times higher than the kinase concentration in the cell. Allow the system to equilibrate to the desired temperature (e.g., 25°C).

  • Titration Experiment: Perform a series of small, timed injections (e.g., 20 injections of 2 µL each) of the inhibitor into the kinase solution. The instrument records the heat flow over time for each injection.

  • Data Acquisition: The raw data is a series of peaks, with each peak representing the heat change from an injection. The area under each peak is integrated to determine the heat released/absorbed (ΔH).

  • Data Analysis: As the kinase becomes saturated with the inhibitor, the magnitude of the heat change per injection decreases, eventually reaching the heat of dilution. Plot the integrated heat per mole of injectant against the molar ratio of inhibitor to kinase. Fit this binding isotherm to a suitable model (e.g., single set of sites) to determine Kd, n, and ΔH. The binding free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd. [13][14]

Caption: Workflow for an Isothermal Titration Calorimetry (ITC) experiment.

Summary and Outlook

The choice between an indazole and an imidazole scaffold is not a matter of inherent superiority but of strategic design.

  • Indazole offers a rigid, extended framework that is well-suited for establishing high-affinity, often bidentate, interactions with the kinase hinge. Its prevalence in FDA-approved drugs is a testament to its favorable properties and proven success.

  • Imidazole provides a more compact and versatile core. Its smaller size and rotational flexibility allow for broad exploration of chemical space, making it an invaluable scaffold for fragment-based screening and lead optimization campaigns, particularly when targeting kinases with more constrained ATP pockets.

Ultimately, the optimal scaffold depends on the specific kinase target, the desired selectivity profile, and the overall drug design strategy. The robust biochemical and biophysical characterization methods outlined here are essential for validating these design choices and providing the quantitative data needed to drive projects forward. As our understanding of the human kinome deepens, the intelligent application of these foundational scaffolds will continue to be a cornerstone of developing the next generation of targeted therapies.

References

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. [Link]

  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed. [Link]

  • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the phosphatidylinositol 3-ki. SciSpace. [Link]

  • Imidazole Scaffold Research Articles - Page 1. R Discovery. [Link]

  • Structures of kinase inhibitors containing an indazole moiety. ResearchGate. [Link]

  • An Introduction to Surface Plasmon Resonance. 1. [Link]

  • Insight into the structural determinants of imidazole scaffold-based derivatives as p38 MAP kinase inhibitors by computational explorations. PubMed. [Link]

  • Kinetic studies of small molecule interactions with protein kinases using biosensor technology. PubMed. [Link]

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC. [Link]

  • Isothermal Titration Calorimetry. Malvern Panalytical. [Link]

  • P38 MAP Kinase Inhibitors: Evolution of Imidazole-Based and Pyrido- Pyrimidin-2-One Lead Classes. Bentham Science Publisher. [Link]

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. [Link]

  • Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. PubMed. [Link]

  • Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. ResearchGate. [Link]

  • Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. PMC. [Link]

  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. PubMed. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed. [Link]

  • Analytical methods for protein kinase and inhibitor screening including kinetic evaluation. [Link]

  • Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. ResearchGate. [Link]

  • Imidazole-containing tyrosine kinase inhibitors targeting VEGFR-2 and EGFR reported in the literature (compounds 33–43). ResearchGate. [Link]

  • Imidazole-based p38 MAP kinase inhibitors. ResearchGate. [Link]

  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Publications. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds. Bentham Science Publisher. [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]

  • An in silico investigation of pyrazole, indazole, and imidazopyridine analogs as inhibitors for SRC tyrosine kinase, key enzyme regulating malignancies in various tumors. ResearchGate. [Link]

  • Custom Kinase Assay Services. Reaction Biology. [Link]

  • IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. AACR Journals. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. [Link]

  • Isothermal titration calorimetry (ITC) indicates direct binding of compound 1 to p38. ResearchGate. [Link]

  • Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. YouTube. [Link]

Sources

Comparative analysis of 1H-indazole vs 2H-indazole derivatives in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazole scaffold (benzo[d]pyrazole) is a "privileged structure" in medicinal chemistry, serving as the core for drugs like Axitinib (1H-isomer) and Niraparib (2H-isomer). However, the choice between the 1H-indazole and 2H-indazole tautomers is rarely arbitrary; it is a critical decision that dictates vector geometry, solubility, and metabolic fate.

This guide provides a technical comparison of these two isomers, focusing on their distinct physicochemical profiles and biological behaviors. We move beyond basic descriptions to analyze the causality of their performance in kinase and enzymatic assays, supported by regioselective synthetic protocols and structural data.

Part 1: The Tautomeric Challenge & Structural Basis

Thermodynamic vs. Kinetic Control

The fundamental difference between 1H- and 2H-indazoles lies in their aromaticity and electron distribution.

  • 1H-Indazole (Benzenoid): This is the thermodynamically stable tautomer (by ~2.3–4.5 kcal/mol). It retains a fully aromatic benzene ring fused to a pyrazole.[1]

  • 2H-Indazole (Quinoid-like): The 2H-tautomer disrupts the benzenoid continuity slightly, adopting a quinoid-like character. This results in a higher dipole moment and distinct hydrogen-bond donor/acceptor capabilities.

The "Vector Switch"

For a medicinal chemist, the most practical difference is the substitution vector .

  • N1-Substitution: Projects the R-group in a pseudo-linear fashion relative to the ring system, ideal for reaching solvent fronts or deep hydrophobic pockets (e.g., Axitinib).

  • N2-Substitution: Creates a sharp "kink" or "dog-leg" geometry. This is essential when the binding pocket requires the scaffold to make a sharp turn to avoid steric clashes (e.g., Niraparib).

Visualization of Tautomeric Pathways

The following diagram illustrates the tautomeric equilibrium and the divergent synthetic pathways required to lock these conformations.

Indazole_Pathways Indazole Unsubstituted Indazole (Tautomeric Equilibrium) N1_Path Thermodynamic Control (Base/Alkyl Halide) Indazole->N1_Path Direct Alkylation (Major Product) N2_Path Kinetic/Directed Control (Reductive Cyclization) Indazole->N2_Path Direct Alkylation (Minor Product) N1_Product 1H-Indazole Derivative (Linear Vector) Ex: Axitinib N1_Path->N1_Product SN2 Mechanism N2_Product 2H-Indazole Derivative (Kinked Vector) Ex: Niraparib N2_Path->N2_Product Cyclization of 2-nitrobenzaldehydes

Figure 1: Divergent synthetic pathways and vector outcomes for Indazole isomers.

Part 2: Regioselective Synthesis Protocols

To reliably compare these scaffolds in biological assays, you must synthesize them with high regiochemical purity. Relying on chromatographic separation of mixtures is inefficient and prone to cross-contamination.

Protocol A: 1H-Indazole Synthesis (Thermodynamic Control)

Objective: Synthesis of N1-alkylated indazoles with >95% regioselectivity. Mechanism: Under basic conditions, the deprotonated indazole anion attacks the electrophile. The N1 position is less sterically hindered and leads to the thermodynamically favored product.

  • Reagents: Indazole core (1.0 eq), Alkyl Halide (1.2 eq), Cs₂CO₃ (2.0 eq).

  • Solvent: DMF (Anhydrous).

  • Procedure:

    • Dissolve indazole in DMF under N₂ atmosphere.

    • Add Cs₂CO₃ and stir at 60°C for 30 minutes to ensure full deprotonation.

    • Add Alkyl Halide dropwise.

    • Heat to 80°C for 4 hours.

  • Validation: 1H-NMR will show the N1-methylene protons typically upfield (approx. 5.5 ppm) compared to N2-methylene protons. NOESY correlation between the N1-CH₂ and the C7-H proton is the definitive confirmation.

Protocol B: 2H-Indazole Synthesis (Directed Cyclization)

Objective: Synthesis of N2-substituted indazoles avoiding N1 contamination. Mechanism: Reductive cyclization of 2-nitrobenzaldehydes with primary amines.[2] This builds the ring with the substituent already in place at N2, bypassing the selectivity issue of direct alkylation.

  • Reagents: 2-Nitrobenzaldehyde (1.0 eq), Primary Amine (R-NH₂, 1.1 eq), Tri-n-butylphosphine (PBu₃, 2.5 eq).

  • Solvent: Toluene or Dioxane.

  • Procedure:

    • Mix 2-nitrobenzaldehyde and amine in toluene; reflux to form the imine (Schiff base).

    • Cool to room temperature.

    • Add PBu₃ (or PPh₃/MoO₂Cl₂ catalyst systems).

    • Reflux for 12–16 hours. The phosphorus reagent deoxygenates the nitro group to a nitrene/nitroso intermediate, which cyclizes onto the imine nitrogen.

  • Validation: 2H-indazoles show a characteristic UV shift (often bathochromic) and a distinct C3-H chemical shift in NMR.

Part 3: Biological Performance Comparison

Kinase Inhibition & Binding Modes

In kinase drug discovery, the indazole often acts as the "hinge binder."

  • 1H-Indazoles (The Adenine Mimic):

    • Mechanism:[3] The pyrazole N2 (unsubstituted) accepts a H-bond from the hinge region backbone, while the C3-H or C3-substituent points into the gatekeeper area.

    • Case Study (Axitinib): The 1H-indazole core provides a rigid, planar scaffold that orients the styryl moiety into the hydrophobic pocket of VEGFR. The N1-methyl group points towards the solvent, maintaining solubility without steric clash.

  • 2H-Indazoles (The Conformational Locker):

    • Mechanism:[3] N2-substitution forces the scaffold to adopt a different orientation to satisfy H-bonding requirements (often using N1 as the acceptor).

    • Case Study (Niraparib): Although a PARP inhibitor, the 2H-indazole core is critical. The N2-phenyl ring creates a twisted geometry relative to the fused system. If this were an N1-isomer, the vector would be too linear, preventing the molecule from wrapping effectively within the PARP catalytic domain.

Metabolic Stability & Solubility
Property1H-Indazole Derivatives2H-Indazole Derivatives
LogP (Lipophilicity) Generally Higher. The benzenoid character is more lipophilic.Generally Lower. The quinoid-like character increases polarity.
Solubility Moderate. Often requires solubilizing groups (e.g., piperazines).Enhanced. The higher dipole moment improves aqueous solubility.
Metabolic Liability N1-Dealkylation: Common metabolic route by CYPs.Ring Oxidation: The 2H-system is slightly more electron-rich at C3, making it prone to oxidative metabolism if not blocked.
HERG Liability Variable.[4]Often higher due to the basicity and shape, requiring careful SAR optimization.

Part 4: Experimental Workflow for Comparative Assay

To objectively compare an N1 vs. N2 series, use the following TR-FRET assay workflow. This minimizes artifacts caused by the different solubility profiles of the isomers.

Assay_Workflow Start Compound Library (1H vs 2H Isomers) Prep Acoustic Dispensing (Echo 550, DMSO) Start->Prep 100% DMSO Reaction Kinase Reaction (Enzyme + Substrate + ATP) Prep->Reaction Nanocrystallization Prevention Detection TR-FRET Reagents (Eu-Antibody + Tracer) Reaction->Detection 60 min Incubation Read Signal Detection (Envision Plate Reader) Detection->Read Excitation 337nm Emission 665/615nm Analysis IC50 Calculation & Vector Analysis Read->Analysis 4-Parameter Fit

Figure 2: TR-FRET Assay Workflow for Indazole Isomer Evaluation.

Critical Step - Acoustic Dispensing: Because 1H and 2H isomers have different solubilities, traditional tip-based serial dilution in aqueous buffer can lead to precipitation of the more lipophilic 1H-isomer, yielding false-negative IC50s. Acoustic dispensing (e.g., Echo) directly from DMSO into the assay buffer ensures the concentration is accurate at the moment of reaction start.

References

  • Thermodynamic Stability of Indazoles

    • Claramunt, R. M., et al. "The tautomerism of indazole: A theoretical and experimental study." Heterocycles, 1985.
    • (Representative link for Tautomerism studies)

  • Regioselective Synthesis (N1 vs N2)

    • Cheung, M., et al. "Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles."[5] Journal of Organic Chemistry, 2003.[5]

  • Biological Activity & Binding Modes (Kinases)

    • Hu, Y., et al. "Indazole as a privileged scaffold in drug discovery."[6] Expert Opinion on Therapeutic Patents, 2021.

  • Niraparib (2H-Indazole)

    • Jones, P., et al. "Discovery of Niraparib: A Selective Poly(ADP-ribose)polymerase (PARP)-1/2 Inhibitor." Journal of Medicinal Chemistry, 2009.
  • Axitinib (1H-Indazole)

    • Mancuso, M. R., et al. "Axitinib: A Selective Inhibitor of VEGFR and PDGFR Kinases.

Sources

A Comparative Guide to Quantitative NMR (qNMR) for the Purity Determination of Indazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise determination of compound purity is a critical and non-negotiable aspect of ensuring the quality, safety, and efficacy of pharmaceutical products.[1] While a variety of analytical techniques are available, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, primary method for purity assessment. This guide offers an in-depth, objective comparison of qNMR with other common analytical techniques, supported by experimental data and insights, to empower you in making informed decisions for your analytical workflows, particularly concerning indazole compounds.

The Foundational Principle of qNMR: A Primary Ratio Method

Unlike chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), which are comparative methods requiring a certified reference standard of the identical compound, qNMR is a primary analytical method.[1][2] This means it can determine the purity of a substance by comparing the integral of a specific resonance signal from the analyte against the integral of a signal from a certified internal standard of known purity and weight, even if the standard is a different compound.[2] The core principle lies in the direct proportionality between the integrated signal area and the number of nuclei responsible for that signal.[3][4][5]

The purity of the analyte can be calculated using the following equation:

Purity ( analyte ) = ( I analyte / I std ) × ( N std / N analyte ) × ( M W analyte / M W std ) × ( m std / m analyte ) × P std

Where:

  • I : Integral of the resonance signal for the analyte or standard

  • N : Number of protons generating the signal

  • MW : Molar mass of the analyte or standard

  • m : Mass of the analyte or standard

  • P : Purity of the standard

This capability for direct quantification without the need for identical reference materials makes qNMR a uniquely powerful tool in the analytical chemist's arsenal.[2][3]

Experimental Workflow: A Step-by-Step Protocol for Indazole Purity by qNMR

The accuracy and reliability of a qNMR experiment are contingent upon a meticulously executed protocol. Below is a validated workflow for determining the purity of an indazole compound.

1. Selection of a Suitable Internal Standard: The choice of an internal standard is a critical step for a successful qNMR experiment.[6] The ideal standard should possess the following characteristics:

  • High purity (typically ≥99%) and be non-hygroscopic.[7]

  • A simple spectrum with at least one sharp signal in a region that does not overlap with any analyte signals.[8]

  • Solubility in the same deuterated solvent as the analyte.[7][9]

  • Chemical inertness, meaning it will not react with the analyte or the solvent.

For indazole compounds, which are aromatic heterocyclic amines, suitable internal standards may include maleic acid, dimethyl sulfone, or 1,4-dinitrobenzene.[6][9]

2. Precise Sample Preparation:

  • Accurately weigh a specific amount of the indazole analyte (e.g., 10-20 mg) into a clean vial with a precision of 0.01 mg.[10]

  • Accurately weigh a suitable amount of the chosen internal standard (e.g., 10-20 mg) and add it to the same vial.

  • Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in a volumetric flask.[7][9]

  • Transfer an appropriate amount of the solution (e.g., 0.6 mL for a 5 mm tube) to an NMR tube.[10]

3. Optimized NMR Data Acquisition:

  • Spectrometer: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended) to achieve better signal dispersion and sensitivity.[11]

  • Pulse Sequence: A simple single-pulse experiment is generally sufficient.

  • Key Parameters for Quantification:

    • Relaxation Delay (d1): This is a crucial parameter for accurate quantification. It should be set to at least 5 times the longest T1 (spin-lattice relaxation time) of both the analyte and the internal standard signals being integrated.

    • Number of Scans (ns): This should be adequate to obtain a good signal-to-noise ratio (S/N > 150:1 is recommended for the signals to be integrated).[12]

    • Pulse Angle: An accurately calibrated 90° pulse angle should be used.

4. Meticulous Data Processing and Analysis:

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Integration: Integrate the selected, well-resolved signals of both the analyte and the internal standard. For an indazole compound, a proton on the aromatic ring that is well-separated from other signals is often a good choice for integration.

  • Calculation: Use the qNMR equation provided earlier to calculate the purity of the indazole compound.

Diagram: qNMR Experimental Workflow for Purity Determination

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh Indazole Analyte weigh_std Accurately weigh Internal Standard select_params Set Acquisition Parameters (d1, ns) weigh_analyte->select_params Precision is Key dissolve Dissolve in Deuterated Solvent weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_data Acquire 1H NMR Spectrum select_params->acquire_data process_spec Phasing & Baseline Correction acquire_data->process_spec FID to Spectrum integrate Integrate Analyte & Standard Signals process_spec->integrate calculate Calculate Purity using qNMR Equation integrate->calculate result result calculate->result Purity Result

Caption: A generalized workflow for the determination of the purity of an indazole compound using qNMR.

Comparative Analysis: qNMR vs. Other Analytical Techniques

While qNMR is a robust technique, it is essential to understand its advantages and limitations in comparison to other commonly employed methods for purity determination.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Primary method based on signal integration against an internal standard.[1][2]Comparative method based on peak area relative to a reference standard.[1]
Reference Standard Requires a certified internal standard of a different, well-characterized compound.[2]Requires a certified reference standard of the same analyte.[2]
Quantification Directly proportional to the number of nuclei, offering a universal response.[13]Dependent on the chromophore of the analyte; response factor can vary between compounds.[1]
Selectivity High; can often distinguish between structurally similar isomers.High; provides excellent separation of complex mixtures.
Sample Throughput Generally lower due to longer acquisition times per sample.High; well-suited for automated, high-throughput analysis.
Destructive Non-destructive; the sample can be recovered for further analysis.[4]Destructive.
Instrumentation Cost High.Moderate to high.
Best Suited For Absolute purity determination, characterization of reference standards, and analysis of compounds for which no identical reference standard is available.[2]Routine quality control, analysis of complex mixtures, and stability testing.[4]

Diagram: Decision Tree for Selecting a Purity Analysis Method

Method_Selection start Start: Purity Analysis of Indazole Compound is_primary Is a Primary Method for Absolute Purity Required? start->is_primary ref_standard Is a Certified Reference Standard of the Analyte Available? is_primary->ref_standard No use_qnmr Use qNMR is_primary->use_qnmr Yes is_complex Is it a Complex Mixture with Multiple Impurities? ref_standard->is_complex Yes ref_standard->use_qnmr No use_hplc Use HPLC is_complex->use_hplc Yes consider_both Consider Both for Orthogonal Verification is_complex->consider_both No

Caption: A simplified decision-making flowchart for selecting an appropriate purity analysis technique for an indazole compound.

Ensuring Trustworthiness and Self-Validation in qNMR

The inherent reliability of the qNMR method is grounded in the fundamental physical principle of nuclear spin.[5] However, to ensure the validity of the results, several internal checks should be performed:

  • Orthogonality of Signals: The chosen signals for both the analyte and the internal standard must be baseline-resolved from any other signals present in the spectrum.

  • Consistency of Purity Values: Whenever possible, calculate the purity using multiple, well-resolved signals from the analyte molecule. The results should be consistent within an acceptable margin of error.

  • Spike and Recovery: A known amount of the analyte can be added to a sample to confirm that the method can accurately quantify the increase.

By adhering to a rigorous and validated protocol, qNMR provides a high degree of confidence in the determined purity values.[5]

Conclusion

For the purity determination of indazole compounds, qNMR offers a significant advantage as a primary method that does not necessitate a certified reference standard of the analyte itself.[2] Its high selectivity and the non-destructive nature of the analysis further enhance its value, particularly in the research and early development stages of drug discovery when such standards may not be readily available.[2][4] While chromatographic techniques like HPLC excel in high-throughput screening and the analysis of complex mixtures, qNMR provides a robust and accurate method for absolute quantification and the certification of reference materials.[2][4] The selection of the most appropriate technique will ultimately depend on the specific requirements of the analysis, including the availability of reference standards, the complexity of the sample, and the desired throughput. By understanding the principles and comparative strengths of each method, researchers can confidently choose the optimal analytical strategy for their indazole compounds.

Sources

A Comparative Guide to the Synthetic Efficiency of Indazole Synthesis Methods

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole core is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The efficient and versatile synthesis of functionalized indazoles is, therefore, a critical endeavor for chemists in both academic and industrial settings. This guide provides an in-depth, objective comparison of the synthetic efficiency of various prominent methods for indazole synthesis, from classical approaches to modern transition-metal-catalyzed reactions. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of each method, supported by experimental data to inform the selection of the most suitable synthetic strategy.

Classical Indazole Synthesis Methodologies

Classical methods for indazole synthesis have been the bedrock of indazole chemistry for over a century. While often requiring harsh reaction conditions, they are well-established and utilize readily available starting materials.

The Jacobson Indazole Synthesis

First reported in 1893, the Jacobson synthesis is a traditional route to 1H-indazoles. The most common variation involves the diazotization of an N-acylated o-toluidine derivative, followed by an intramolecular cyclization.[1]

Mechanism: The reaction is initiated by the nitrosation of the N-acyl-o-toluidine to form a diazonium salt. This is followed by an intramolecular electrophilic attack of the diazonium group onto the adjacent aromatic ring, leading to the indazole product after deprotonation.[1] The acyl group is subsequently removed.

Advantages:

  • Utilizes simple and readily available starting materials.

  • A well-established and reliable method for the synthesis of certain 1H-indazoles.

Limitations:

  • Often requires strongly acidic conditions and the use of nitrous gases, which can be hazardous.[2]

  • The reaction conditions may not be suitable for substrates with sensitive functional groups.

  • Yields can be moderate and dependent on the substitution pattern of the starting material.[1]

Modern Indazole Synthesis Methodologies

The quest for milder reaction conditions, broader substrate scope, and higher yields has driven the development of numerous modern synthetic methods for indazoles.

The Davis-Beirut Reaction

The Davis-Beirut reaction is a notable and versatile method for the synthesis of 2H-indazoles. It typically involves the N,N-bond forming heterocyclization of an N-substituted 2-nitrobenzylamine in the presence of a base.[3]

Mechanism: The currently accepted mechanism for the base-catalyzed Davis-Beirut reaction involves the deprotonation of the carbon adjacent to the secondary amine, creating a carbanion. This carbanion then attacks an oxygen of the nitro group, initiating a cascade of events including proton transfers, water elimination, and ultimately, N-N bond formation and cyclization to yield the 2H-indazole.[3]

Advantages:

  • Utilizes inexpensive and readily available starting materials.[3]

  • It is a metal-free reaction.[3]

  • Offers good to excellent yields for a range of alkyl and some aryl amines.[4]

Limitations:

  • The reaction efficiency can be sensitive to the alcohol solvent used.[4]

  • Can result in lower yields with certain substrates like secondary alcohols and anilines, and may require careful optimization of reaction conditions.[4]

Transition-Metal-Catalyzed Syntheses

The advent of transition-metal catalysis has revolutionized indazole synthesis, enabling the construction of diverse and complex indazole derivatives with high efficiency and selectivity.

Rhodium-catalyzed C-H activation has emerged as a powerful tool for the synthesis of N-aryl-2H-indazoles. A notable example involves the [4+1] annulation of azobenzenes and aldehydes.[5]

Mechanism: The reaction is initiated by the Rh(III)-catalyzed directed C-H activation of the azobenzene, followed by insertion of the aldehyde. The resulting intermediate undergoes intramolecular cyclization and subsequent aromatization to afford the N-aryl-2H-indazole.[5]

Advantages:

  • High functional group tolerance.[5]

  • Allows for the synthesis of a wide variety of substituted indazoles.

  • Can be performed in a single step from readily available starting materials.

Limitations:

  • Requires the use of a relatively expensive rhodium catalyst.

  • The regioselectivity can be influenced by both steric and electronic factors of the substrates.[6]

Palladium catalysis is widely employed in C-N and N-N bond-forming reactions for the synthesis of indazoles. A common approach involves the intramolecular amination of N-tosylhydrazones derived from 2-bromophenyl ketones or aldehydes.[7]

Mechanism: The reaction typically proceeds via an oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the hydrazone nitrogen and subsequent reductive elimination to form the N-N bond and regenerate the catalyst.

Advantages:

  • Good functional group compatibility.[7]

  • Provides access to a variety of 3-substituted indazoles.[7]

Limitations:

  • Requires the pre-synthesis of the N-tosylhydrazone starting material.

  • The use of a palladium catalyst and ligands can add to the cost and complexity of the synthesis.

Copper-catalyzed multicomponent reactions have provided an efficient and atom-economical route to 2H-indazoles. A prominent example is the one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide.[8][9]

Mechanism: The reaction is believed to proceed through a sequence of copper-catalyzed C-N and N-N bond formations. The copper catalyst is thought to play a crucial role in activating the azide and facilitating the cyclization process.[8]

Advantages:

  • High atom economy and operational simplicity.

  • Broad substrate scope with good tolerance for various functional groups.[8][9]

  • Often provides good to excellent yields.[10]

Limitations:

  • The use of sodium azide, which is a toxic and potentially explosive reagent, requires careful handling.

  • The reaction is typically carried out at elevated temperatures.[10]

Comparative Analysis of Synthetic Efficiency

To provide a clear and objective comparison, the following table summarizes the typical performance of the discussed indazole synthesis methods. It is important to note that yields are highly substrate-dependent and the presented data should be considered as representative examples.

Synthesis MethodStarting Material ExampleProduct ExampleTypical Yield (%)Key AdvantagesKey LimitationsReference
Jacobson Synthesis N-Acetyl-4-chloro-o-toluidine6-Chloro-1H-indazole65Readily available starting materialsHarsh conditions, use of nitrous gases[1]
Davis-Beirut Reaction N-Cyclohexyl-2-nitrobenzylamine2-Cyclohexyl-2H-indazole92Metal-free, inexpensive reagentsSensitive to solvent, lower yields with some substrates[1]
Rh-Catalyzed C-H Activation Azobenzene and Benzaldehyde2-Phenyl-2H-indazole81High functional group tolerance, one-potExpensive catalyst, regioselectivity issues[5]
Pd-Catalyzed Cross-Coupling 2-Bromoacetophenone N-tosylhydrazone3-Phenyl-1H-indazoleModerate to ExcellentGood functional group compatibilityRequires pre-synthesized starting materials[7]
Cu-Catalyzed Multicomponent 2-Bromobenzaldehyde, Aniline, NaN₃2-Phenyl-2H-indazoleup to 98High atom economy, broad scopeUse of toxic sodium azide[8]

Experimental Protocols

Detailed, step-by-step methodologies for key synthetic routes are provided below to illustrate the practical aspects of each approach.

Protocol 1: Jacobson Synthesis of Indazole

This protocol is adapted from Organic Syntheses.[2]

Materials:

  • o-Toluidine

  • Acetic anhydride

  • Glacial acetic acid

  • Sodium nitrite

  • Nitric acid

  • Benzene

  • Methanol

  • Hydrochloric acid

  • Ammonia

Procedure:

  • Slowly add o-toluidine to a mixture of glacial acetic acid and acetic anhydride.

  • Cool the mixture in an ice bath and introduce a stream of nitrous gases (generated from sodium nitrite and nitric acid) while maintaining the temperature between +1° and +4°C.

  • After completion of the nitrosation, pour the solution onto ice and water.

  • Extract the separated oil with benzene.

  • Wash the benzene extract with ice water and then treat with methanol.

  • Add a solution of sodium methoxide in methanol dropwise to the cooled benzene solution.

  • After gas evolution ceases, briefly heat the solution on a steam bath.

  • Cool the solution and extract with 2N and 5N hydrochloric acid.

  • Treat the combined acid extracts with excess ammonia to precipitate the indazole.

  • Collect the crude indazole by filtration, wash with water, and dry.

  • Purify the crude product by vacuum distillation.

Protocol 2: Davis-Beirut Synthesis of 2-Butyl-2H-indazole

This protocol is a general procedure based on reported methods.[1]

Materials:

  • N-Butyl-2-nitrobenzylamine

  • Potassium hydroxide

  • n-Propanol

  • Water

Procedure:

  • Dissolve N-butyl-2-nitrobenzylamine in n-propanol.

  • Add an aqueous solution of potassium hydroxide to the solution.

  • Heat the reaction mixture to 60°C and stir for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel to yield the desired 2-butyl-2H-indazole.

Protocol 3: Rhodium-Catalyzed Synthesis of 2-Phenyl-2H-indazole

This protocol is based on the work of Ellman and coworkers.[5]

Materials:

  • Azobenzene

  • Benzaldehyde

  • [Cp*RhCl₂]₂

  • AgSbF₆

  • Dioxane (anhydrous)

Procedure:

  • To an oven-dried Schlenk tube, add azobenzene (0.20 mmol), [Cp*RhCl₂]₂ (5.0 mol %), and AgSbF₆ (20 mol %).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous dioxane (1.0 mL) and benzaldehyde (0.40 mmol).

  • Stir the reaction mixture at the specified temperature (e.g., 100 °C) for 24 hours.

  • After cooling to room temperature, filter the mixture through a pad of Celite.

  • Concentrate the filtrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 2-phenyl-2H-indazole.

Visualization of Synthetic Workflows

To further clarify the experimental processes, the following diagrams illustrate the general workflows for the discussed indazole synthesis methods.

Jacobson_Synthesis_Workflow Start N-Acyl-o-toluidine Nitrosation Nitrosation (NaNO₂, Acid) Start->Nitrosation Diazonium Diazonium Salt Intermediate Nitrosation->Diazonium Cyclization Intramolecular Cyclization Diazonium->Cyclization Indazole 1H-Indazole Cyclization->Indazole

Caption: Workflow for the Jacobson Synthesis of 1H-Indazole.

Davis_Beirut_Reaction_Workflow Start N-Substituted-2-nitrobenzylamine Base Base-mediated Heterocyclization Start->Base Intermediate Nitroso Imine Intermediate Base->Intermediate Product 2H-Indazole Intermediate->Product

Caption: Key steps in the Davis-Beirut Reaction for 2H-Indazole.

Transition_Metal_Catalysis_Workflow cluster_rh Rhodium-Catalyzed cluster_pd Palladium-Catalyzed cluster_cu Copper-Catalyzed Rh_Start Azobenzene + Aldehyde Rh_Reaction [Cp*RhCl₂]₂ / AgSbF₆ Rh_Start->Rh_Reaction Rh_Product N-Aryl-2H-indazole Rh_Reaction->Rh_Product Pd_Start o-Haloaryl N-Tosylhydrazone Pd_Reaction Pd Catalyst / Base Pd_Start->Pd_Reaction Pd_Product 1H-Indazole Pd_Reaction->Pd_Product Cu_Start o-Bromobenzaldehyde + Amine + NaN₃ Cu_Reaction Cu Catalyst Cu_Start->Cu_Reaction Cu_Product 2H-Indazole Cu_Reaction->Cu_Product

Caption: General workflows for modern transition-metal-catalyzed indazole synthesis methods.

Conclusion

The synthesis of indazoles has evolved significantly from classical methods to modern transition-metal-catalyzed reactions. The choice of a particular synthetic route depends on several factors, including the desired substitution pattern, the availability and cost of starting materials, the tolerance of functional groups, and the desired scale of the reaction.

Classical methods like the Jacobson synthesis remain valuable for specific applications but are often limited by harsh reaction conditions. The Davis-Beirut reaction offers a robust and metal-free alternative for the synthesis of 2H-indazoles from inexpensive starting materials. For the synthesis of diverse and highly functionalized indazoles, transition-metal-catalyzed methods, particularly those employing rhodium, palladium, and copper, have become indispensable tools for the modern synthetic chemist. These modern approaches generally offer milder reaction conditions, broader substrate scope, and higher synthetic efficiency. This guide provides a framework for researchers to make informed decisions when selecting an appropriate synthetic strategy for their target indazole derivatives, ultimately accelerating the process of drug discovery and development.

References

  • Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). A Copper-Catalyzed One-Pot, Three-Component Synthesis of 2H-Indazoles. Organic Letters, 13(13), 3542–3545. [Link]

  • BenchChem. (2025). A Comparative Analysis of Indazole Synthesis Routes for Researchers and Drug Development Professionals. BenchChem.
  • Lian, Y., Bergman, R. G., Lavis, L. D., & Ellman, J. A. (2013). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society, 135(19), 7122–7125. [Link]

  • BenchChem. (2025). Comparative analysis of synthetic routes to functionalized indazoles. BenchChem.
  • Chaudhari, P. S. (2019). Recent advances in synthesis of 2h-indazole from 2-substituted benzaldehyde. Global Journal of Engineering Science and Researches, 6(6), 178-189.
  • Inamoto, K., Katsuno, M., Yoshino, T., Suzuki, I., Hiroya, K., & Sakamoto, T. (2004). Efficient Synthesis of 3-Substituted Indazoles Using Pd-Catalyzed Intramolecular Amination Reaction of N-Tosylhydrazones. Chemistry Letters, 33(8), 1034-1035. [Link]

  • Alaime, T., Daniel, M., Hiebel, M. A., Pasquinet, E., Suzenet, F., & Guillaumet, G. (2018). Access to 1H-indazoles, 1H-benzoindazoles and 1H-azaindazoles from (het)aryl azides: a one-pot Staudinger-aza-Wittig reaction leading to N–N bond formation?. Chemical Communications, 54(58), 8071-8074. [Link]

  • BenchChem. (2025). A Technical Guide to the Reaction Mechanisms of Indazole Synthesis. BenchChem.
  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved February 19, 2026, from [Link]

  • Lian, Y., Bergman, R. G., Lavis, L. D., & Ellman, J. A. (2013). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society, 135(19), 7122–7125. [Link]

  • Zhang, S., Li, Y., & Li, X. (2020). Direct synthesis of indazole derivatives via Rh (iii)-catalyzed C–H activation of phthalazinones and allenes. Organic & Biomolecular Chemistry, 18(3), 436-440. [Link]

  • Wray, B. C., & Stambuli, J. P. (2010). A Practical, Metal-Free Synthesis of 1H-Indazoles. Organic Letters, 12(20), 4576–4579. [Link]

  • Vedantu. (2021, January 4). Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu. [Link]

  • Alaime, T., Daniel, M., Hiebel, M. A., Pasquinet, E., Suzenet, F., & Guillaumet, G. (2018). Access to 1H-indazoles, 1H-benzoindazoles and 1H-azaindazoles from (het)aryl azides: a Staudinger-aza-Wittig tandem reaction leading to N-N bond formation?. Chemical Communications, 54(58), 8071-8074. [Link]

  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved February 19, 2026, from [Link]

  • Li, X., Chen, K., & Li, X. (2016). Synthesis of 1H-Indazoles from Imidates and Nitrosobenzenes via Synergistic Rhodium/Copper Catalysis. Organic Letters, 18(8), 1884–1887. [Link]

  • Wikipedia. (2023, December 29). Fischer indole synthesis. In Wikipedia. [Link]

  • Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism. Retrieved February 19, 2026, from [Link]

  • Zhu, J., Haddadin, M. J., & Kurth, M. J. (2019). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 52(8), 2256–2267. [Link]

  • Mondal, P., & Ghorai, M. K. (2024). Green Approach for the Synthesis of 2-Phenyl-2H-indazoles and Quinazoline Derivatives Using Sustainable Heterogeneous Copper Oxide Nanoparticles Supported on Activated Carbon and OER Study. Langmuir. [Link]

  • Wang, C., Li, Y., & Wang, J. (2023). Palladium-Catalyzed One-Pot Synthesis of 3-Arylindoles Based on o-Iodoaniline with Aryl Hydrazones. ACS Omega, 8(47), 45095–45103. [Link]

  • Ruechardt, C., & Hassmann, V. (1976). U.S. Patent No. 3,988,347. Washington, DC: U.S.
  • Li, J., & Li, X. (2018). Palladium-catalyzed direct C–H nitration and intramolecular C–H functionalization for the synthesis of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives. Organic Chemistry Frontiers, 5(18), 2689-2693. [Link]

  • Tang, Z., Ouyang, X., Song, R. J., & Li, J. H. (2017). Rh (iii)-catalyzed double C–H activation of aldehyde hydrazones: a route for functionalized 1H-indazole synthesis. Chemical science, 8(2), 1303-1308. [Link]

  • ResearchGate. (n.d.). C−H functionalization of 2H‐indazoles. Retrieved February 19, 2026, from [Link]

  • Tang, Z., Ouyang, X., Song, R. J., & Li, J. H. (2017). Rh(iii)-catalyzed double C–H activation of aldehyde hydrazones: a route for functionalized 1H-indazole synthesis. Chemical science, 8(2), 1303-1308. [Link]

  • Semantic Scholar. (n.d.). Recent progress in the synthesis of heterocyclic natural products by the Staudinger/intramolecular aza-Wittig reaction. Retrieved February 19, 2026, from [Link]

  • Huisgen, R., & Nakaten, H. (1954). Indazole. Organic Syntheses, 34, 51. [Link]

  • Wikipedia. (2023, October 28). Davis–Beirut reaction. In Wikipedia. [Link]

  • ResearchGate. (n.d.). Substrate Scope of 2H‐indazoles. Reaction conditions: 1 (0.2 mmol), 2 a.... Retrieved February 19, 2026, from [Link]

  • Yadav, M., & Kapoor, A. (2024). Indazole–an emerging privileged scaffold: synthesis and its biological significance. RSC medicinal chemistry.
  • Eguchi, S. (2005). Synthetic Applications of Intramolecular Aza-Wittig Reaction for the Preparation of Heterocyclic Compounds. Arkivoc, 2005(3), 13-29.
  • Haddadin, M. J., & Kurth, M. J. (2011). The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1, 6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. The Journal of organic chemistry, 76(21), 8894–8900. [Link]

  • White Rose Research Online. (n.d.). Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. Retrieved February 19, 2026, from [Link]

  • Al-Masum, M. A., & Kandasamy, J. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 25(11), 2568. [Link]

  • Son, J. H., Cheung, A., Zhu, J. S., Olsen, D. B., Haddadin, M. J., & Kurth, M. J. (2021). Davis–Beirut reaction inspired nitroso Diels–Alder reaction. Tetrahedron Letters, 69, 152951. [Link]

  • Haddadin, M. J., & Kurth, M. J. (2012). The Davis-Beirut Reaction: N1,N2-Disubstituted-1 H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. The Journal of organic chemistry, 77(1), 589–593. [Link]

  • Chen, C. Y., Tang, G. R., He, F. X., Wang, Z. B., Jing, H. L., & Faessler, R. (2016). A Synthesis of 1H-Indazoles via a Cu(OAc)2-Catalyzed N–N Bond Formation. Organic Letters, 18(7), 1690–1693.
  • Devkate, C. G., Shinde, P. V., Shingate, B. B., & Shingare, M. S. (2015). Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. Journal of Chemical and Pharmaceutical Research, 7(11), 533-539.
  • Zhu, J., Haddadin, M. J., & Kurth, M. J. (2019). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 52(8), 2256–2267. [Link]

  • Zhu, J., Haddadin, M. J., & Kurth, M. J. (2019). Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of chemical research, 52(8), 2256–2267. [Link]

Sources

A Researcher's Guide to X-ray Crystallography for the Unambiguous Confirmation of Absolute Stereochemistry in Indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Absolute Stereochemistry in Indazole-Based Drug Discovery

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active agents targeting cancer, inflammation, and neurodegenerative diseases.[1] As drug development pipelines increasingly focus on stereochemically pure compounds, the three-dimensional arrangement of atoms—the absolute stereochemistry—becomes a critical determinant of a molecule's biological activity.[2] Distinguishing between enantiomers is paramount, as the incorrect stereoisomer can lead to reduced efficacy, off-target effects, or even significant toxicity.[2]

While various analytical techniques can provide stereochemical information, single-crystal X-ray crystallography remains the definitive and most trusted method for the unambiguous determination of a chiral molecule's absolute configuration.[2][3] It provides direct, irrefutable visual evidence of the molecule's spatial arrangement. This guide offers an in-depth comparison of X-ray crystallography with other methods, details the underlying principles, and provides actionable protocols for researchers engaged in the synthesis and characterization of novel chiral indazole derivatives.

The Foundational Principle: Harnessing Anomalous Dispersion

Under typical X-ray scattering conditions, the diffraction intensities from a crystal and its mirror image are identical, a principle known as Friedel's Law.[2][4] This inherent symmetry makes it impossible to distinguish between enantiomers. However, this law breaks down due to a phenomenon called anomalous dispersion (or anomalous scattering).[2][4]

Anomalous dispersion occurs when the energy of the incident X-rays is near the absorption edge of an atom within the crystal.[2][5] This resonant effect causes the atom's scattering factor to gain an imaginary component, inducing a phase shift in the scattered X-rays.[4][5][6] This phase shift breaks the symmetry of Friedel's Law, resulting in measurable intensity differences between reflections that were previously identical (e.g., I(h,k,l) ≠ I(-h,-k,-l)).[5][7] These non-equivalent reflections are known as Bijvoet pairs , and the intensity differences, or Bijvoet differences , are directly dependent on the molecule's absolute configuration.[2][8] By precisely measuring these differences, we can definitively distinguish a molecule from its mirror image.[2]

Sources

Safety Operating Guide

6-Methyl-1H-indazole-3-carbonitrile: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Senior Scientist’s Operational Preface

Disposing of 6-Methyl-1H-indazole-3-carbonitrile (CAS: 133841-10-6) requires a nuanced understanding of its dual-functional nature. As a researcher, you are handling a molecule that combines a bioactive indazole scaffold (common in kinase inhibitors) with a nitrile (cyano) group .

While organic nitriles (R–CN) are covalently bonded and significantly more stable than inorganic cyanide salts (e.g., NaCN), they possess a latent hazard: hydrolysis under acidic conditions . Improper disposal—specifically mixing this compound with strong acids in a waste stream—can theoretically liberate hydrogen cyanide (HCN) gas or toxic ammonia. Furthermore, as a nitrogen-rich heterocycle, its incineration requires facilities equipped to scrub nitrogen oxides (NOx).

This guide prioritizes segregation to eliminate the risk of accidental hydrolysis and ensures compliance with environmental safety standards.

Part 1: Chemical Safety Snapshot
PropertyDataOperational Implication
Chemical Name This compoundPrimary identifier for waste tags.
CAS Number 133841-10-6Required for accurate chemical inventory and waste manifesting.
Molecular Formula

Nitrogen-rich; generates NOx during combustion.
Physical State Solid (Powder)Requires "Hazardous Solid" waste stream unless dissolved.
Primary Hazards Acute Toxicity (Oral), IrritantStandard PPE (Nitrile gloves, lab coat, goggles) is mandatory.
Incompatibilities Strong Acids , Strong Oxidizers, Strong BasesCRITICAL: Never dispose of in "Acid Waste" containers.
Part 2: Step-by-Step Disposal Protocol
Scenario A: Disposal of Pure Solid Waste

Applicable for: Expired shelf stock, spilled powder, or solid reaction byproducts.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a glass jar with a chemically resistant screw cap.

  • Primary Containment: Transfer the solid into a clear plastic bag (double-bagging is preferred for fine powders to prevent dust inhalation). Seal the bag with tape.

  • Secondary Containment: Place the sealed bag into the HDPE/glass jar.

  • Labeling:

    • Affix a hazardous waste tag immediately.

    • Chemical Name: Write "this compound".

    • Hazard Checkbox: Check "Toxic" and "Irritant".

    • Constituents: If it is a mixture, list all components (e.g., "95% Silica Gel, 5% this compound").

  • Storage: Store in a designated "Solid Hazardous Waste" satellite accumulation area. Do not store next to acidic waste containers.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable for: Roto-vap residues, HPLC effluents, or reaction solvents containing the compound.[1]

  • Solvent Identification: Determine the primary solvent (e.g., DMSO, Methanol, Ethyl Acetate).

  • Segregation Logic:

    • If Halogenated Solvent (DCM, Chloroform): Dispose in "Halogenated Organic Waste".

    • If Non-Halogenated Solvent (Methanol, Acetone): Dispose in "Non-Halogenated Organic Waste".

    • If Aqueous: DO NOT POUR DOWN THE DRAIN. Even if the solvent is water-miscible, the organic nitrile is toxic and likely harmful to aquatic life. Collect as "Aqueous Hazardous Waste".

  • pH Check (The Safety Stop):

    • Before adding to a carboy, ensure the waste solution is Neutral (pH 6-8) or slightly Alkaline .

    • Prohibition: Never add this waste to a carboy containing acidic waste (e.g., TFA, HCl, Acetic Acid). Acidic environments facilitate the hydrolysis of the nitrile group.

  • Transfer: Funnel the liquid into the appropriate waste carboy (typically white or yellow HDPE). Leave 10% headspace to prevent over-pressurization.

Scenario C: Contaminated Debris (Gloves, Weigh Boats, Paper Towels)
  • Gross Contamination: If a paper towel or glove is heavily soiled with the pure powder, it must be treated as Hazardous Solid Waste (see Scenario A).

  • Trace Contamination: Minor contamination (e.g., standard PPE after handling) can often be disposed of in "Chemically Contaminated Solid Waste" bins (often lined boxes), destined for incineration. Consult your specific institution's EHS guidelines for the threshold between "trace" and "hazardous."

Part 3: Decision Logic & Workflow

The following diagram illustrates the critical decision points for disposing of indazole carbonitriles, emphasizing the prevention of acid contact.

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid (Powder) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid Bagging Double Bag in Clear Plastic Solid->Bagging SolidContainer Place in Rigid Container (HDPE or Glass) Bagging->SolidContainer LabelSolid Label: 'Toxic Solid, Organic, n.o.s.' List Chemical Name SolidContainer->LabelSolid SolventCheck Identify Primary Solvent Liquid->SolventCheck Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO, EtOAc) SolventCheck->NonHalo AcidCheck CRITICAL CHECK: Is the Waste Acidic? Halo->AcidCheck NonHalo->AcidCheck Neutralize Neutralize to pH 7-9 AcidCheck->Neutralize Yes (Risk of Hydrolysis) StreamHalo Stream: Halogenated Waste AcidCheck->StreamHalo No (Neutral/Basic) StreamNonHalo Stream: Organic Solvents AcidCheck->StreamNonHalo No (Neutral/Basic) Neutralize->StreamHalo Neutralize->StreamNonHalo

Caption: Operational workflow for segregating this compound waste. Note the critical control point (Red Diamond) preventing acidification of nitrile-bearing waste.

Part 4: Regulatory & Compliance Context (US/RCRA)

While this compound does not have a specific named EPA waste code (like P-listed cyanides), it is regulated under the Resource Conservation and Recovery Act (RCRA) based on its characteristics and class.

  • Waste Coding Strategy:

    • Not P-Listed: Unlike inorganic cyanides (e.g., P030), organic nitriles are not automatically P-listed acute hazardous wastes [1].

    • Characteristic Waste: If the waste is in a flammable solvent (Flash point < 60°C), it carries the D001 (Ignitable) code.[2]

    • Toxic Constituents: If the waste is solid or in a non-ignitable solvent, it is typically classified as "Hazardous Waste, Solid/Liquid, n.o.s." (Not Otherwise Specified) .

    • DOT Shipping (for pickup): The likely Department of Transportation proper shipping name for the pure solid is UN3439, Nitriles, solid, toxic, n.o.s. (this compound) [2].

  • Incineration Requirement:

    • The ultimate disposal method for this compound is controlled incineration . High-temperature combustion ensures the destruction of the indazole ring and the conversion of the nitrile group into

      
       and 
      
      
      
      (with scrubbers managing NOx) [3].
    • Why Incineration? It prevents the environmental persistence of the bioactive indazole core, which can be toxic to aquatic ecosystems [4].

Part 5: Emergency Procedures
  • Spill (Solid): Do not dry sweep (creates dust). Dampen with a wet paper towel or use a HEPA-filtered vacuum dedicated to chemical cleanup. Place debris in a hazardous waste bag.

  • Spill (Liquid): Absorb with vermiculite or clay-based absorbent. Do not use acidic absorbents. [3]

  • Exposure:

    • Skin: Wash with soap and water for 15 minutes. Nitriles can penetrate skin; monitor for signs of irritation.

    • Eyes: Flush for 15 minutes.

References
  • United States Environmental Protection Agency (EPA). Code of Federal Regulations, Title 40, Part 261.33 - Discarded commercial chemical products, off-specification species, container residues, and spill residues thereof.Link

  • Cameo Chemicals (NOAA). Nitriles, Solid, Toxic, N.O.S. - Datasheet and Shipping Information.Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Chapter 8, Laboratory Waste Management. Link

  • PubChem. Compound Summary for CID 135409605 (Related Indazole Nitriles). National Library of Medicine (US), National Center for Biotechnology Information. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.